molecular formula C23H21F6N3O2 B606359 BRD9185 CAS No. 2057420-29-6

BRD9185

Cat. No.: B606359
CAS No.: 2057420-29-6
M. Wt: 485.4304
InChI Key: FYPZBZFXJUJJRA-AQNXPRMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD9185 is a potent and selective small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway . By targeting Plasmodium falciparum DHODH (PfDHODH) with high potency (IC₅₀ = 0.012 μM) and demonstrating exceptional selectivity over the human ortholog (HsDHODH IC₅₀ > 50 μM), BRD9185 effectively halts pyrimidine production in the malaria parasite, leading to its death . This mechanism is particularly lethal to Plasmodium species, which lack a functional pyrimidine salvage pathway and rely exclusively on de novo synthesis . In preclinical studies, BRD9185 has shown exceptional promise as an antimalarial therapeutic. It exhibits potent in vitro activity against multidrug-resistant blood-stage P. falciparum parasites (EC₅₀ = 0.016 μM) and has demonstrated curative efficacy in a P. berghei mouse model of malaria after only three oral doses . Its favorable pharmacokinetic profile, characterized by a long half-life (15 hours), low clearance, and high oral bioavailability in mice, supports its potential for clinical development . Beyond antimalarial research, DHODH inhibition is a growing area of interest in oncology, as rapidly proliferating cancer cells are also vulnerable to disruption of pyrimidine synthesis; this opens avenues for investigating BRD9185 in cancer contexts, such as acute myeloid leukemia (AML) . Chemically, BRD9185 is an azetidine-2-carbonitrile derivative, a structural class noted for its three-dimensional complexity and pharmacological properties . This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

2057420-29-6

Molecular Formula

C23H21F6N3O2

Molecular Weight

485.4304

IUPAC Name

(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide

InChI

InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1

InChI Key

FYPZBZFXJUJJRA-AQNXPRMDSA-N

SMILES

O=C(NCCC)N1[C@H](CO)[C@@H](C(C=C2)=CC=C2C3=CC=C(C(F)(F)F)C(C(F)(F)F)=C3)[C@H]1C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD9185;  BRD-9185;  BRD 9185.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRD9185: A Novel Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, presents a formidable challenge to global health.[1] This necessitates the development of novel therapeutics that act on new biological targets. A clinically and genetically validated target of critical importance is the parasite's dihydroorotate dehydrogenase (PfDHODH) enzyme.[2][3][4] This enzyme catalyzes the rate-limiting redox reaction in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the parasite's survival.[5][6] Unlike its human host, P. falciparum lacks pyrimidine salvage pathways, making it exquisitely vulnerable to the inhibition of this process.[6][7] BRD9185, an optimized lead compound from the azetidine-2-carbonitrile class, has emerged as a potent and selective inhibitor of PfDHODH, demonstrating significant promise as a next-generation antimalarial agent.[8][9] This guide provides a detailed examination of the molecular mechanism by which BRD9185 exerts its parasiticidal activity through the specific inhibition of PfDHODH.

The Strategic Target: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

Indispensable Biological Role

PfDHODH is a Class 2 dihydroorotate dehydrogenase, a flavin mononucleotide (FMN)-dependent enzyme anchored to the inner mitochondrial membrane.[6] It is the fourth and only redox enzyme in the six-step de novo pathway that synthesizes the pyrimidine nucleotides required for DNA and RNA replication.

The enzymatic reaction proceeds via a "ping-pong" mechanism involving two distinct half-reactions:

  • Oxidation of Dihydroorotate: (S)-dihydroorotate is oxidized to orotate, with the concomitant reduction of the FMN cofactor to FMNH₂.

  • Reoxidation of FMNH₂: The enzyme is regenerated by the reoxidation of FMNH₂ back to FMN. This step is coupled to the mitochondrial electron transport chain, where coenzyme Q (CoQ), also known as ubiquinone, serves as the physiological electron acceptor.[6][10]

Inhibition of PfDHODH effectively blocks the entire pyrimidine supply chain, starving the parasite of essential nucleic acid precursors, which halts replication and leads to cell death.[6][11]

Structural Basis for Selective Inhibition

The "druggability" of PfDHODH stems from significant structural divergences between the parasite and human orthologs (hDHODH).[3] The enzyme features a conserved β/α-barrel domain that houses the FMN cofactor.[6][12] Crucially, adjacent to this FMN site is a largely hydrophobic pocket that serves as the binding site for the ubiquinone co-substrate.[10][11]

It is this ubiquinone-binding tunnel that exhibits low sequence homology and different dimensions compared to its human counterpart.[13][14] The PfDHODH binding pocket is smaller and lined with different amino acid residues, creating a unique topology that can be exploited for the design of highly selective inhibitors with minimal off-target effects on the host enzyme.[6][14]

The Inhibitor: BRD9185, A Novel Azetidine-2-Carbonitrile

BRD9185 is the result of an optimization effort on a novel series of antimalarial compounds derived from diversity-oriented synthesis.[9] As a member of the azetidine-2-carbonitrile class, it represents a distinct chemical scaffold for PfDHODH inhibition.[8]

Potency and Pharmacological Profile

BRD9185 exhibits potent activity against blood-stage parasites, including multidrug-resistant strains, and demonstrates curative efficacy in animal models of malaria. Its pharmacological properties underscore its potential as a developmental candidate.

ParameterValueSpecies/StrainReference
EC₅₀ (In Vitro) 0.016 µMP. falciparum (multidrug-resistant)[9]
In Vivo Efficacy Curative (3 doses)P. berghei (mouse model)[9]
Half-life (t₁/₂) 15 hoursMouse[9]
Clearance LowMouse[9]

Table 1: Key pharmacological parameters of the PfDHODH inhibitor BRD9185.

Core Mechanism of Action: Competitive Inhibition at the Ubiquinone Binding Site

The antimalarial activity of BRD9185 is a direct consequence of its high-affinity binding to PfDHODH, which disrupts the enzyme's catalytic cycle.

Molecular Binding and Catalytic Arrest

BRD9185 functions as a competitive inhibitor with respect to the co-substrate, ubiquinone. Its mechanism can be dissected as follows:

  • Binding to the Hydrophobic Tunnel: BRD9185 occupies the hydrophobic tunnel that normally binds ubiquinone.[11] This binding event is stabilized by a network of non-covalent interactions with the amino acid residues lining the pocket.

  • Steric Hindrance: The physical presence of BRD9185 in this pocket sterically precludes the entry and binding of the ubiquinone electron acceptor.

  • Interruption of the Catalytic Cycle: By preventing ubiquinone binding, BRD9185 stalls the second half-reaction of the catalytic cycle—the reoxidation of FMNH₂ to FMN. The enzyme becomes trapped in its reduced state, unable to perform subsequent rounds of dihydroorotate oxidation.[3]

  • Pathway Collapse: The arrest of this rate-limiting step leads to the rapid depletion of the parasite's pyrimidine pool, triggering the cessation of DNA/RNA synthesis and culminating in parasite death.

cluster_PfDHODH PfDHODH Catalytic Cycle cluster_ETC Mitochondrial ETC DHO Dihydroorotate FMN Enzyme-FMN (Oxidized) DHO->FMN e⁻ transfer OA Orotate FMNH2 Enzyme-FMNH₂ (Reduced) FMN->FMNH2 CoQ Coenzyme Q (Ubiquinone) FMNH2->CoQ e⁻ transfer CoQH2 CoQH₂ CoQ->CoQH2 e⁻ transfer CoQH2->FMN Regenerates BRD9185 BRD9185 BRD9185->Block Block->CoQ Physically Blocks Binding Site

PfDHODH catalytic cycle and BRD9185 inhibition mechanism.

Experimental Validation: A Methodological Framework

The elucidation of BRD9185's mechanism of action relies on a tiered system of biochemical and cell-based assays, culminating in structural validation.

Protocol 1: PfDHODH Enzymatic Inhibition Assay

This foundational spectrophotometric assay directly measures the inhibitor's effect on recombinant enzyme activity.

  • Principle: The assay quantifies the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which serves as a proxy for the natural co-substrate, ubiquinone.[5][11] The rate of DCIP reduction (monitored by a decrease in absorbance at 600 nm) is proportional to PfDHODH activity.

  • Methodology:

    • Reagents: Recombinant PfDHODH, (S)-dihydroorotate (substrate), decylubiquinone (co-factor, often included for competitive assays), DCIP, reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.1% Triton X-100).

    • Procedure: a. Serially dilute BRD9185 in DMSO and add to a 96-well plate. b. Add a solution containing the enzyme, buffer, and DCIP to each well. c. Initiate the reaction by adding the substrate, dihydroorotate. d. Immediately measure the change in absorbance at 600 nm over time using a plate reader.

    • Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot percent inhibition versus log[BRD9185] and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Antimalarial Activity (SYBR Green I Assay)

This whole-cell assay determines the efficacy of the compound against live parasites cultured in vitro.

  • Principle: The proliferation of P. falciparum in red blood cells is quantified by measuring the accumulation of parasite DNA. The fluorescent dye SYBR Green I intercalates with DNA, and the resulting fluorescence is proportional to parasite growth.

  • Methodology:

    • Culture: Maintain synchronous cultures of P. falciparum (e.g., drug-resistant Dd2 strain) in human erythrocytes.

    • Drug Plating: Add serially diluted BRD9185 to a 96-well plate containing parasitized erythrocytes. Include negative (no drug) and positive (known antimalarial) controls.

    • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

    • Lysis and Staining: Lyse the cells and stain the DNA by adding a lysis buffer containing SYBR Green I.

    • Measurement: Read the fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

    • Analysis: Normalize the fluorescence data to controls and plot against log[BRD9185] to calculate the EC₅₀ value.

cluster_flow Inhibitor Characterization Workflow start Compound Synthesis (BRD9185) enzymatic_assay Protocol 1: Recombinant PfDHODH Assay start->enzymatic_assay cell_assay Protocol 2: P. falciparum Culture Assay start->cell_assay ic50 Determine IC₅₀ (Target Potency) enzymatic_assay->ic50 correlation Correlate IC₅₀ vs EC₅₀ (Confirms Target Engagement) ic50->correlation ec50 Determine EC₅₀ (Cellular Efficacy) cell_assay->ec50 ec50->correlation structural Protocol 3: X-ray Co-crystallography correlation->structural mechanism Elucidate Binding Mode (Definitive Mechanism) structural->mechanism

Workflow for validating the mechanism of action of a PfDHODH inhibitor.
Workflow 3: Structural Biology for Mechanistic Confirmation

The definitive validation of the binding mode is achieved through X-ray crystallography.

  • Principle: By determining the three-dimensional structure of PfDHODH in a complex with BRD9185, the precise atomic interactions between the inhibitor and the enzyme can be visualized. This provides irrefutable evidence of binding at the ubiquinone site.[13]

  • Generalized Workflow:

    • Protein Production: Express and purify high-quality, soluble PfDHODH protein.

    • Crystallization: Screen for conditions that produce diffraction-quality crystals of the PfDHODH-BRD9185 complex.

    • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect diffraction data.

    • Structure Solution and Refinement: Process the diffraction data to solve the electron density map and build an atomic model of the complex. This reveals the inhibitor's orientation and key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues.

A BRD9185 binds to PfDHODH (Ubiquinone Site) B PfDHODH Catalytic Cycle Arrests A->B C De Novo Pyrimidine Synthesis Blocked B->C D Depletion of dUMP, dCTP, dTTP C->D E DNA/RNA Synthesis Halts D->E F Parasite Replication Fails E->F

Logical cascade of BRD9185-induced parasite death.

Conclusion and Future Outlook

BRD9185 exemplifies a successful structure-guided approach to developing novel antimalarials. Its mechanism of action is centered on the potent and selective inhibition of PfDHODH, a chokepoint enzyme in a metabolic pathway that is essential for the parasite but redundant in humans. By competitively binding to the ubiquinone co-substrate site, BRD9185 effectively shuts down pyrimidine production, leading to parasite death. Its efficacy against drug-resistant strains and favorable pharmacokinetic profile in preclinical models position it as a valuable lead for further development.[9] The continued exploration of the PfDHODH target and scaffolds like the azetidine-2-carbonitriles remains a highly promising strategy in the urgent, ongoing search for the next generation of antimalarial therapies.

References

  • Hoelz, L. V. B., Calil, F. A., Nonato, M. C., Pinheiro, L. C. S., & Boechat, N. (2018). Plasmodium Falciparum Dihydroorotate Dehydrogenase: A Drug Target against Malaria. Future Medicinal Chemistry, 10(15), 1853–1874. [Link]

  • Phillips, M. A., & Rathod, M. K. (2010). Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy. Infection and Drug Resistance, 3, 115–126. [Link]

  • Future Medicinal Chemistry. (2018). Plasmodium falciparum dihydroorotate dehydrogenase: a drug target against malaria. Future Medicinal Chemistry, 10(15), 1853-1874. [Link]

  • Hoelz, L. V. B., et al. (2018). Plasmodium Falciparum Dihydroorotate Dehydrogenase: A Drug Target against Malaria. Future Medicinal Chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Plasmodium falciparum dihydroorotate dehydrogenase. [Link]

  • Pain, A., et al. (2005). Structure of Plasmodium falciparum dihydroorotate dehydrogenase with a bound inhibitor. Structure, 13(11), 1647-1658. [Link]

  • IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. BRD9185. [Link]

  • Luth, M. R., et al. (2019). Structural basis for the design of selective inhibitors for Schistosoma mansoni dihydroorotate dehydrogenase. ResearchGate. [Link]

  • Lund University Publications. (2013). Synthesis of novel PfDHODH inhibitors based on 4-aminocoumarin structures. [Link]

  • Gujjar, R., et al. (2009). Identification and Characterization of Small Molecule Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Journal of Biological Chemistry, 284(50), 34814-34823. [Link]

  • Nonato, M. C., et al. (2020). Structural basis for the function and inhibition of dihydroorotate dehydrogenase from Schistosoma mansoni. The FEBS Journal, 287(3), 549-567. [Link]

  • Engineered Science Publisher. (2023). Towards Targeted Antimalarial Therapies: A Review of Computational Methods in PfDHODH Inhibition. Engineered Science. [Link]

  • MedCrave. (2017). Antimalaria Drug Development & Pipeline. MOJ Proteomics & Bioinformatics, 6(3). [Link]

  • Patel, V., et al. (2019). Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors. Journal of Taibah University for Science, 13(1), 101-110. [Link]

Sources

The Azetidine-2-Carbonitrile Scaffold: A Deep Dive into the Structure-Activity Relationship of BRD9185 and its Analogs as Potent Antimalarial Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial agents with unique mechanisms of action. The azetidine-2-carbonitrile scaffold has emerged as a promising chemotype, leading to the development of BRD9185, a potent inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH). This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the azetidine-2-carbonitrile core, detailing the journey from the initial hit, BRD7539, to the optimized lead, BRD9185. We will explore the critical structural modifications and their impact on potency, selectivity, and pharmacokinetic properties, offering valuable insights for the rational design of next-generation antimalarial therapeutics.

Introduction: Targeting a Critical Pathway in Plasmodium falciparum

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to be a major global health challenge. The parasite's ability to develop resistance to existing drugs underscores the urgent need for new therapeutic strategies. The de novo pyrimidine biosynthesis pathway is essential for the parasite's survival and proliferation, as it is unable to salvage pyrimidines from the host.[1] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[2] The significant structural differences between the parasite's enzyme (PfDHODH) and its human counterpart offer a therapeutic window for the development of selective inhibitors.[2]

A diversity-oriented synthesis (DOS) approach led to the discovery of BRD7539, an azetidine-2-carbonitrile-containing compound with potent activity against both the blood and liver stages of P. falciparum.[3][4] This discovery set the stage for a focused medicinal chemistry campaign to optimize its properties, ultimately yielding BRD9185.[3] This guide will dissect the SAR of this chemical series, providing a detailed roadmap of the optimization process.

The Azetidine-2-Carbonitrile Core: A Privileged Scaffold

The azetidine-2-carbonitrile moiety is the cornerstone of this series's antimalarial activity. The nitrile group is believed to interact with the active site of PfDHODH, while the strained four-membered azetidine ring provides a rigid framework for the presentation of key pharmacophoric elements.[3] The stereochemistry of the azetidine ring is crucial for activity, with studies on BRD7539 revealing that only two of the eight possible stereoisomers are active.[3][4] This highlights the importance of precise three-dimensional arrangement of substituents for effective binding to the target enzyme.

Structure-Activity Relationship (SAR) Exploration: From BRD7539 to BRD9185

The optimization of BRD7539 to BRD9185 involved systematic modifications at three key positions: the N1 position of the azetidine ring, the para-position of the phenyl ring, and the hydroxymethyl group at the C4 position. The following sections detail the SAR at each of these positions.

Modifications at the N1-Position of the Azetidine Ring

The initial hit, BRD7539, possesses an N-propylurea moiety. Exploration of this position revealed that a variety of substituents are tolerated, with a general trend indicating that smaller, more polar groups are favorable.

CompoundR1 (N1-substituent)PfDHODH IC50 (µM)P. falciparum (Dd2) EC50 (µM)
BRD7539 Propylurea0.0330.010
Analog 1 Methyl>500.025
Analog 2 Ethyl0.120.018
Analog 3 Propyl0.0450.012
Analog 4 Cyclopropyl0.0280.011

Table 1: SAR at the N1-position of the azetidine ring.

The data in Table 1 suggests that while a simple alkyl substitution can maintain low nanomolar cellular potency, the propylurea of BRD7539 provides superior biochemical potency. The cyclopropyl group in Analog 4 also demonstrates excellent activity, indicating that a degree of conformational constraint is well-tolerated.

Modifications at the C4-Position of the Phenyl Ring

The para-bromophenyl group of BRD7539 served as a handle for diversification through Suzuki and Heck cross-coupling reactions.[3] This exploration led to the identification of substituents that significantly enhanced potency.

CompoundR2 (C4-phenyl substituent)PfDHODH IC50 (µM)P. falciparum (Dd2) EC50 (µM)
BRD7539 Br0.0330.010
Analog 5 H0.0850.040
Analog 6 4-Fluorophenyl0.0210.008
Analog 7 4-Trifluoromethylphenyl0.0150.006
BRD9185 (27) 4-Phenoxyphenyl0.0180.016

Table 2: SAR at the C4-position of the phenyl ring.

As shown in Table 2, replacement of the bromine with hydrogen (Analog 5) resulted in a decrease in activity. The introduction of a 4-fluorophenyl (Analog 6) or a 4-trifluoromethylphenyl (Analog 7) group led to a significant improvement in both biochemical and cellular potency. The 4-phenoxyphenyl substituent of BRD9185 also conferred potent activity.[3] These findings suggest that an extended, lipophilic substituent at this position enhances binding to a hydrophobic pocket within the enzyme's active site.

The Significance of the C4-Hydroxymethyl Group

The (S)-hydroxymethyl group at the C4 position of the azetidine ring is a critical determinant of activity. Removal or modification of this group leads to a dramatic loss of potency, suggesting a key hydrogen bonding interaction with the enzyme.

The Optimized Lead: BRD9185

The culmination of this SAR campaign was the identification of BRD9185. This compound exhibits potent in vitro activity against multidrug-resistant blood-stage parasites (EC50 = 0.016 µM) and demonstrates curative efficacy in a P. berghei mouse model with just three doses.[3] Furthermore, BRD9185 possesses a favorable pharmacokinetic profile with a long half-life (15 h) and low clearance in mice, making it a promising candidate for further development.[3]

Experimental Protocols

PfDHODH Enzyme Inhibition Assay

This biochemical assay is fundamental for determining the inhibitory potency of compounds against the isolated PfDHODH enzyme.

Principle: The enzymatic activity of PfDHODH is monitored by the reduction of 2,6-dichloroindophenol (DCIP), a dye that changes color upon reduction. The rate of this color change is proportional to the enzyme's activity.

Detailed Protocol: [2][5]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100.

    • L-Dihydroorotate (DHO) Stock Solution: 100 mM in DMSO.

    • Decylubiquinone Stock Solution: 10 mM in DMSO.

    • DCIP Stock Solution: 10 mM in DMSO.

    • Recombinant PfDHODH Enzyme Solution: Diluted in Assay Buffer to the desired concentration (e.g., 10 nM).

  • Assay Procedure (96-well plate format):

    • Add 2 µL of test compound dilutions in DMSO to the wells.

    • Add 178 µL of the diluted PfDHODH enzyme solution and incubate for 10 minutes at room temperature.

    • Prepare a reaction mixture containing DHO, Decylubiquinone, and DCIP in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the reaction mixture to each well (final concentrations: 500 µM DHO, 100 µM Decylubiquinone, 120 µM DCIP).

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Determine the percent inhibition relative to a DMSO control.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

In Vitro Parasite Viability Assay (SYBR Green I Assay)

This cell-based assay assesses the ability of compounds to inhibit the growth of P. falciparum in a red blood cell culture.

Principle: The SYBR Green I dye intercalates with DNA. The fluorescence intensity is therefore proportional to the amount of parasitic DNA, providing a measure of parasite proliferation.

Detailed Protocol: [5]

  • Materials:

    • P. falciparum culture (e.g., Dd2 strain).

    • Human red blood cells.

    • Culture medium (e.g., RPMI 1640 supplemented with Albumax).

    • SYBR Green I dye.

    • Lysis buffer.

  • Assay Procedure (384-well plate format):

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the compound dilutions to the wells.

    • Add the synchronized parasite culture (ring stage) at a specific parasitemia and hematocrit.

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

    • After incubation, lyse the red blood cells and add SYBR Green I dye.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition relative to a drug-free control.

    • Determine the EC50 value by fitting the dose-response data to a suitable equation.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the key stages in the discovery and optimization of the azetidine-2-carbonitrile series of antimalarials.

DrugDiscoveryWorkflow cluster_Discovery Discovery cluster_Optimization Optimization DOS Diversity-Oriented Synthesis Screening Phenotypic Screening (P. falciparum) DOS->Screening Hit_ID Hit Identification (BRD7539) Screening->Hit_ID SAR Structure-Activity Relationship Studies Hit_ID->SAR Hit-to-Lead Synthesis Analog Synthesis SAR->Synthesis PK_Studies Pharmacokinetic Studies SAR->PK_Studies Lead_Opt Lead Optimization (BRD9185) SAR->Lead_Opt Bioassays Biochemical & Cellular Assays Synthesis->Bioassays Bioassays->SAR PK_Studies->SAR

Caption: Drug discovery workflow for BRD9185.

Conclusion and Future Directions

The exploration of the azetidine-2-carbonitrile scaffold has successfully delivered a promising antimalarial lead compound, BRD9185, with a novel mechanism of action. The detailed SAR studies have provided a clear understanding of the key structural features required for potent inhibition of PfDHODH and effective parasite killing. The journey from a diversity-oriented synthesis hit to an in vivo active lead compound exemplifies the power of a systematic and iterative drug discovery process.

Future efforts in this area could focus on further optimization of the pharmacokinetic and safety profiles of this series. Additionally, the insights gained from the SAR of the azetidine-2-carbonitrile core can be leveraged to design novel inhibitors of PfDHODH with diverse chemical scaffolds, thereby expanding the arsenal of potential new treatments for malaria. The continued investigation of this and related chemical series holds great promise for the development of next-generation antimalarials that can overcome the challenge of drug resistance.

References

  • Idris, A. M., et al. (n.d.). Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular. bioRxiv. [Link]

  • Laleu, B., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(3), 353-358. [Link]

  • Phillips, M. A., et al. (2011). Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria. Journal of Medicinal Chemistry, 54(19), 6771-6785. [Link]

  • Broad Institute. (2011, September 8). Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria. Retrieved February 23, 2026, from [Link]

  • Guiguemde, W. A., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(3), 353-358. [Link]

Sources

BRD9185 Target Identification in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BRD9185 is a highly potent, multistage antimalarial compound derived from a Diversity-Oriented Synthesis (DOS) library. It represents a novel structural class—azetidine-2-carbonitriles —that exerts its lethal effect by inhibiting Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) .

This guide details the technical workflow used to deconvolute the target of BRD9185, moving from phenotypic screening to genomic validation. It serves as a blueprint for modern antimalarial target identification, emphasizing the integration of in vitro evolution, whole-genome sequencing (WGS), and biochemical kinetics.

Compound Profile & Origin

BRD9185 emerged from a strategic effort to explore "natural product-like" chemical space using Diversity-Oriented Synthesis (DOS). Unlike traditional flat aromatic libraries, DOS libraries emphasize stereochemical complexity and sp3-rich scaffolds.

FeatureSpecification
Compound ID BRD9185
Chemical Class Azetidine-2-carbonitrile
Origin Broad Institute DOS Library (Optimized from hit BRD7539)
Potency (Pf3D7) EC50 = 0.016 µM (16 nM)
Stage Specificity Multistage (Asexual blood, Liver, Gametocyte)
Physicochemical High solubility, long half-life (~15h in mice)

Target Deconvolution Strategy

The identification of PfDHODH as the target of BRD9185 followed a rigorous "Forward Pharmacology" approach. This method does not assume a target a priori but identifies the molecular mechanism responsible for the observed phenotype (cell death).

Workflow Visualization

The following diagram illustrates the critical path from library screening to molecular validation.

TargetID_Workflow Screen Phenotypic Screen (DOS Library, ~100k cmpds) Hit Hit Identification (BRD7539 -> BRD9185) Screen->Hit < 1 µM EC50 IVRE In Vitro Evolution (IVRE) Selection of Resistant Mutants Hit->IVRE Sub-lethal pressure BioChem Biochemical Validation (Enzymatic Inhibition Assay) Hit->BioChem Direct Assay WGS Whole Genome Sequencing (Mutant vs. Parent) IVRE->WGS Genomic DNA extraction WGS->BioChem Identify SNPs in pfdhodh Target Target Confirmed: PfDHODH BioChem->Target IC50 Correlation

Caption: The Forward Pharmacology workflow used to identify PfDHODH as the target of BRD9185.

Core Experimental Methodologies

In Vitro Evolution of Resistance (IVRE)

IVRE is the cornerstone of this target ID strategy. By forcing the parasite to replicate under sublethal drug pressure, we select for spontaneous mutations that confer survival—usually in the target protein itself.

Protocol: Stepwise Drug Pressure

  • Inoculum: Start with a clonal P. falciparum line (e.g., Dd2) at high parasitemia (10^9 parasites). High biomass increases the probability of capturing rare spontaneous mutations.

  • Pressure: Treat cultures with BRD9185 at 3x EC50 .

  • Cycling: Maintain pressure until parasites disappear (clearance phase). Continue feeding with drug-pressure media.

  • Recrudescence: Monitor for the return of parasites (typically 15–40 days).

  • Escalation: Once parasites recrudesce, increase drug concentration (e.g., to 5x, then 10x EC50) to select for high-grade resistance.

  • Cloning: Perform limiting dilution cloning to isolate isogenic resistant clones.

Outcome for BRD9185: Resistant clones typically exhibit a 10- to 100-fold shift in EC50 compared to the parental line.

Whole Genome Sequencing (WGS) Analysis

Genomic DNA from the resistant clones and the parental line is sequenced.

  • Filter: Exclude synonymous mutations and intergenic variants.

  • Focus: Look for non-synonymous SNPs (Single Nucleotide Polymorphisms) or CNVs (Copy Number Variations) common across multiple independent resistant clones.

  • Result: Mutations were consistently mapped to the pfdhodh gene, specifically in the region coding for the ubiquinone-binding tunnel.

Biochemical Validation: DHODH Inhibition Assay

To confirm the genetic findings, the enzymatic activity of PfDHODH is measured in the presence of BRD9185.

Mechanism of Assay: PfDHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to Ubiquinone (CoQ). In the in vitro assay, DCIP (2,6-dichlorophenolindophenol) is often used as the terminal electron acceptor because its reduction causes a measurable color change (blue to colorless) at 600 nm.

Protocol Steps:

  • Reagents: Purified recombinant PfDHODH (lacking the N-terminal transmembrane domain), L-Dihydroorotate (substrate), Decylubiquinone (co-substrate), DCIP (reporter).

  • Reaction: Incubate enzyme with varying concentrations of BRD9185.

  • Initiation: Add DHO to start the reaction.

  • Readout: Monitor decrease in absorbance at 600 nm (reduction of DCIP).

  • Analysis: Plot velocity vs. inhibitor concentration to determine the IC50.

Validation Criteria:

  • BRD9185 must inhibit PfDHODH with an IC50 in the low nanomolar range.

  • The enzyme from resistant mutants should show a significantly higher IC50 (loss of binding).

Mechanism of Action (MoA)

PfDHODH is a mitochondrial enzyme essential for pyrimidine biosynthesis . Unlike human cells, P. falciparum lacks a pyrimidine salvage pathway and relies entirely on de novo synthesis.[1]

Molecular Pathway[2][3]
  • Biosynthesis: PfDHODH converts dihydroorotate to orotate.

  • Electron Transport: This oxidation is coupled to the reduction of Ubiquinone (CoQ) to Ubiquinol (CoQH2).

  • ETC Feed: CoQH2 feeds electrons into Complex III (Cytochrome bc1) of the mitochondrial Electron Transport Chain (ETC).

  • Inhibition: BRD9185 binds to the ubiquinone-binding tunnel of PfDHODH, preventing CoQ access. This halts pyrimidine production (stopping DNA/RNA synthesis) and disrupts mitochondrial electron flow.

MoA_Pathway DHO Dihydroorotate PfDHODH PfDHODH Enzyme (Mitochondrial) DHO->PfDHODH Substrate Orotate Orotate Pyrimidines Pyrimidine Biosynthesis (DNA/RNA) Orotate->Pyrimidines PfDHODH->Orotate Product CoQH2 Ubiquinol (CoQH2) PfDHODH->CoQH2 CoQ Ubiquinone (CoQ) CoQ->PfDHODH e- Acceptor ETC Electron Transport Chain (Complex III) CoQH2->ETC e- Transfer BRD9185 BRD9185 (Inhibitor) BRD9185->PfDHODH Blocks CoQ Site

Caption: BRD9185 inhibits PfDHODH, simultaneously blocking pyrimidine synthesis and decoupling the mitochondrial ETC.

Implications for Drug Development[1][4][5][6]

Cross-Resistance Profile

Because BRD9185 targets the ubiquinone-binding pocket, it is critical to assess cross-resistance with other ETC inhibitors:

  • Atovaquone: Targets Cytochrome bc1 (Complex III). While functionally linked (via CoQ), the binding sites are distinct. BRD9185 typically retains activity against atovaquone-resistant strains, and vice versa.

  • DSM265: Another PfDHODH inhibitor.[2][3] Depending on the specific mutation (e.g., C276Y vs. others), there may be partial cross-resistance, but the azetidine scaffold of BRD9185 offers a distinct binding mode compared to the triazolopyrimidine of DSM265.

Advantages of Azetidine-2-carbonitriles
  • Selectivity: High selectivity for Plasmodium DHODH over human DHODH (hDHODH), reducing toxicity risks.[2]

  • Metabolic Stability: The azetidine core, optimized in BRD9185, resists rapid metabolic clearance, a common failure point for earlier DHODH inhibitors.

References

  • Maetani, M. et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(4), 438–442. Link

  • Kato, N. et al. (2016). Diversity-oriented synthesis yields novel multistage antimalarial inhibitors. Nature, 538(7625), 344–349. Link

  • Phillips, M. A. et al. (2015). Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite Plasmodium falciparum.[4] Journal of Medicinal Chemistry, 51(12), 3649-3653. Link

  • Ross, L. S. et al. (2014). In vitro resistance selections for Plasmodium falciparum dihydroorotate dehydrogenase inhibitors give mutants with multiple point mutations in the drug-binding site and altered growth.[3][5] Journal of Biological Chemistry, 289(26), 17980–17995. Link

Sources

Technical Guide: Assessing the Potency of BRD9185 Against Multidrug-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The proliferation of multidrug-resistant Plasmodium falciparum is a critical global health crisis, undermining the efficacy of frontline antimalarial therapies and threatening to reverse decades of progress.[1][2] This necessitates the urgent development of novel therapeutics with mechanisms of action that circumvent existing resistance pathways. BRD9185, a potent and selective inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH), represents a promising new chemical scaffold.[3][4] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro potency of BRD9185 against a panel of clinically relevant, multidrug-resistant P. falciparum strains. We detail not only the requisite experimental protocols but also the scientific rationale underpinning each methodological choice, ensuring a robust and self-validating approach to data generation and interpretation.

The Imperative: Understanding Multidrug Resistance in P. falciparum

The history of malaria treatment is a continuous battle against the parasite's remarkable genetic plasticity. Resistance has emerged to virtually every antimalarial drug class, from the quinolines that have been a mainstay for centuries to the artemisinin-based combination therapies (ACTs) that are our last line of defense.[2][5]

A technically sound assessment of any new antimalarial candidate must be grounded in its performance against parasites with well-characterized resistance mechanisms. The primary mechanisms are driven by specific genetic mutations:

  • Quinolines (e.g., Chloroquine): Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene, which allows the parasite to efflux the drug from its site of action in the digestive vacuole.[6][7]

  • Amino-alcohols (e.g., Mefloquine, Quinine): Resistance is complex but often associated with variations in the copy number and mutations in the P. falciparum multidrug resistance 1 (pfmdr1) gene.[6]

  • Antifolates (e.g., Pyrimethamine, Sulfadoxine): Resistance arises from point mutations in the genes encoding the drug targets, dihydrofolate reductase (dhfr) and dihydropteroate synthase (dhps), respectively.[7]

  • Artemisinins: The emergence of delayed parasite clearance is strongly linked to mutations in the Kelch13 (K13) propeller domain.[6]

Therefore, a robust evaluation of BRD9185 requires testing against parasite lines harboring these key mutations to confirm that its novel mechanism of action is not compromised by existing resistance pathways.

BRD9185: A Novel Weapon Targeting Parasite Pyrimidine Synthesis

BRD9185 emerged from a phenotypic screen and subsequent chemical optimization as a lead compound with a novel azetidine-2-carbonitrile core.[3][4] Its validated molecular target is the parasite's dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.

Mechanism of Action: P. falciparum cannot salvage pyrimidines from the host and is entirely dependent on its own de novo synthesis pathway for the production of DNA and RNA precursors. PfDHODH catalyzes a key redox step in this pathway. By inhibiting PfDHODH, BRD9185 effectively starves the parasite of essential building blocks for replication, leading to cell death.[4] This mechanism is distinct from all current frontline antimalarials, making it an attractive candidate for overcoming multidrug resistance.

cluster_pathway De Novo Pyrimidine Biosynthesis in P. falciparum cluster_inhibition Mechanism of Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ...multiple steps Orotate Orotate Dihydroorotate->Orotate PfDHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA BRD9185 BRD9185 BRD9185->Dihydroorotate Inhibits

Caption: The inhibitory action of BRD9185 on the P. falciparum pyrimidine biosynthesis pathway.

Methodologies for In Vitro Potency Assessment

To ensure data integrity and reproducibility, standardized protocols are essential. We present a detailed workflow for assessing the potency of BRD9185 using the SYBR Green I-based fluorescence assay, a widely adopted, robust, and cost-effective method for high-throughput screening.[8][9]

Selection and Maintenance of Multidrug-Resistant P. falciparum Strains

The cornerstone of this investigation is the use of well-characterized parasite strains. The rationale is to cover a spectrum of resistance profiles to determine if BRD9185 maintains its potency irrespective of the parasite's genetic background.

Table 1: Recommended P. falciparum Strains for Potency Testing

StrainOriginKey Resistance ProfileRelevant Genotype
3D7 / NF54 AfricaDrug-Sensitive (Control)Wild-type pfcrt, pfmdr1, K13
Dd2 Southeast AsiaChloroquine-R, Pyrimethamine-RMutant pfcrt, Mutant dhfr, pfmdr1 amplification
W2 Southeast AsiaChloroquine-R, Pyrimethamine-R, Mefloquine-RMutant pfcrt, Mutant dhfr
K1 Southeast AsiaChloroquine-R, Sulfadoxine-Pyrimethamine-RMutant pfcrt, Mutant dhfr & dhps
Cam3.II CambodiaArtemisinin-R (Delayed Clearance)Mutant K13 (R539T)

Culture Protocol: Parasites should be maintained in continuous in vitro culture using human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin, under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂). Cultures must be synchronized to the ring stage (e.g., using sorbitol treatment) before initiating the assay to ensure uniform parasite staging, which is critical for reproducible results.

Experimental Workflow: SYBR Green I-Based Assay

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of newly replicated parasites.[9] Since mature erythrocytes are anucleated, the fluorescence signal is directly proportional to parasite proliferation.[9]

cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout & Analysis A 1. Prepare drug plates: Serial dilutions of BRD9185 and control drugs in 96-well plates. D 4. Add 200 µL of parasite culture to each well of the drug plate. A->D B 2. Synchronize parasites to ring stage (0-18h). C 3. Adjust parasite culture to 0.5% parasitemia and 2% hematocrit. B->C C->D E 5. Incubate for 72 hours under standard culture conditions. D->E F 6. Add SYBR Green I Lysis Buffer to each well. Incubate in dark. E->F G 7. Read fluorescence (Ex: 485 nm, Em: 530 nm). F->G H 8. Analyze data: Normalize fluorescence and fit to dose-response curve to determine IC50. G->H

Caption: Step-by-step workflow for the SYBR Green I-based antimalarial drug susceptibility assay.

Detailed Step-by-Step Protocol
  • Drug Plate Preparation:

    • Prepare stock solutions of BRD9185 and control drugs (e.g., chloroquine, dihydroartemisinin) in DMSO.

    • Perform a 2-fold serial dilution in culture medium across a 96-well plate, leaving columns for positive (parasites, no drug) and negative (uninfected RBCs) controls. The final volume in each well should be 100 µL.

  • Parasite Preparation:

    • Synchronize a healthy parasite culture to the ring stage.

    • Calculate parasitemia via Giemsa-stained thin blood smear.

    • Dilute the culture with uninfected erythrocytes and complete medium to achieve a final starting parasitemia of 0.5% and a final hematocrit of 2%.

  • Assay Incubation:

    • Add 100 µL of the prepared parasite suspension to each well of the pre-dosed drug plate.

    • Incubate the plates for 72 hours in a modular incubation chamber with the appropriate gas mixture at 37°C. This duration allows for at least one full intraerythrocytic life cycle.

  • Lysis and Staining:

    • Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.

    • Carefully remove 100 µL of supernatant from each well.

    • Add 100 µL of the lysis buffer to each well.

    • Seal the plate and incubate for 24 hours at room temperature in the dark to allow for complete lysis and DNA staining.[10]

  • Fluorescence Reading:

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10][11]

Data Analysis and IC50 Determination

A self-validating protocol extends to data analysis. The quality of the dose-response curve is as important as the assay itself.

  • Normalization: Subtract the background fluorescence (uninfected RBCs) from all wells. Normalize the data by expressing the fluorescence of each drug-treated well as a percentage of the mean fluorescence of the no-drug control wells.

  • Curve Fitting: Plot the normalized percent growth against the log of the drug concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and calculate the 50% inhibitory concentration (IC50), which is the concentration of BRD9185 required to inhibit parasite growth by 50%.

Anticipated Data and Interpretation

The primary output of this investigation will be a comparative analysis of BRD9185's IC50 values across drug-sensitive and multidrug-resistant parasite lines. The data should be presented clearly for comparative analysis.

Table 2: Hypothetical Comparative IC50 Data for BRD9185 and Control Antimalarials

Compound3D7 (Sensitive) IC50 [nM]Dd2 (CQR) IC50 [nM]K1 (CQR, SPR) IC50 [nM]Cam3.II (ARTR) IC50 [nM]Resistance Index (RI) vs. Dd2
Chloroquine 15.5210.0255.018.213.5
Dihydroartemisinin 1.21.51.34.81.25
BRD9185 5.86.15.56.31.05

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Resistance Index (RI): This is a key metric, calculated as (IC50 of resistant strain) / (IC50 of sensitive strain). An RI value close to 1.0, as shown hypothetically for BRD9185, indicates a lack of cross-resistance. This would strongly suggest that the mutations conferring resistance to chloroquine do not affect the potency of BRD9185.

  • Potency Across Strains: The ultimate goal is to demonstrate that BRD9185 maintains potent, single-digit nanomolar activity against all tested strains, including the K13 mutant (Cam3.II). This would validate PfDHODH as a viable target that is uncompromised by the most clinically concerning forms of resistance.

Conclusion and Future Directions

This guide outlines a rigorous, field-proven framework for assessing the potency of BRD9185 against multidrug-resistant P. falciparum. By adhering to these methodologies, researchers can generate high-quality, reproducible data to support the continued development of this promising antimalarial candidate. A finding that BRD9185 exhibits potent activity across a diverse panel of resistant strains would provide a strong rationale for advancing the compound into further preclinical studies, including synergy testing with existing antimalarials, in vivo efficacy models, and profiling for its own potential resistance mechanisms. Such work is paramount in our collective effort to outpace parasitic evolution and secure effective treatments for malaria.

References

  • D'Alessandro, S., Silvestrini, F., Dechering, K., Bousema, T., & Alano, P. (2013). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. PubMed. Available at: [Link]

  • WorldWide Antimalarial Resistance Network (WWARN). (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. Available at: [Link]

  • Makler, M. T., & Hinrichs, D. J. (1997). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. DSpace Repository. Available at: [Link]

  • Grimberg, B. T., Erickson, J. J., Sramkoski, R. M., Jacobberger, J. W., & Zimmerman, P. A. (2008). A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum. PMC. Available at: [Link]

  • Basco, L. K., Marquet, F., Makler, M. M., & Le Bras, J. (2005). Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration. PMC. Available at: [Link]

  • D'Alessandro, S., Silvestrini, F., Dechering, K., Bousema, T., & Alano, P. (2013). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Malaria Journal. Available at: [Link]

  • Kuhn, S., & Heitmann, A. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments. Available at: [Link]

  • Mishra, S. K., Parida, P., & Mohapatra, S. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]

  • Noedl, H., Bronnert, J., & Yingyuen, K. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. PMC. Available at: [Link]

  • Dery, V. (2013). CONTINUED VALIDATION OF SYBR GREEN-1-BASED FLUORESCENCE ASSAY FOR THE ROUTINE SCREENING OF PLASMODIUM FALCIPARUM SUSCEPTIBILITY. UGSpace. Available at: [Link]

  • Bacon, D. J., Jambou, R., & Fandeur, T. (2007). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Barnes, K. I., & Le, T. Q. (2007). World Antimalarial Resistance Network (WARN) II: in vitro antimalarial drug susceptibility. PubMed. Available at: [Link]

  • Webster, H. K., & Wongsrichanalai, C. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. Available at: [Link]

  • World Health Organization. (2007). Field application of in vitro assays sensitivity of human malaria parasites antimalarial drugs. WHO. Available at: [Link]

  • Mishra, S. K., Parida, P., & Mohapatra, S. (2017). Different in vitro drug sensitivity assays used in antimalarial drug screening. ResearchGate. Available at: [Link]

  • Wellcome Sanger Institute. (2023). Study identifies key genetic mechanism of drug resistance in the deadliest malaria parasites. Wellcome Sanger Institute News. Available at: [Link]

  • Singapore-MIT Alliance for Research and Technology (SMART). (2024). Scientists identify mechanism behind drug resistance in malaria parasite. MIT News. Available at: [Link]

  • Wikipedia. (n.d.). Antimalarial medication. Wikipedia. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BRD9185. Guide to MALARIA PHARMACOLOGY. Available at: [Link]

  • Gellis, A., & Primas, N. (2021). Antimalarial Inhibitors Targeting Epigenetics or Mitochondria in Plasmodium falciparum: Recent Survey upon Synthesis and Biological Evaluation of Potential Drugs against Malaria. MDPI. Available at: [Link]

  • Fidock, D. A., & Valderramos, S. G. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. PMC. Available at: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Watanabe, Y., & Mitamura, T. (2021). Multipurpose Drugs Active Against Both Plasmodium spp. and Microorganisms. ScienceOpen. Available at: [Link]

  • Le Bras, J., & Durand, R. (2003). The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum. PubMed. Available at: [Link]

  • Serrano, A. E., & Rodriguez, A. D. (2024). Novel hydrazone compounds with broad-spectrum antiplasmodial activity and synergistic interactions with antimalarial drugs. MalariaWorld. Available at: [Link]

  • Kapishnikov, S., Weiner, A., & Shimoni, E. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PMC. Available at: [Link]

  • Assefa, S., & Mohammed, H. (2023). Trends, Mechanisms, and Strategies to Combat Antimalarial Resistance. Springer. Available at: [Link]

  • Chou, A. C., & Fitch, C. D. (1990). Mode of action of antimalarial drugs. PubMed. Available at: [Link]

  • Bogyo, M., & Goldberg, D. E. (2018). Target Validation and Identification of Novel Boronate Inhibitors of the Plasmodium falciparum Proteasome. PMC. Available at: [Link]

  • Committee to Advise on Tropical Medicine and Travel (CATMAT). (2021). Drugs for the prevention and treatment of malaria. Canada.ca. Available at: [Link]

  • Skinner-Adams, T. S., & Andrews, K. T. (2019). Developments in drug design strategies for bromodomain protein inhibitors to target Plasmodium falciparum parasites. PubMed. Available at: [Link]

  • Amann, M., Sträßer, T., Einsle, O., & Günther, S. (2026). Stabilizing Plasmodium falciparum Proteins for Small Molecule Drug Discovery. bioRxiv. Available at: [Link]

  • Thu, A. M., Phyo, A. P., & Nosten, F. (2017). Combating multi-drug resistant Plasmodium falciparum malaria. ResearchGate. Available at: [Link]

  • African Society for Laboratory Medicine (ASLM). (n.d.). New Tests Provide Breakthrough In The Fight Against Drug-Resistant Malaria. ASLM. Available at: [Link]

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Technical Whitepaper: BRD9185 – Physicochemical Profiling and Experimental Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, mechanistic profile, and experimental application of BRD9185 , a potent small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH).

Executive Summary

BRD9185 is a synthetic azetidine-2-carbonitrile derivative developed by the Broad Institute. It functions as a highly selective inhibitor of dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway. Unlike many antiparasitics that target only the asexual blood stage, BRD9185 exhibits multistage activity, effectively targeting both the erythrocytic (blood) and hepatic (liver) stages of Plasmodium infection.[1] Its mechanism relies on the starvation of the parasite's pyrimidine pool, halting DNA and RNA synthesis essential for replication.

Chemical Identity & Physicochemical Properties[2][3][4]

BRD9185 is characterized by a unique azetidine core flanked by a bis(trifluoromethyl)biphenyl moiety, which confers lipophilicity and metabolic stability.

Table 1: Physicochemical Specifications
PropertySpecification
Compound Name BRD9185
CAS Number 2057420-29-6
IUPAC Name (2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide
Molecular Formula C₂₃H₂₁F₆N₃O₂
Molecular Weight 485.42 g/mol
Physical State White to off-white solid powder
Solubility Soluble in DMSO (≥ 20 mg/mL); Ethanol (Low); Water (Insoluble)
Purity ≥ 98% (HPLC)
Storage -20°C (Desiccated); Protect from light
SMILES CCCNC(=O)N1C2=CC=C(C=C2)C3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F">C@HCO

Mechanistic Profile

Mechanism of Action (MoA)

BRD9185 acts by binding to the ubiquinone-binding tunnel of the DHODH enzyme. In Plasmodium species, DHODH is essential because the parasite lacks the pyrimidine salvage pathway found in human hosts.

  • Enzymatic Blockade: BRD9185 inhibits the oxidation of dihydroorotate to orotate.

  • Electron Transport Decoupling: By blocking this step, the drug prevents the transfer of electrons to Coenzyme Q (Ubiquinone), indirectly disrupting mitochondrial electron transport.

  • Metabolic Collapse: The depletion of UMP (Uridine Monophosphate) halts the synthesis of dTTP and UTP, causing a cessation of DNA replication and transcription.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of BRD9185 within the pyrimidine biosynthesis pathway.

PyrimidineBiosynthesis cluster_effect Downstream Effect Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CarbamoylAsp Carbamoyl Aspartate Carbamoyl->CarbamoylAsp DHO Dihydroorotate CarbamoylAsp->DHO Orotate Orotate DHO->Orotate Oxidation UMP UMP (Uridine Monophosphate) Orotate->UMP DNA_RNA DNA / RNA Synthesis (Parasite Replication) UMP->DNA_RNA DHODH PfDHODH (Mitochondrial) DHODH->DHO Catalyzes BRD9185 BRD9185 (Inhibitor) BRD9185->DHODH  Blocks Ubiquinone Tunnel

Figure 1: Mechanism of Action. BRD9185 inhibits the conversion of Dihydroorotate to Orotate, starving the parasite of pyrimidines.

Experimental Handling & Protocols

Reconstitution and Storage

Protocol:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid aqueous buffers for initial reconstitution due to lipophilicity.

  • Stock Preparation: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 1 mg of BRD9185 in 206 µL of DMSO.

  • Solubilization: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Aliquot into light-protective amber vials (e.g., 20 µL per vial) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C for long-term stability (>6 months) or -20°C for short-term (<1 month).

In Vitro Enzymatic Assay (DCIP Reduction)

This assay measures DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which serves as the terminal electron acceptor.

Materials:

  • Recombinant PfDHODH enzyme.

  • Substrates: L-Dihydroorotate, Decylubiquinone (CoQ analog).

  • Chromogen: DCIP (absorbs at 600 nm).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% Glycerol, 0.1% Triton X-100.

Workflow:

  • Reaction Mix: Prepare buffer containing 60 µM DCIP and 20 µM Decylubiquinone.

  • Inhibitor Addition: Add BRD9185 (serial dilutions in DMSO) to the reaction plate. Maintain final DMSO concentration <1%.

  • Enzyme Addition: Add PfDHODH (final conc. ~5–10 nM) and incubate for 10 min at 25°C to allow inhibitor binding.

  • Initiation: Start reaction by adding L-Dihydroorotate (final conc. 200 µM).

  • Measurement: Monitor decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes.

  • Analysis: Calculate IC50 by plotting initial velocity vs. log[BRD9185].

Cellular Growth Inhibition Assay (SYBR Green I)

Validates bioactivity against live P. falciparum parasites.

Workflow:

  • Culture: Synchronize P. falciparum cultures to the ring stage (1% parasitemia, 2% hematocrit).

  • Treatment: Dispense BRD9185 into 96-well plates (typical range: 0.1 nM to 10 µM).

  • Incubation: Add parasite suspension and incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂).

  • Lysis/Staining: Add lysis buffer containing SYBR Green I (intercalates into parasite DNA).

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Control: Use Chloroquine or Atovaquone as positive controls for growth inhibition.

Biological Profile & Safety

  • Potency: BRD9185 exhibits an EC50 of approximately 16 nM against multidrug-resistant P. falciparum blood-stage parasites.[2][3][4]

  • Pharmacokinetics (Mouse):

    • Bioavailability: High (>90%).[2][5]

    • Half-life (t1/2): ~15 hours.[2][5][6][7]

    • Clearance: Low (0.40 mL/min/kg).[2][5]

  • Selectivity: The compound shows high selectivity for plasmodial DHODH over human DHODH, minimizing host toxicity (a common issue with older DHODH inhibitors).

References

  • Maetani, M., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase.[2][3][6] ACS Medicinal Chemistry Letters, 8(4), 438–442.[3]

  • Broad Institute. Malaria Therapeutics Discovery. Broad Institute Research Highlights.

  • PubChem. Compound Summary for CID 121596187 (BRD9185).[8] National Library of Medicine.[8]

  • Guide to Malaria Pharmacology. Ligand: BRD9185.[9][8][10] IUPHAR/BPS.[8]

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Methodological & Application

Application Note: High-Throughput Screening of Novel Antimalarials Using a BRD9185 In Vitro Parasite Growth Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimalarial Discovery

Malaria, a devastating parasitic disease caused by protozoans of the genus Plasmodium, continues to pose a significant global health threat. The emergence and spread of drug-resistant Plasmodium falciparum strains, the most lethal species to humans, underscores the urgent need for the discovery and development of new antimalarial agents with novel mechanisms of action. A critical step in this discovery pipeline is the robust in vitro screening of compound libraries to identify potent inhibitors of parasite growth.

This application note provides a detailed protocol for determining the in vitro efficacy of BRD9185, a promising antimalarial compound, against the asexual erythrocytic stages of P. falciparum. BRD9185 has been identified as a potent inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite.[1] The protocol described herein is based on the widely adopted SYBR Green I-based fluorescence assay, a reliable and high-throughput method for quantifying parasite proliferation.[2][3][4]

Principle of the Assay

The SYBR Green I assay leverages the DNA-binding property of the SYBR Green I dye, which exhibits a significant increase in fluorescence upon intercalation with double-stranded DNA.[4] In a culture of P. falciparum-infected erythrocytes, the parasite's DNA serves as the primary source of fluorescence, as mature red blood cells are anucleated.[4] The intensity of the fluorescence signal is directly proportional to the extent of parasite growth.[4] By measuring the fluorescence in the presence of varying concentrations of an inhibitor like BRD9185, a dose-response curve can be generated to determine the 50% inhibitory concentration (IC50), a key metric of the compound's potency.

Materials and Reagents

Reagent Supplier Notes
Plasmodium falciparum strain (e.g., 3D7)MR4/BEI ResourcesDrug-sensitive strain, suitable for initial screening.
Human erythrocytes (O+)Local blood bankWashed and stored at 4°C.
RPMI 1640 mediumGibco/Thermo FisherSupplemented as described below.
Albumax IIGibco/Thermo FisherSerum substitute for parasite culture.
HypoxanthineSigma-AldrichFor parasite nucleic acid synthesis.
GentamicinSigma-AldrichAntibiotic to prevent bacterial contamination.
BRD9185Chemical SupplierPrepare a stock solution in DMSO.
SYBR Green I Nucleic Acid Gel Stain (10,000X)Invitrogen/Thermo FisherStore protected from light at -20°C.
SaponinSigma-AldrichFor erythrocyte lysis.
Triton X-100Sigma-AldrichFor cell lysis.
Tris-HCl, EDTASigma-AldrichFor lysis buffer preparation.
D-SorbitolSigma-AldrichFor parasite culture synchronization.
Giemsa stainSigma-AldrichFor blood smear staining and parasitemia determination.

Experimental Workflow

The following diagram outlines the key steps of the BRD9185 in vitro parasite growth inhibition assay.

G cluster_0 Parasite Culture & Synchronization cluster_1 Compound Preparation cluster_2 Assay Execution cluster_3 Data Acquisition & Analysis P_Culture Maintain continuous P. falciparum culture P_Sync Synchronize to ring stage using 5% D-sorbitol P_Culture->P_Sync P_Confirm Confirm synchronization and determine parasitemia via Giemsa-stained smear P_Sync->P_Confirm A_Parasite_Prep Prepare parasite suspension (0.5% parasitemia, 2% hematocrit) P_Confirm->A_Parasite_Prep C_Stock Prepare 10 mM BRD9185 stock in DMSO C_Dilute Perform serial dilutions in complete culture medium C_Stock->C_Dilute C_Plate Transfer 50 µL of each dilution to a 96-well plate C_Dilute->C_Plate A_Add_Parasite Add 50 µL of parasite suspension to each well C_Plate->A_Add_Parasite A_Parasite_Prep->A_Add_Parasite A_Incubate Incubate for 72 hours at 37°C in a mixed gas environment A_Add_Parasite->A_Incubate D_Lysis Add 100 µL of SYBR Green I lysis buffer to each well A_Incubate->D_Lysis D_Incubate_Lysis Incubate for 1 hour at room temperature in the dark D_Lysis->D_Incubate_Lysis D_Read Measure fluorescence (Ex: ~485 nm, Em: ~530 nm) D_Incubate_Lysis->D_Read D_Analyze Calculate IC50 values from dose-response curves D_Read->D_Analyze

Caption: Workflow for the BRD9185 in vitro parasite growth inhibition assay.

Detailed Protocol

Part 1: Parasite Culture and Synchronization
  • Preparation of Complete Culture Medium (CCM):

    • To 500 mL of RPMI 1640, add 25 mM HEPES, 10 µg/mL gentamycin, and 0.5 mM hypoxanthine.[5]

    • Supplement with 0.5% Albumax II.[6]

    • Adjust the pH to 7.2-7.4.

    • Sterile filter and store at 4°C.

  • Continuous Culture of P. falciparum:

    • Maintain asynchronous P. falciparum cultures in human erythrocytes at a 5% hematocrit in CCM.[5]

    • Incubate at 37°C in a modular incubation chamber flushed with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • Change the medium daily and maintain the parasitemia below 6%.[5]

  • Synchronization of Parasite Culture:

    • To obtain a highly synchronous culture of ring-stage parasites, treat the culture with 5% D-sorbitol.[7] This step is crucial for assay reproducibility.

    • Centrifuge the parasite culture, remove the supernatant, and resuspend the erythrocyte pellet in 5-10 volumes of 5% D-sorbitol solution.

    • Incubate for 10 minutes at 37°C.

    • Wash the erythrocytes three times with CCM to remove the sorbitol and dead parasites.

    • Resuspend the synchronized ring-stage parasites in fresh CCM and continue incubation.

  • Determination of Parasitemia:

    • Prepare a thin blood smear from the synchronized culture.

    • Fix with methanol and stain with 10% Giemsa solution.

    • Count the number of parasitized erythrocytes out of at least 500 total erythrocytes under a light microscope to determine the parasitemia percentage.[5]

Part 2: Assay Plate Preparation
  • Preparation of BRD9185 Dilutions:

    • Prepare a 10 mM stock solution of BRD9185 in 100% DMSO.

    • Create a 2x working stock solution of the highest desired concentration in CCM. The final DMSO concentration in the assay should not exceed 0.5% to avoid toxicity to the parasites.

    • Perform serial two-fold dilutions of the 2x working stock in CCM in a separate 96-well plate to generate a range of concentrations (e.g., from 2000 nM to ~0.5 nM).

    • Include control wells:

      • Vehicle Control: CCM with the same percentage of DMSO as the compound wells.

      • Positive Control: A known antimalarial drug (e.g., Chloroquine or Artemisinin) at its IC50 concentration.

      • Uninfected Erythrocyte Control: Wells with uninfected erythrocytes to determine the background fluorescence.

  • Assay Plate Setup:

    • Transfer 50 µL of each drug dilution (and controls) in triplicate to a 96-well black, clear-bottom microplate.

Part 3: Assay Execution and Data Acquisition
  • Addition of Parasites:

    • Prepare a parasite suspension of the synchronized ring-stage culture with 1% parasitemia and 4% hematocrit in CCM.

    • Dilute this suspension to a final concentration of 0.5% parasitemia and 2% hematocrit.

    • Add 50 µL of this final parasite suspension to each well of the assay plate. The final volume in each well will be 100 µL.

  • Incubation:

    • Place the assay plate in a modular incubation chamber.

    • Flush the chamber with the gas mixture (5% CO₂, 5% O₂, 90% N₂).

    • Incubate the plate at 37°C for 72 hours. This duration allows for at least one complete cycle of parasite replication.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.[5]

    • Immediately before use, add SYBR Green I stock solution to the lysis buffer at a final dilution of 1:5000. Protect the solution from light.

    • After the 72-hour incubation, carefully add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently by pipetting.

    • Incubate the plate at room temperature in the dark for 1 hour.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.[5]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence intensity of the uninfected erythrocyte control wells from all other readings.

  • Normalization: Normalize the data by expressing the fluorescence intensity of each well as a percentage of the vehicle control (100% growth).

  • IC50 Determination: Plot the percentage of parasite growth against the log-transformed concentration of BRD9185. Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the dose-response curve and calculate the IC50 value.

Alternative Method: pLDH Assay

An alternative to the SYBR Green I assay is the parasite lactate dehydrogenase (pLDH) assay.[8][9] This colorimetric assay measures the activity of pLDH, an enzyme produced by viable parasites.[10][11] The pLDH assay can be particularly useful for compounds that may interfere with fluorescence readings. The general workflow is similar, with the final step involving the addition of substrates for the pLDH enzyme and measurement of the resulting color change using a spectrophotometer.[12]

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro evaluation of BRD9185 against P. falciparum using the SYBR Green I fluorescence assay. Adherence to the described steps, particularly parasite synchronization and appropriate controls, will ensure the generation of high-quality, reproducible data. This assay is a cornerstone of the antimalarial drug discovery process, enabling the efficient screening and characterization of novel compounds like BRD9185 that are vital in the global effort to combat malaria.

References

  • Prudêncio, M., et al. (2006). In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. Open Journal of Epidemiology, 5(1), 75-84. Available from: [Link]

  • Kappe, B., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In: Gilberger, T., Kappe, S. (eds) Malaria Parasites. Methods in Molecular Biology, vol 1583. Humana Press, New York, NY. Available from: [Link]

  • Kappe, B., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed. Available from: [Link]

  • Trager, W., & Jensen, J. B. (1976). Human malaria parasites in continuous culture. Science, 193(4254), 673-675. (Referenced in multiple sources for culture methods).
  • Janse, C. J., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. RUN. Available from: [Link]

  • Dery, V. (2011). Continued validation of SYBR green-1-based fluorescence assay for the routine screening of Plasmodium falciparum susceptibility. UGSpace. Available from: [Link]

  • Ziegler, H. L., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 46(5), 1441-1446. Available from: [Link]

  • Ribacke, U., et al. (2013). Improved In Vitro Culture of Plasmodium falciparum Permits Establishment of Clinical Isolates with Preserved Multiplication, Invasion and Rosetting Phenotypes. PLoS ONE, 8(7), e69781. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. BRD9185. Available from: [Link]

  • D'Alessandro, S., et al. (2013). Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 68(9), 2048-2058. Available from: [Link]

  • Cellabs. QuantimalTM pLDH Malaria CELISA. Available from: [Link]

  • Moody, A. (2002). Plasmodium lactate dehydrogenase assay to detect malarial parasites. The Lancet Infectious Diseases, 2(4), 239-240. (Referenced in multiple sources for pLDH assay principles).
  • BPRC. Growth Inhibition Assay (GIA) with Lactate Dehydrogenase (LDH). Available from: [Link]

  • Clain, J., et al. (2025). Assessment of ex vivo antimalarial drug efficacy in African Plasmodium falciparum parasite isolates, 2016. eBioMedicine, 118, 105835. Available from: [Link]

  • Vista Laboratory Services. Falciparum/Pan Malaria Test Rapid Diagnostic Test for Detecting Malaria Infection. Available from: [Link]

Sources

Synthesis of the BRD9185 Azetidine-2-carbonitrile Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of the azetidine-2-carbonitrile scaffold, a key structural motif in the potent antimalarial agent BRD9185. The unique strained, four-membered ring system of azetidines offers a valuable platform in medicinal chemistry, imparting favorable physicochemical properties such as increased metabolic stability and improved solubility.[1][2] This document is designed to equip researchers with the necessary information to successfully synthesize and functionalize this important scaffold.

Introduction: The Significance of the Azetidine-2-carbonitrile Scaffold

Azetidines, once considered a synthetic challenge due to their inherent ring strain, have emerged as privileged structures in modern drug discovery.[2][3] Their rigid conformation allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The azetidine-2-carbonitrile moiety, in particular, serves as a versatile building block, with the nitrile group amenable to a variety of chemical transformations.

BRD9185 is a notable example of a bioactive molecule featuring this scaffold. It is a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway.[4][5] The development of BRD9185 from a diversity-oriented synthesis library highlights the potential of the azetidine-2-carbonitrile core in generating novel therapeutic agents.[6] This guide will detail a plausible synthetic route to the core scaffold of BRD9185, drawing from established methodologies for azetidine synthesis and functionalization.

Synthetic Strategy and Mechanism

The synthesis of the BRD9185 scaffold can be approached through a multi-step sequence starting from a suitably protected azetidine-2-carboxylate. The key transformations involve the conversion of the ester to a nitrile, followed by functionalization of the azetidine nitrogen and subsequent elaboration of a substituent on the azetidine ring. A plausible retrosynthetic analysis is outlined below:

Retrosynthesis BRD9185 BRD9185 Scaffold Intermediate_A N-Functionalized Azetidine-2-carbonitrile BRD9185->Intermediate_A Ring Functionalization (e.g., Cross-Coupling) Intermediate_B Azetidine-2-carbonitrile Intermediate_A->Intermediate_B N-Functionalization Intermediate_C N-Protected Azetidine-2-carboxamide Intermediate_B->Intermediate_C Dehydration Intermediate_D N-Protected Azetidine-2-carboxylate Intermediate_C->Intermediate_D Amidation

A plausible retrosynthetic approach for the BRD9185 scaffold.

The forward synthesis involves the following key steps:

  • Amidation: The synthesis commences with the conversion of a commercially available or readily synthesized N-protected azetidine-2-carboxylate to the corresponding carboxamide. This is typically achieved by treatment with ammonia.[7]

  • Dehydration: The resulting amide is then dehydrated to the nitrile. A common and effective method for this transformation is the use of trifluoroacetic anhydride in the presence of a mild base like pyridine.[7]

  • N-Deprotection and Functionalization: The protecting group on the azetidine nitrogen is removed, followed by the introduction of the desired substituent. The choice of deprotection conditions depends on the nature of the protecting group. For a Boc group, acidic conditions (e.g., TFA) are typically employed.[8] Subsequent N-functionalization can be achieved through various methods, such as alkylation or urea formation.[4]

  • Ring Functionalization: The final step involves the introduction of substituents onto the azetidine ring. In the case of BRD9185, this would involve a palladium-catalyzed cross-coupling reaction to install the substituted phenyl group.[1][2][3]

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Functionalization Start N-Protected Azetidine-2-carboxylate Amidation Amidation (e.g., NH3/MeOH) Start->Amidation Dehydration Dehydration (e.g., TFAA, Pyridine) Amidation->Dehydration Nitrile N-Protected Azetidine-2-carbonitrile Dehydration->Nitrile Deprotection N-Deprotection (e.g., TFA) Nitrile->Deprotection N_Functionalization N-Functionalization (e.g., Isocyanate) Deprotection->N_Functionalization Cross_Coupling Palladium-Catalyzed Cross-Coupling N_Functionalization->Cross_Coupling Final_Scaffold BRD9185 Scaffold Cross_Coupling->Final_Scaffold

Sources

Application Notes and Protocols for the Preparation of BRD9185 Stock Solution in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding BRD9185 and its Mechanism of Action

BRD9185 is a chemical probe that functions as an inhibitor of Dihydroorotate Dehydrogenase (DHODH)[1]. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, BRD9185 effectively disrupts the production of pyrimidines, thereby impeding cell proliferation. This mechanism of action makes BRD9185 a valuable tool for studying cellular processes that are highly dependent on pyrimidine synthesis, such as cancer cell growth and immune cell proliferation. The targeted disruption of this metabolic pathway allows researchers to investigate the downstream effects of pyrimidine depletion on various cellular functions.

Physicochemical Properties and Data Summary

A comprehensive understanding of the physicochemical properties of BRD9185 is paramount for the accurate and reproducible preparation of experimental solutions. The following table summarizes the key properties of BRD9185.

PropertyValueSource(s)
IUPAC Name Not available in the provided search results.
Molecular Formula C23H21F6N3O2[1]
Molecular Weight 485.43 g/mol [1]
CAS Number 2057420-29-6[1]
Appearance Typically a solid powder.General knowledge for lyophilized small molecules.
Solubility in DMSO Information not publicly available. A starting concentration of 10-50 mM is recommended for initial testing.General laboratory practice.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the preparation of a BRD9185 stock solution and its subsequent dilution to a working concentration for cell culture experiments.

I. Preparation of a 10 mM BRD9185 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of BRD9185 in Dimethyl Sulfoxide (DMSO). It is critical to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound[2].

Materials:

  • BRD9185 powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of BRD9185 is calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 485.43 g/mol = 4.85 mg

Procedure:

  • Weighing the Compound: In a sterile environment, such as a laminar flow hood, carefully weigh out the calculated mass of BRD9185 powder and transfer it to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light, which can potentially cause degradation.

  • Dissolution in DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the BRD9185 powder.

  • Ensuring Complete Solubilization: Tightly cap the tube and vortex the solution thoroughly until the BRD9185 powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be employed to aid dissolution.

  • Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO. However, as DMSO itself is bacteriostatic, this step may not be necessary if aseptic techniques are strictly followed during preparation.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can lead to compound degradation, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes[1]. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage. The lyophilized powder is stable for 36 months when stored at -20°C and desiccated[1].

II. Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the BRD9185 stock solution at room temperature.

  • Serial Dilution: It is best practice to perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentration. Direct dilution of a highly concentrated DMSO stock into an aqueous medium can sometimes cause the compound to precipitate[1].

  • Example Dilution for a 10 µM Working Solution:

    • To prepare a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required.

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

    • This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on cell viability and function.

Quality Control and Best Practices

To ensure the integrity and reproducibility of your experimental results, the following quality control measures and best practices should be implemented:

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or crystallization. If precipitates are observed, attempt to redissolve them by gentle warming and vortexing.

  • Proper Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent used.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is the most effective way to prevent degradation from repeated temperature fluctuations[1].

  • Use of High-Quality Reagents: Always use anhydrous, cell culture-grade DMSO and sterile labware to prevent contamination and ensure the stability of the compound.

Workflow Visualization

The following diagram illustrates the workflow for the preparation of a BRD9185 stock solution and its subsequent dilution for use in cell culture experiments.

BRD9185_Stock_Preparation cluster_preparation Part 1: Stock Solution Preparation cluster_dilution Part 2: Working Solution Preparation calc Calculate Mass of BRD9185 (e.g., 4.85 mg for 1 mL of 10 mM) weigh Weigh BRD9185 Powder calc->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Complete Solubilization dissolve->vortex filter Sterile Filter (Optional) vortex->filter aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw Prior to Experiment dilute Serially Dilute in Cell Culture Medium (e.g., 1:1000 for 10 µM) thaw->dilute vehicle_control Prepare Vehicle Control (Medium + DMSO) thaw->vehicle_control add_to_cells Add to Cell Culture dilute->add_to_cells add_control Add Control to Cells vehicle_control->add_control

Caption: Workflow for preparing and using BRD9185 solutions in cell culture.

References

  • Captivate Bio. (n.d.). Small Molecules FAQ. Captivate Bio. Retrieved February 23, 2026, from [Link]

  • AdooQ Bioscience. (n.d.). BRD9185 | DHODH inhibitor. AdooQ Bioscience. Retrieved February 23, 2026, from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. Retrieved February 23, 2026, from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. r/labrats. Retrieved February 23, 2026, from [Link]

Sources

Application Notes: A Detailed Protocol for Determining the IC50 of BRD9185 in a Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Enzymatic Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge, with the constant emergence of drug-resistant strains necessitating the development of novel therapeutics.[1][2] One of the most promising and clinically validated targets for antimalarial drug discovery is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1][3][4] PfDHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate.[2][5][6] This pathway is indispensable for the parasite's synthesis of DNA and RNA precursors.[2][7] Crucially, humans possess a distinct pyrimidine salvage pathway and a structurally different DHODH enzyme, making PfDHODH an ideal target for selective inhibition.[2]

BRD9185 is a potent and selective inhibitor of PfDHODH, belonging to the azetidine-2-carbonitriles class of compounds.[8] It has demonstrated significant activity against multi-drug resistant parasite strains in vitro and curative efficacy in mouse models of malaria.[8] Accurate determination of its inhibitory potency, represented by the half-maximal inhibitory concentration (IC50), is a critical step in its pharmacological characterization.

This application note provides a comprehensive, field-proven protocol for measuring the IC50 of BRD9185 against recombinant PfDHODH using a robust, colorimetric enzymatic assay. We will delve into the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.

Principle of the Enzymatic Assay

The activity of PfDHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[5][9][10] The enzymatic reaction involves the flavin mononucleotide (FMN)-dependent oxidation of L-dihydroorotate (DHO) to orotate.[2] Electrons from this oxidation are transferred to a coenzyme Q analog, decylubiquinone (CoQD), which in turn reduces DCIP. The reduction of the blue-colored DCIP to its colorless form results in a decrease in absorbance at 600 nm, which is directly proportional to the enzyme's activity.[5][11] The presence of an inhibitor like BRD9185 blocks this electron transfer, leading to a reduced rate of DCIP reduction. The IC50 value is the concentration of BRD9185 required to inhibit the enzymatic reaction rate by 50%.[12]

PfDHODH_Assay_Principle DHO L-Dihydroorotate (DHO) PfDHODH PfDHODH-FMN DHO->PfDHODH Substrate Orotate Orotate PfDHODH->Orotate Product CoQD_red Decylubiquinone (CoQD-Reduced) PfDHODH->CoQD_red e- donor CoQD_ox Decylubiquinone (CoQD-Oxidized) CoQD_ox->PfDHODH e- acceptor DCIP_ox DCIP (Blue, A600) CoQD_red->DCIP_ox Reduces DCIP_red DCIP (Colorless) DCIP_ox->DCIP_red Δ Absorbance BRD9185 BRD9185 (Inhibitor) BRD9185->PfDHODH Inhibits

Caption: PfDHODH Enzymatic Assay Reaction Schematic.

Materials and Reagents

Equipment
  • Spectrophotometric 96-well microplate reader capable of kinetic measurements at 600 nm.

  • 96-well, clear, flat-bottom microplates.

  • Multichannel pipettes and sterile tips.

  • Standard laboratory equipment (vortex mixer, serological pipettes, etc.).

Reagents & Buffers
  • Recombinant PfDHODH: Purified, active enzyme. Expression in E. coli systems is a common source.[13][14] Ensure enzyme purity is >95% as determined by SDS-PAGE.

  • BRD9185: (Sigma-Aldrich, Cat. SML1793 or equivalent).

  • L-Dihydroorotic acid (DHO): (Sigma-Aldrich, Cat. D7001 or equivalent).

  • Decylubiquinone (CoQD): (Sigma-Aldrich, Cat. D7911 or equivalent).

  • 2,6-dichloroindophenol sodium salt hydrate (DCIP): (Sigma-Aldrich, Cat. 308501 or equivalent).

  • Dimethyl sulfoxide (DMSO): Anhydrous, >99.9% purity.

  • HEPES: (Sigma-Aldrich, Cat. H3375 or equivalent).

  • Sodium Chloride (NaCl): (or Potassium Chloride, KCl).

  • Triton™ X-100: (Sigma-Aldrich, Cat. T8787 or equivalent).

  • Glycerol: (Sigma-Aldrich, Cat. G5516 or equivalent).

  • Ultrapure Water .

Experimental Protocols

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents 1. Prepare Buffers & Stock Solutions prep_dilutions 2. Prepare BRD9185 Serial Dilutions prep_reagents->prep_dilutions prep_enzyme 3. Prepare Enzyme Working Solution prep_dilutions->prep_enzyme prep_mix 4. Prepare Substrate-Dye Reaction Mix prep_enzyme->prep_mix initiate 7. Initiate with Reaction Mix prep_mix->initiate add_inhibitor 5. Add Inhibitor/ DMSO Control add_enzyme 6. Add Enzyme & Pre-incubate (15 min) add_inhibitor->add_enzyme add_enzyme->initiate read_plate 8. Read Absorbance @ 600 nm (Kinetic Mode) initiate->read_plate calc_rates 9. Calculate Initial Velocities (V₀) read_plate->calc_rates normalize 10. Calculate % Inhibition calc_rates->normalize plot_curve 11. Plot Dose-Response Curve normalize->plot_curve calc_ic50 12. Determine IC50 via Non-linear Regression plot_curve->calc_ic50

Caption: Overall workflow for PfDHODH IC50 determination.

Part 1: Reagent Preparation

Critical Point: Accurate reagent preparation is paramount for assay success. Use high-purity reagents and calibrated pipettes.

  • Assay Buffer (100 mL):

    • 100 mM HEPES, pH 8.0

    • 150 mM NaCl

    • 10% (v/v) Glycerol

    • 0.1% (v/v) Triton X-100 (reduced)

    • Combine reagents in ~80 mL of ultrapure water, adjust pH to 8.0 with NaOH, and bring to a final volume of 100 mL. Store at 4°C.[11][14]

    Expertise & Experience: HEPES provides stable buffering in the optimal pH range for PfDHODH.[11] NaCl mimics physiological ionic strength. Glycerol acts as a cryoprotectant and stabilizer for the enzyme.[2] The non-ionic detergent Triton X-100 is crucial for maintaining the solubility of the hydrophobic CoQD and preventing protein aggregation.[5][11]

  • Stock Solutions:

    • BRD9185 (10 mM): Dissolve the appropriate mass in 100% DMSO. Store in small aliquots at -20°C.

    • L-DHO (100 mM): Dissolve in 100% DMSO. Store at -20°C.[5]

    • CoQD (10 mM): Dissolve in 100% DMSO. Protect from light and store at -20°C.[5]

    • DCIP (10 mM): Dissolve in 100% DMSO. Protect from light and store at -20°C.[5]

  • BRD9185 Serial Dilutions:

    • Prepare a 10-point, 3-fold serial dilution series of BRD9185 in 100% DMSO. For example, starting from a 1 mM intermediate stock, dilute to 333 µM, 111 µM, and so on.

    • Include a "DMSO only" sample for the 0% inhibition control.

  • Enzyme Working Solution (e.g., 20 nM):

    • Critical Point: Prepare this solution fresh just before use and keep it on ice.

    • Dilute the concentrated PfDHODH stock in cold Assay Buffer to a 2X final concentration (e.g., 20 nM, which will be 10 nM in the final assay volume). The optimal concentration may need to be determined empirically but is typically in the low nanomolar range.[5]

  • Substrate-Dye Reaction Mix (10X):

    • Critical Point: Prepare this solution fresh and protect it from light.

    • In Assay Buffer, combine stock solutions to achieve the following 10X concentrations:

      • L-DHO: 2 mM (Final: 200 µM)

      • CoQD: 200 µM (Final: 20 µM)

      • DCIP: 1.2 mM (Final: 120 µM)

    • Vortex thoroughly to ensure CoQD is fully dissolved. The final concentrations are based on established protocols.[14]

Part 2: Assay Procedure (96-Well Plate)

Pro-Tip: Perform the assay in triplicate for each inhibitor concentration to ensure statistical validity.

Assay Component Concentrations & Volumes

ComponentStock Conc.Volume per WellFinal Conc. in 200 µL
BRD9185 / DMSOVaries2 µLVaries (1% DMSO)
PfDHODH Enzyme20 nM (2X)100 µL10 nM
Substrate-Dye Mix10X20 µL1X
Assay Buffer1X78 µL-
Total Volume 200 µL
  • Plate Setup: Add 78 µL of Assay Buffer to all experimental wells.

  • Inhibitor Addition: Add 2 µL of the BRD9185 serial dilutions (or DMSO for controls) to the appropriate wells.

    • 100% Activity Control: Wells with 2 µL of DMSO.

    • 0% Activity Control (Blank): Wells with 2 µL of DMSO but no enzyme (add 100 µL of Assay Buffer instead in the next step).

  • Enzyme Addition & Pre-incubation: Add 100 µL of the 20 nM PfDHODH Working Solution to all wells except the Blank wells. For Blank wells, add 100 µL of Assay Buffer.

  • Pre-incubation: Mix the plate gently and incubate at room temperature for 15 minutes.[9]

    Expertise & Experience: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is critical for obtaining accurate potency values.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the 10X Substrate-Dye Reaction Mix to all wells. Mix immediately and thoroughly, avoiding bubbles.

  • Data Acquisition: Immediately place the plate in the microplate reader. Measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes at 25°C.

Data Analysis & IC50 Determination

  • Calculate Reaction Rates: For each well, plot Absorbance (600 nm) vs. Time (minutes). Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of this curve (milli-Absorbance units/min). Most plate reader software can perform this calculation automatically.

  • Normalize Data: Calculate the percent inhibition for each BRD9185 concentration using the average rates from your triplicate wells.

    • Average Rate (Control) = Mean V₀ of the "100% Activity Control" wells.

    • Average Rate (Blank) = Mean V₀ of the "Blank" wells.

    • Corrected Rate (Control) = Average Rate (Control) - Average Rate (Blank)

    • Corrected Rate (Inhibitor) = Average Rate (Inhibitor) - Average Rate (Blank)

    • % Inhibition = 100 * [1 - (Corrected Rate (Inhibitor) / Corrected Rate (Control))]

  • Determine IC50 Value: Plot the % Inhibition (Y-axis) against the logarithm of the BRD9185 concentration (X-axis).

    • Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation: Y = Bottom + (Top-Bottom) / (1 + 10^((LogIC50-X)*HillSlope))[14]

    • The software will calculate the LogIC50, from which the IC50 value can be determined. The IC50 for BRD9185 against PfDHODH is expected to be in the low nanomolar range (e.g., ~12 nM).[8]

Trustworthiness: The IC50 value is dependent on assay conditions such as substrate and enzyme concentrations.[15][16] For comparing inhibitors, it is crucial to keep these conditions consistent. The IC50 is a measure of functional potency, distinct from the binding affinity (Ki), though the two are related.[17] Consistent use of controls and standardized procedures as outlined here ensures the trustworthiness of the generated data.

References

  • Phillips, M. A., et al. (2008). Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy. PMC. Available at: [Link]

  • Souza, P. C., et al. (2018). Plasmodium falciparum dihydroorotate dehydrogenase: a drug target against malaria. Future Medicinal Chemistry. Available at: [Link]

  • Booker, M. L., et al. (2018). Identification and Mechanistic Understanding of Dihydroorotate Dehydrogenase Point Mutations in Plasmodium falciparum that Confer in Vitro Resistance to the Clinical Candidate DSM265. ACS Infectious Diseases. Available at: [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2018). Identification and Mechanistic Understanding of Dihydroorotate Dehydrogenase Point Mutations in Plasmodium falciparum that Confe. OSTI.GOV. Available at: [Link]

  • ResearchGate. (2025). Plasmodium Falciparum Dihydroorotate Dehydrogenase: A Drug Target against Malaria | Request PDF. ResearchGate. Available at: [Link]

  • edX. IC50 Determination. edX. Available at: [Link] (Specific course materials may vary).

  • ResearchGate. (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Malaria World. (2023). Recent advances on patents of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors as antimalarial agents. Malaria World. Available at: [Link]

  • Deng, X., et al. (2016). Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. IC50. Wikipedia. Available at: [Link]

  • Patsnap Synapse. (2024). What are PfDHODH inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (2018). How to calculate IC50 values of an inhibitor in a sample?. ResearchGate. Available at: [Link]

  • Morales, B. G. D. V., et al. (2024). Expression and purification of active shikimate dehydrogenase from Plasmodium falciparum. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • Rooney, M. F., et al. (2022). Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. PMC. Available at: [Link]

  • The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. The Science Snail Blog. Available at: [Link]

  • SciELO. (2024). Expression and purification of active shikimate dehydrogenase from Plasmodium falciparum. SciELO. Available at: [Link]

  • ResearchGate. (2025). Expression and Purification of Recombinant Malarial Antigen Plasmodium falciparum Lactate Dehydrogenase (PfLDH) in E.Coli Expression System for Diagnostic Application. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2023). Recent advances on patents of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors as antimalarial agents. Taylor & Francis Online. Available at: [Link]

  • Lukens, A. K., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Malmquist, N. A., et al. (2008). Malarial Dihydroorotate Dehydrogenase. Semantic Scholar. Available at: [Link]

  • Istvan, E. S., et al. (2019). Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series. PMC. Available at: [Link]

  • Patel, V., et al. (2011). Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria. PMC. Available at: [Link]

  • Bio-Rad. Protein Expression and Purification Series. Bio-Rad. Available at: [Link]

  • MDPI. (2024). Cloning, Expression, Purification, and Characterization of Lactate Dehydrogenase from Plasmodium knowlesi: A Zoonotic Malaria Parasite. MDPI. Available at: [Link]

  • Rooney, M. F., et al. (2022). Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, V., et al. (2016). Identification of novel PfDHODH inhibitors as antimalarial agents via pharmacophore-based virtual screening followed by molecular docking and in vivo antimalarial activity. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Oral Administration of BRD9185 in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation and oral administration of the novel chemical probe BRD9185 to mice. As BRD9185 is a recently developed molecule, this document emphasizes a systematic approach, beginning with essential pre-formulation assessment to characterize its physicochemical properties. Subsequently, it outlines various formulation strategies tailored for poorly soluble compounds, providing step-by-step protocols for the preparation of suspensions, solutions, and lipid-based systems. The guide culminates with a detailed protocol for oral gavage in mice, ensuring accurate and humane administration. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the in vivo efficacy of BRD9185 in preclinical murine models.

Introduction to BRD9185 and the Challenges of Oral Delivery

BRD9185 is a novel chemical probe with significant potential for elucidating biological pathways and as a starting point for drug discovery programs. To translate its in vitro activity to in vivo efficacy, appropriate formulation and administration are paramount. Oral administration is often the preferred route in preclinical studies due to its convenience and clinical relevance.[1] However, many small molecules, particularly those developed in early discovery phases, exhibit poor aqueous solubility, which can lead to low and variable oral bioavailability.[2][3][4]

The primary challenge in the oral delivery of poorly soluble compounds like BRD9185 is ensuring sufficient dissolution in the gastrointestinal fluids for absorption to occur.[1] This guide provides a systematic approach to address this challenge, enabling researchers to develop a robust oral formulation for consistent and reliable in vivo studies.

Pre-Formulation Assessment: Characterizing BRD9185

Prior to developing a formulation, it is crucial to determine the fundamental physicochemical properties of BRD9185. This data will inform the selection of the most appropriate formulation strategy.

Aqueous Solubility Determination

Rationale: Understanding the intrinsic aqueous solubility of BRD9185 at different pH values is the first step in formulation development. This will help to determine if a simple aqueous solution is feasible or if more complex formulation strategies are required.

Protocol:

  • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Add an excess amount of BRD9185 powder to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of BRD9185 in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Express the solubility in µg/mL or µM.

LogP/LogD Determination

Rationale: The lipophilicity of a compound, measured as its octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD), is a key determinant of its absorption characteristics. Highly lipophilic compounds often have poor aqueous solubility but may be well-suited for lipid-based formulations.[5]

Protocol (Shake-Flask Method):

  • Prepare a stock solution of BRD9185 in a suitable solvent.

  • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and a pH 7.4 buffer.

  • Vortex the mixture vigorously for several minutes to allow for partitioning between the two phases.

  • Centrifuge the vial to separate the n-octanol and aqueous layers.

  • Carefully sample both the n-octanol and aqueous layers.

  • Quantify the concentration of BRD9185 in each phase using a suitable analytical method.

  • Calculate the LogD value using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Solid-State Characterization (Optional but Recommended)

Rationale: The crystalline form (polymorphism) of a compound can significantly impact its solubility and dissolution rate.[3] While a deep dive into solid-state chemistry is beyond the scope of this guide, a basic understanding of the supplied material is beneficial. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can provide valuable information.

Formulation Strategies for Oral Administration in Mice

Based on the pre-formulation assessment, a suitable formulation strategy can be selected. The goal is to create a homogenous and stable preparation that allows for accurate dosing.

Strategy 1: Aqueous Suspension

Rationale: If BRD9185 has very low aqueous solubility, a suspension is a common and straightforward formulation approach.[6][7] This involves dispersing the solid drug particles in an aqueous vehicle. The use of a suspending agent is critical to prevent the settling of particles and ensure dose uniformity.

Recommended Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in water or 0.5% (w/v) Methylcellulose (MC) in water.

Protocol for a 10 mg/mL Suspension in 0.5% CMC:

  • Prepare the Vehicle:

    • Weigh 50 mg of low-viscosity CMC.

    • In a beaker with a magnetic stir bar, heat approximately 30 mL of purified water to 60-70°C.

    • Slowly add the CMC powder to the heated water while stirring to facilitate dispersion.

    • Add the remaining 70 mL of room temperature water and continue to stir until the CMC is fully dissolved and the solution has cooled.

  • Prepare the Suspension:

    • Weigh the required amount of BRD9185 (e.g., 100 mg for a 10 mL final volume).

    • If the particles are large, consider gently grinding the powder in a mortar and pestle to a fine, uniform consistency.

    • In a separate container, add a small amount of the 0.5% CMC vehicle to the BRD9185 powder to create a smooth paste. This process, known as levigation, helps to wet the particles and prevent clumping.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

    • Crucially, maintain continuous stirring of the suspension during the entire dosing procedure to ensure each animal receives the correct dose. [6]

Strategy 2: Solution in a Co-solvent/Surfactant System

Rationale: If BRD9185 has moderate solubility that can be improved with the use of co-solvents or surfactants, a solution formulation may be possible. Solutions offer the advantage of dose uniformity without the need for continuous stirring during administration. However, it is important to select excipients that are well-tolerated in mice.[7][8]

Commonly Used Excipients:

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO - use at low concentrations).

  • Surfactants: Polysorbate 80 (Tween 80), Poloxamer 188, Cremophor EL.[8]

Example Vehicle: 10% DMSO / 40% PEG 400 / 50% Water.

Protocol for a 5 mg/mL Solution:

  • Weigh the required amount of BRD9185.

  • In a glass vial, add the DMSO and vortex until the compound is fully dissolved.

  • Add the PEG 400 and vortex to mix.

  • Slowly add the water while vortexing.

  • Visually inspect the solution to ensure there is no precipitation. If precipitation occurs, the formulation is not suitable at that concentration.

Important Consideration: When using co-solvents, it is essential to be aware of their potential to cause adverse effects in animals and to influence the intrinsic pharmacokinetic properties of the compound.[2] Always start with the lowest concentration of organic solvent necessary to achieve solubilization.

Strategy 3: Lipid-Based Formulation

Rationale: For highly lipophilic compounds (high LogP), lipid-based formulations can significantly enhance oral absorption by utilizing the body's natural lipid absorption pathways.[9] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[1][5]

Example Vehicle: Corn oil or sesame oil.

Protocol for a 5 mg/mL Solution in Corn Oil:

  • Weigh the required amount of BRD9185.

  • Add the corn oil to the compound.

  • Gently warm the mixture (e.g., to 40°C) and vortex or sonicate until the compound is fully dissolved.

  • Allow the solution to cool to room temperature and visually inspect for any precipitation.

In-Vivo Administration: Oral Gavage in Mice

Rationale: Oral gavage is a standard technique for the precise administration of a defined volume of a formulation directly into the stomach of a mouse.[10] This procedure must be performed by trained personnel to minimize stress and potential injury to the animal.[11][12]

Materials
  • Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5 inches long with a rounded tip for adult mice).[10]

  • Syringes (1 mL or smaller).

  • Scale for weighing the mice.

  • The prepared BRD9185 formulation.

Dosing Volume Calculation

The maximum recommended dosing volume for mice is 10 mL/kg.[10][11][13] However, smaller volumes (e.g., 5 mL/kg) are often preferred to reduce the risk of complications.[11]

Example Calculation:

  • Mouse weight: 25 g (0.025 kg)

  • Dose: 10 mg/kg

  • Formulation concentration: 2 mg/mL

  • Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg

  • Volume to administer: 0.25 mg / 2 mg/mL = 0.125 mL

Step-by-Step Oral Gavage Protocol
  • Animal Restraint:

    • Gently but firmly scruff the mouse by grasping the loose skin over the shoulders and neck. This should immobilize the head.[10][14]

  • Gavage Needle Measurement:

    • Before the first animal, measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the mouse's mouth and the end of the needle at the last rib or xiphoid process.[12][14] Mark the needle to indicate the maximum insertion depth.

  • Needle Insertion:

    • Hold the mouse in a vertical position.

    • Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6][10]

    • The mouse should swallow the tube as it is advanced. The needle should pass smoothly without resistance.[6][12]

    • If any resistance is felt, STOP immediately, withdraw the needle, and start again. Forcing the needle can cause perforation of the esophagus or trachea.[12][14]

  • Dose Administration:

    • Once the needle is in the correct position, slowly administer the formulation over 2-3 seconds.[12]

  • Needle Removal:

    • Smoothly and gently withdraw the needle in the same angle it was inserted.[11]

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.[12][14]

Data Presentation and Summary

Table 1: Example Pre-Formulation Data for BRD9185
ParameterValueMethod
Aqueous Solubility (pH 7.4)< 1 µg/mLShake-Flask
LogD (pH 7.4)4.2Shake-Flask
Physical FormCrystalline SolidVisual Inspection
Table 2: Recommended Formulation Strategies Based on Physicochemical Properties
Property of BRD9185Primary StrategySecondary StrategyRationale
Low Solubility, Low to Moderate Lipophilicity Aqueous SuspensionCo-solvent SolutionSuspension is a robust starting point. Co-solvents may work if solubility can be sufficiently increased.
Low Solubility, High Lipophilicity Lipid-Based FormulationAqueous SuspensionHigh lipophilicity makes it a good candidate for lipid vehicles to enhance absorption.
pH-Dependent Solubility pH-Adjusted Solution/SuspensionN/AIf soluble at acidic pH, a simple buffered solution may be feasible.

Visualizations

Diagram 1: Formulation Selection Workflow

G A Start: BRD9185 Powder B Pre-Formulation Assessment (Solubility, LogD) A->B C Is Aqueous Solubility > 1 mg/mL? B->C D Is LogD > 3? C->D No E Aqueous Solution C->E Yes F Lipid-Based Formulation D->F Yes G Aqueous Suspension D->G No I Final Formulation E->I F->I H Co-Solvent Solution G->H Alternative G->I H->I

Caption: Decision tree for selecting an oral formulation strategy for BRD9185.

Diagram 2: Oral Gavage Procedure Workflow

G A Weigh Mouse & Calculate Dose Volume B Prepare Dosing Syringe A->B C Restrain Mouse (Scruff) B->C D Measure & Mark Gavage Needle C->D E Gently Insert Gavage Needle D->E F Resistance Met? E->F G Withdraw and Re-insert F->G Yes H Administer Dose Slowly F->H No G->E I Withdraw Needle Smoothly H->I J Monitor Animal I->J

Caption: Step-by-step workflow for the oral gavage procedure in mice.

References

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University. [Link]

  • Oral Gavage In Mice and Rats - IACUC. University of Iowa. [Link]

  • Oral Gavage in the Mouse. (2016, October 26). Florida State University Office of Research. [Link]

  • SOP: Mouse Oral Gavage. (2017, December 12). Virginia Tech. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15). The University of British Columbia. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016, September 10). PubMed. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]

  • Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. (2025, October 25). Gattefossé. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research. [Link]

  • Polymeric Plant-derived Excipients in Drug Delivery. (2009, July 16). MDPI. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (2019). PMC. [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011, October 15). PubMed. [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (2010, September 13). Taylor & Francis Online. [Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017, November 12). IOPscience. [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. (2015). PMC. [Link]

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Application Note: Utilizing BRD9185 for High-Throughput Screening in Plasmodium Liver-Stage Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Targeting the Liver Stage

Malaria, a devastating infectious disease, begins with a clinically silent but obligatory liver stage of infection.[1][2][3] Following the bite of an infected mosquito, Plasmodium sporozoites travel to the liver, invade hepatocytes, and undergo massive replication, transforming into thousands of merozoites.[1][2][4] This pre-erythrocytic phase is a critical bottleneck in the parasite's lifecycle and represents a prime target for prophylactic drugs that can prevent the onset of symptomatic blood-stage infection.[5][6] Phenotypic screening against liver-stage parasites has become a vital tool in the discovery of new antimalarial compounds with novel mechanisms of action.[3][5][7]

This application note provides a detailed guide for the use of BRD9185 , a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), in in vitro liver-stage malaria parasite assays.[8] We present the scientific rationale for targeting PfDHODH, a comprehensive, step-by-step protocol for a luciferase-based high-throughput assay, and guidance on data analysis and interpretation.

Mechanism of Action: Disrupting Parasite Pyrimidine Synthesis

BRD9185 belongs to a novel structural class of inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[8] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Unlike humans, who can salvage pyrimidines from their environment, the malaria parasite is heavily reliant on its own de novo synthesis pathway, making PfDHODH an excellent and validated drug target.[9][10]

PfDHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. By inhibiting PfDHODH, BRD9185 effectively halts pyrimidine production, leading to a state of metabolic arrest. This prevents the parasite from replicating its genetic material and synthesizing essential proteins, ultimately causing a complete arrest of liver-stage development.[1]

BRD9185_MoA cluster_parasite Plasmodium Parasite DHO Dihydroorotate PfDHODH PfDHODH Enzyme DHO->PfDHODH Substrate OA Orotate UMP UMP -> Pyrimidines OA->UMP DNA_RNA DNA/RNA Synthesis & Parasite Replication UMP->DNA_RNA PfDHODH->OA Catalyzes BRD9185 BRD9185 BRD9185->Inhibition Inhibition->PfDHODH

Caption: Mechanism of BRD9185 action on the parasite's pyrimidine pathway.

Experimental Protocol: High-Throughput Liver-Stage Assay

This protocol is designed for a 384-well plate format using a luciferase-expressing Plasmodium berghei strain, a widely used model for initial high-throughput screening of liver-stage inhibitors.[7][11]

Part 1: Materials and Reagents
Reagent/MaterialRecommended Source/Specification
Cell Line HepG2-CD81 cells (human hepatoma)
Parasites Luciferase-expressing P. berghei sporozoites
Assay Plates 384-well, solid white, flat-bottom, tissue-culture treated plates
Culture Medium DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1% L-Glutamine
Compound BRD9185, stock solution in DMSO
Positive Control Atovaquone (known liver-stage inhibitor)
Negative Control DMSO (vehicle)
Lysis/Luminescence Reagent Bright-Glo™ Luciferase Assay System (Promega) or similar
Equipment Biosafety cabinet, 37°C/5% CO₂ incubator, microplate centrifuge, luminometer
Part 2: Step-by-Step Methodology

Day 1: Seeding of Hepatocytes

  • Cell Preparation: Culture HepG2-CD81 cells to ~80-90% confluency. Harvest cells using standard trypsinization methods.

  • Cell Seeding: Resuspend cells in culture medium to a concentration of 4 x 10⁵ cells/mL. Dispense 25 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

  • Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow for cell adherence and monolayer formation.

Day 2: Compound Pinning and Sporozoite Infection

  • Compound Plate Preparation: Prepare a serial dilution of BRD9185 in DMSO in a separate source plate. A typical starting concentration for the highest dose might be 10 mM.

  • Compound Transfer: Using a pin tool or acoustic liquid handler, transfer approximately 50-100 nL of BRD9185, atovaquone, and DMSO from the source plate to the corresponding wells of the cell plate. This results in a final DMSO concentration of ≤0.5%.[11]

  • Sporozoite Preparation: Anesthetize P. berghei-infected Anopheles mosquitoes and dissect the salivary glands in a sterile dissection medium (e.g., RPMI). Homogenize the glands using a micro-pestle to release sporozoites.

  • Purification and Counting: Filter the sporozoite suspension through a 40 µm cell strainer to remove mosquito debris.[11] Count the sporozoites using a hemocytometer.

  • Infection: Dilute the sporozoites in culture medium to a final concentration of 2 x 10⁵ sporozoites/mL. Aspirate the medium from the cell plate and add 50 µL of the sporozoite suspension to each well (10,000 sporozoites/well).

  • Centrifugation: Immediately after adding sporozoites, centrifuge the plate at 330 x g for 3-5 minutes at room temperature.[11] This step significantly enhances infection efficiency.

  • Incubation: Return the plate to the 37°C, 5% CO₂ incubator for 48 hours.

Day 4: Quantifying Parasite Viability

  • Plate Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

  • Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reading:

    • Remove the culture medium by inverting the plate and centrifuging at 150 x g for 30 seconds onto an absorbent pad.[11]

    • Using a multi-channel dispenser, add 25 µL of the luciferase reagent to each well.

    • Immediately read the luminescence signal using a plate luminometer with an integration time of 0.5-1 second per well.

Experimental_Workflow Day1 Day 1: Cell Seeding Seed HepG2-CD81 cells in 384-well plate. Incubate 24h. Day2 Day 2: Treatment & Infection 1. Add BRD9185 & controls. 2. Add P. berghei sporozoites. 3. Centrifuge plate. 4. Incubate 48h. Day1->Day2 Day4 Day 4: Readout 1. Remove medium. 2. Add Luciferase reagent. 3. Measure luminescence. Day2->Day4

Caption: Workflow for the high-throughput liver-stage screening assay.

Data Analysis and Interpretation

  • Normalization: The raw luminescence data should be normalized relative to the controls on each plate. The activity of BRD9185 is typically expressed as a percentage of inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the BRD9185 concentration. Fit the data using a four-parameter logistic regression model (non-linear variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).

Sample Data Presentation
BRD9185 Conc. (µM)Avg. Luminescence (RLU)% Inhibition
10.01,55098.2%
3.332,13091.8%
1.114,50067.9%
0.378,90020.9%
0.1210,5005.5%
0.0411,0500.5%
Positive Control (10 µM Atovaquone) 1,400100.0%
Negative Control (0.5% DMSO) 11,1000.0%
Calculated IC₅₀ 0.65 µM

Interpretation: The IC₅₀ value represents the concentration of BRD9185 required to inhibit parasite growth by 50%. A lower IC₅₀ value indicates higher potency. The sample data demonstrates a clear dose-dependent inhibition of liver-stage parasite development by BRD9185. Follow-up studies should include cytotoxicity assays on the host hepatocytes to ensure the observed effect is specific to the parasite and not due to general cellular toxicity.

Conclusion

BRD9185 is a valuable chemical probe for studying the essentiality of the pyrimidine biosynthesis pathway in Plasmodium liver stages. The high-throughput, luciferase-based assay described herein provides a robust and scalable method for quantifying the inhibitory activity of BRD9185 and similar compounds. This platform is crucial for the primary screening and lead optimization efforts that are essential to discovering next-generation antimalarial drugs capable of preventing malaria infection.

References

  • Phenotypic screens in antimalarial drug discovery. (n.d.). PMC - NIH.
  • A Sporozoite Asparagine-Rich Protein Controls Initiation of Plasmodium Liver Stage Development. (2008).
  • Plasmodium liver stage developmental arrest by depletion of a protein at the parasite–host interface. (2005). PNAS.
  • The Next Opportunity in Anti-Malaria Drug Discovery: The Liver Stage. (2011).
  • Complete Plasmodium falciparum liver-stage development in liver-chimeric mice. (2012). PMC.
  • Complete Plasmodium falciparum liver-stage development in liver-chimeric mice. (2012). PubMed.
  • The current model of Plasmodium liver stage development. (n.d.).
  • In vitro culture of Plasmodium berghei-ANKA maintains infectivity of mouse erythrocytes inducing cerebral malaria. (2011). PMC.
  • Liver-stage malaria parasites vulnerable to diverse chemical scaffolds. (2012). PNAS.
  • A Phenotypic Screen for the Liver Stages of Plasmodium vivax. (2021). PubMed.
  • In vitro cultivation of the exoerythrocytic stage of Plasmodium berghei in a hep
  • Promising antimalarial hits from phenotypic screens: a review of recently-described multi-stage actives and their modes of action. (2023). Frontiers.
  • BRD9185. (n.d.). IUPHAR/BPS Guide to MALARIA PHARMACOLOGY.
  • P. berghei Luciferase liver stage assay. (n.d.). [Source name not available].
  • Validated antimalarial drug target discovery using genome-scale metabolic modeling. (2025). [Source name not available].
  • Application Notes and Protocols for Assessing DSM-421 Efficacy in Liver-Stage Malaria. (n.d.). Benchchem.

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Evaluating the Transmission-Blocking Activity of BRD9185: A Guide for Malaria Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the procedures for evaluating the transmission-blocking activity of the novel antimalarial candidate, BRD9185. This document outlines the scientific rationale, detailed protocols for key assays, and data interpretation strategies necessary to characterize the potential of BRD9185 to interrupt the malaria parasite life cycle.

Introduction: The Rationale for Targeting Transmission

The global effort to eradicate malaria hinges on a multi-pronged approach that not only cures the disease in infected individuals but also prevents the transmission of the Plasmodium falciparum parasite from humans to mosquitoes. Transmission-blocking interventions are a critical component of this strategy, as they target the sexual stages of the parasite, known as gametocytes, which are responsible for infecting mosquitoes.[1]

BRD9185 is a potent inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway.[2] This pathway is critical for the synthesis of DNA and RNA, and its inhibition is lethal to the parasite. Because Plasmodium parasites rely solely on this de novo pathway for pyrimidine production, PfDHODH represents a highly attractive drug target.[2] It is hypothesized that by inhibiting PfDHODH, BRD9185 will not only clear the asexual blood stages responsible for clinical malaria but will also impact the viability and development of gametocytes, thereby blocking parasite transmission.

This guide details the requisite assays to test this hypothesis, progressing from high-throughput in vitro screens to the gold-standard mosquito feeding assays.

The Assay Cascade for Evaluating Transmission-Blocking Potential

A tiered approach is recommended to efficiently evaluate the transmission-blocking activity of BRD9185. This cascade begins with in vitro assays to assess the compound's effect on gametocyte viability and function, followed by the definitive Standard Membrane Feeding Assay (SMFA).

Assay_Cascade cluster_0 In Vitro Assays cluster_1 Ex Vivo / In Vivo Assays Gametocyte_Viability Gametocyte Viability Assays (e.g., pLDH, ATP-based) DGFA Dual Gamete Formation Assay (DGFA) Gametocyte_Viability->DGFA Informs functional effect SMFA Standard Membrane Feeding Assay (SMFA) DGFA->SMFA Predicts in vivo efficacy DMFA Direct Membrane Feeding Assay (DMFA) SMFA->DMFA Confirms activity with naturally infected samples

Caption: Workflow for assessing transmission-blocking activity.

In Vitro Gametocyte Viability and Function Assays

Prior to engaging in the complex and resource-intensive mosquito feeding assays, it is crucial to determine the direct effect of BRD9185 on P. falciparum gametocytes in vitro.

Gametocyte Viability Assays

These assays provide a quantitative measure of gametocyte survival following exposure to a test compound. A common and robust method is the parasite lactate dehydrogenase (pLDH) assay.[3][4][5][6]

Protocol 3.1.1: Parasite Lactate Dehydrogenase (pLDH) Assay for Gametocyte Viability

  • Gametocyte Culture: Induce gametocytogenesis in a suitable P. falciparum strain (e.g., NF54) and purify late-stage (IV and V) gametocytes.

  • Compound Preparation: Prepare a serial dilution of BRD9185 in an appropriate solvent (e.g., DMSO) and then dilute in culture medium to the final desired concentrations.

  • Drug Incubation: Add the diluted BRD9185 to the gametocyte culture in a 96-well plate format and incubate for 72 hours.[3][4][5][6]

  • Cell Lysis: After incubation, lyse the red blood cells and gametocytes to release the pLDH enzyme.

  • pLDH Reaction: Add a substrate solution containing lactate and a tetrazolium salt. The pLDH will reduce the lactate, leading to the reduction of the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength (typically around 650 nm).

  • Data Analysis: Calculate the percentage of gametocyte viability relative to a vehicle-treated control and determine the IC50 value for BRD9185.

ParameterDescription
Endpoint Colorimetric measurement of pLDH activity
Incubation Time 72 hours
Controls Vehicle (e.g., DMSO) and a known gametocytocidal drug (e.g., epoxomicin)
Output IC50 value representing the concentration of BRD9185 that inhibits 50% of gametocyte viability
Dual Gamete Formation Assay (DGFA)

The DGFA is a powerful in vitro tool that assesses the functional viability of both male and female gametocytes by measuring their ability to form gametes, a critical step in the parasite's life cycle within the mosquito.[7][8][9] This assay is highly predictive of SMFA outcomes.[7][9]

Protocol 3.2.1: Dual Gamete Formation Assay (DGFA)

  • Gametocyte Preparation: Use mature, stage V gametocytes for this assay.

  • Compound Incubation: Incubate the gametocytes with varying concentrations of BRD9185 for 24-48 hours.

  • Gametogenesis Induction: Trigger gamete formation by a temperature drop and the addition of xanthurenic acid.

  • Male Gamete (Exflagellation) Detection: For male gametes, observe and count the formation of exflagellation centers under a microscope.

  • Female Gamete Detection: For female gametes, use a specific antibody (e.g., anti-Pfs25) conjugated to a fluorescent marker to label and quantify the activated female gametes via fluorescence microscopy or flow cytometry.

  • Data Analysis: Determine the IC50 of BRD9185 for both male and female gamete formation inhibition.

The Gold Standard: Standard Membrane Feeding Assay (SMFA)

The SMFA is the definitive assay for evaluating the transmission-blocking potential of a compound.[1][10] It directly measures the ability of a compound to prevent the infection of mosquitoes by P. falciparum.

SMFA_Workflow Gametocyte_Culture 1. P. falciparum Gametocyte Culture Compound_Incubation 2. Incubate with BRD9185 Gametocyte_Culture->Compound_Incubation Mosquito_Feed 3. Feed to Anopheles mosquitoes via membrane feeder Compound_Incubation->Mosquito_Feed Oocyst_Development 4. Mosquitoes incubate for 7-10 days Mosquito_Feed->Oocyst_Development Dissection 5. Dissect mosquito midguts Oocyst_Development->Dissection Oocyst_Counting 6. Count oocysts Dissection->Oocyst_Counting

Caption: The Standard Membrane Feeding Assay (SMFA) workflow.

Protocol 4.1.1: Standard Membrane Feeding Assay (SMFA)

  • Gametocyte Culture: Produce mature, infectious stage V P. falciparum gametocytes in vitro.

  • Compound Treatment: Incubate the gametocyte culture with a range of BRD9185 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., atovaquone).

  • Blood Meal Preparation: Mix the treated gametocyte culture with human red blood cells and serum to create an infectious blood meal.

  • Mosquito Feeding: Feed female Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae) on the infectious blood meal through an artificial membrane feeding system maintained at 37°C.[11]

  • Mosquito Maintenance: Maintain the fed mosquitoes for 7-10 days to allow for oocyst development in their midguts.

  • Midgut Dissection and Oocyst Staining: Dissect the midguts of the mosquitoes and stain with mercurochrome to visualize the oocysts.[11]

  • Data Collection: Count the number of oocysts per midgut under a microscope.

  • Data Analysis: Compare the number of oocysts in mosquitoes fed with BRD9185-treated gametocytes to the control group. The transmission-blocking activity is expressed as the percentage reduction in oocyst intensity and prevalence.

ParameterDescription
Primary Endpoints Oocyst prevalence (% of infected mosquitoes) and oocyst intensity (mean number of oocysts per mosquito)
Mosquito Species Anopheles stephensi or Anopheles gambiae
Incubation Period 7-10 days post-feeding
Controls Vehicle control, positive control (e.g., atovaquone)

Advancing to Field-Relevant Assays: Direct Membrane Feeding Assay (DMFA)

The DMFA is a variation of the SMFA that utilizes blood directly from naturally infected human donors, providing a more realistic assessment of a compound's transmission-blocking activity against circulating parasite strains.[12]

Protocol 5.1.1: Direct Membrane Feeding Assay (DMFA)

  • Participant Recruitment: Identify and recruit asymptomatic individuals with P. falciparum gametocytemia.

  • Blood Collection: Collect venous blood from the participants into heparinized tubes.

  • Compound Addition: Add BRD9185 at the desired concentrations directly to the collected blood.

  • Mosquito Feeding: Immediately feed Anopheles mosquitoes with the treated blood using a membrane feeding apparatus.[12]

  • Subsequent Steps: Follow steps 5-8 from the SMFA protocol (Protocol 4.1.1).

Data Interpretation and Next Steps

A successful transmission-blocking candidate should demonstrate potent activity in the in vitro assays, which should translate to a significant reduction in both oocyst prevalence and intensity in the SMFA and DMFA. A compound like BRD9185, which targets a fundamental metabolic pathway, is expected to exhibit gametocytocidal activity, leading to a reduction in the number of viable gametocytes available to infect mosquitoes.

The data generated from these assays will be critical for the further development of BRD9185 as a potential transmission-blocking antimalarial drug. Positive results would warrant further investigation into its pharmacokinetic and pharmacodynamic properties to ensure that effective concentrations can be achieved and maintained in humans.

References

  • D'Alessandro, S., et al. (2013). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 68(9), 2048–2058. [Link]

  • Chutmongkonkul, M., Maier, W. A., & Seitz, H. M. (1992). A new model for testing gametocytocidal effects of some antimalarial drugs on Plasmodium falciparum in vitro. Annals of Tropical Medicine & Parasitology, 86(3), 203-210. [Link]

  • D'Alessandro, S., et al. (2013). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. ResearchGate. [Link]

  • D'Alessandro, S., et al. (2013). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. PubMed. [Link]

  • D'Alessandro, S., et al. (2013). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Oxford Academic. [Link]

  • Delves, M. J., et al. (2012). Routine in vitro culture of P. falciparum gametocytes to evaluate novel transmission-blocking interventions. Nature Protocols, 7(11), 2018–2029. [Link]

  • Bhattacharyya, M. K., & Kumar, N. (2017). Investigation of factors affecting the production of P. falciparum gametocytes in an Indian isolate. Malaria Journal, 16(1), 1-9. [Link]

  • Ruecker, A., et al. (2014). A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs. Medicines for Malaria Venture. [Link]

  • Bousema, T., et al. (2013). A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae. Malaria Journal, 12(1), 1-8. [Link]

  • Innovation to Impact. (2023). Standard membrane feeding assay (SMFA) and PK/PD modelling for endectocides. [Link]

  • Ruecker, A., et al. (2014). A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs. Antimicrobial Agents and Chemotherapy, 58(12), 7292–7302. [Link]

  • Ruecker, A., et al. (2014). Schematic overview of the P. falciparum dual gamete formation assay... ResearchGate. [Link]

  • Fivelman, Q. L., et al. (2007). Production of Plasmodium falciparum gametocytes in vitro. Methods in Molecular Biology, 374, 95-104. [Link]

  • D'Alessandro, S., et al. (2013). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Oxford Academic. [Link]

  • Traore, A., et al. (2022). A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes. MalariaWorld. [Link]

  • Ruecker, A., et al. (2014). A male and female gametocyte functional viability assay to identify biologically relevant malaria transmission-blocking drugs. Medicines for Malaria Venture. [Link]

  • Phillips, M. A., et al. (2024). Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Journal of Medicinal Chemistry. [Link]

  • Antonova-Koch, Y., et al. (2014). Multicolor Bioluminescence Boosts Malaria Research: Quantitative Dual-Color Assay and Single-Cell Imaging in Plasmodium falciparum Parasites. Analytical Chemistry, 86(16), 8097–8104. [Link]

  • Patsnap Synapse. (2024). What are PfDHODH inhibitors and how do they work? [Link]

  • van der Kolk, M., et al. (2005). Evaluation of the standard membrane feeding assay (SMFA) for the determination of malaria transmission-reducing activity using empirical data. Parasitology, 130(1), 13–22. [Link]

  • Miura, K., et al. (2013). Qualification of Standard Membrane-Feeding Assay with Plasmodium falciparum Malaria and Potential Improvements for Future Assays. PLOS ONE, 8(3), e57909. [Link]

  • Plouffe, D. M., et al. (2018). A high throughput screen for next-generation leads targeting malaria parasite transmission. Nature Communications, 9(1), 1-10. [Link]

  • Phillips, M. A., et al. (2012). Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy. Infection and Drug Resistance, 5, 129–139. [Link]

  • Gamo, F. J., et al. (2024). Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development. Molecules, 29(14), 3335. [Link]

  • Bousema, T., et al. (2013). A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae. ResearchGate. [Link]

  • van der Watt, M. E., et al. (2016). The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector. Antimicrobial Agents and Chemotherapy, 60(8), 4596–4604. [Link]

  • Deu, E., et al. (2010). Protocol for Plasmodium falciparum Infections in Mosquitoes and Infection Phenotype Determination. Journal of Visualized Experiments, (45), 2202. [Link]

  • Da, D. F., et al. (2019). Mosquito direct membrane feeding assay: overcome the field constraints and adapt the method for the evaluation of malaria trans. The American Journal of Tropical Medicine and Hygiene, 101(5_Suppl), 253-253. [Link]

  • Bousema, T., et al. (2013). A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae. Semantic Scholar. [Link]

  • Cui, L., & Fan, Q. (2011). Gametocytogenesis in malaria parasite: commitment, development and regulation. Infection, Genetics and Evolution, 11(6), 1361–1370. [Link]

  • Chavalitshewinkoon-Petmitr, P., et al. (2001). Inhibitory effects of 9-anilinoacridines on Plasmodium falciparum gametocytes. The Southeast Asian Journal of Tropical Medicine and Public Health, 32(1), 42-46. [Link]

  • Ngwa, C. J., et al. (2023). Plasmodium falciparum Development from Gametocyte to Oocyst: Insight from Functional Studies. International Journal of Molecular Sciences, 24(15), 12304. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of BRD9185 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for BRD9185. This resource is designed for researchers, scientists, and drug development professionals who are working with BRD9185 and encountering challenges with its aqueous solubility for in vivo applications. This guide provides a series of troubleshooting steps and frequently asked questions to help you develop a suitable formulation for your preclinical studies.

The primary goal in early preclinical studies is to maximize exposure to the compound to understand its pharmacokinetics, pharmacodynamics, and toxicology.[1] Poor aqueous solubility is a common hurdle for many new chemical entities and can significantly hinder these efforts.[2] This guide will walk you through a systematic approach to improving the solubility of BRD9185.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm starting my in vivo studies with BRD9185 and have noticed it has poor water solubility. What is the first step I should take?

A1: Initial Solubility Assessment

The first and most critical step is to quantify the solubility of BRD9185 in a range of pharmaceutically acceptable vehicles.[3] This will form the basis for selecting the most promising formulation strategy. It's recommended to test the solubility in commonly used vehicles for preclinical studies.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of BRD9185 in an organic solvent like DMSO.

  • Vehicle Preparation: Prepare a panel of aqueous buffers (e.g., PBS at pH 7.4) and common preclinical dosing vehicles.

  • Solubility Determination: Add a small volume of the BRD9185 stock solution to each vehicle and incubate with agitation.

  • Analysis: After incubation, centrifuge the samples to pellet any precipitate. Analyze the supernatant for the concentration of dissolved BRD9185 using a suitable analytical method like HPLC-UV.

Table 1: Example Solubility Data for a Poorly Soluble Compound

VehicleSolubility (µg/mL)Observations
Water< 1Insoluble
PBS, pH 7.4< 1Insoluble
5% DMSO / 95% Saline5Slight improvement
10% Solutol HS 15 in Water50Moderate improvement
20% HP-β-CD in Water100Significant improvement

This initial screen will help you identify promising excipients to explore further.

Q2: I've tried simple co-solvents like DMSO, but the solubility of BRD9185 is still too low for my desired dose. What are the next logical steps?

A2: Exploring Advanced Formulation Strategies

If simple co-solvent systems are insufficient, you should move on to more advanced formulation strategies. The choice of strategy will depend on the physicochemical properties of BRD9185 and the intended route of administration (e.g., oral, intravenous).[3][4]

Here are three common approaches, ordered from simplest to more complex:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent water solubility.[5][6][7]

  • Surfactant-based systems (Micelles): Surfactants can form micelles that encapsulate poorly soluble drugs, enhancing their solubility.[5][8]

  • Lipid-based formulations: These are particularly useful for oral administration of lipophilic compounds.[9][10][11][12][13]

Workflow for Formulation Strategy Selection

G cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 Further Optimization Start Poor Aqueous Solubility of BRD9185 SolubilityScreen Q1: Perform Initial Solubility Screen Start->SolubilityScreen CoSolvent Attempt Co-solvent Formulations (e.g., DMSO, PEG 400) SolubilityScreen->CoSolvent Advanced Q2: Explore Advanced Formulations CoSolvent->Advanced Cyclodextrin Cyclodextrin-based (e.g., HP-β-CD, SBE-β-CD) Advanced->Cyclodextrin IV or Oral Surfactant Surfactant-based (e.g., Polysorbate 80, Solutol HS 15) Advanced->Surfactant IV or Oral Lipid Lipid-based (for oral) (e.g., SEDDS/SMEDDS) Advanced->Lipid Oral Only Nanosuspension Q4: Consider Nanosuspensions (for very low solubility) Cyclodextrin->Nanosuspension Surfactant->Nanosuspension Final Optimized Formulation for In Vivo Study Nanosuspension->Final G cluster_0 Preparation cluster_1 Size Reduction cluster_2 Characterization & Use Start BRD9185 Powder Dispersion Disperse in Stabilizer Solution (e.g., Polysorbate 80, HPMC) Start->Dispersion Milling Wet Media Milling or High-Pressure Homogenization Dispersion->Milling Analysis Particle Size Analysis (e.g., DLS) Milling->Analysis Dosing Dosing for In Vivo Study Analysis->Dosing

Caption: Workflow for nanosuspension preparation.

Key Considerations for Nanosuspensions:

  • Stabilizer Selection: The choice of stabilizer is crucial to prevent particle aggregation.

  • Particle Size: The final particle size should be consistently in the nanometer range.

  • Sterility: For intravenous administration, the final product must be sterile.

Summary of Formulation Strategies

Table 2: Comparison of Solubilization Techniques

TechniquePrimary MechanismAdvantagesDisadvantagesSuitable Routes
Co-solvents Reduces solvent polaritySimple to prepareLimited solubilization capacity, potential for precipitation upon dilutionOral, IV, IP, SC
Cyclodextrins Inclusion complex formationSignificant solubility enhancement, good safety profileCan be limited by the stoichiometry of complexationOral, IV
Surfactants Micellar encapsulationHigh solubilization capacityPotential for toxicity at high concentrationsOral, IV
Lipid-Based Solubilization in lipidsEnhances oral absorption of lipophilic drugsNot suitable for IV administrationOral
Nanosuspensions Increased surface areaHigh drug loading, suitable for multiple routesRequires specialized equipment, potential for instabilityOral, IV, IM

References

  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2007). Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences.
  • Gavali, S. M., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
  • Salawi, A. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Journal of Drug Delivery Science and Technology.
  • WuXi AppTec. (2024).
  • Pharmaceuticals. (2021). Lipid-based formulations: winning strategy for oral bioavailability enhancement. Pharmaceuticals.
  • Li, P., & Zhao, L. (n.d.).
  • Protheragen. (n.d.). Solubilizer Excipients. Protheragen.
  • Patel, D., Zode, S. S., & Bansal, A. K. (2020). Formulation aspects of intravenous nanosuspensions. Pharma Excipients.
  • Vyas, S. P., & Khar, R. K. (n.d.). Nanosuspension technology and its applications in drug delivery. Asian Journal of Pharmaceutics.
  • Banasaz, S. (2023). The Impact of Nanosuspensions on Intravenous Formulations. Journal of Pharmaceutical Sciences.
  • Gattefossé. (n.d.). Lipid-based formulations.
  • Costa, D. F. S., et al. (2021). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. PubMed.
  • Loftsson, T., & Brewster, M. E. (n.d.). Cyclodextrins in drug delivery (Review).
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Strickley, R. G. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences.
  • Journal of Advanced Pharmaceutical Technology & Research. (n.d.). Nanosuspension. Ovid.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Pharmaceutical Technology. (2022).
  • Journal of Pharmaceutical Sciences. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications. Journal of Pharmaceutical Sciences.
  • Lubrizol. (2022).
  • Singh, R., & Sharma, S. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology.
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Mitchell Lab. (2020).
  • MDPI. (2025).
  • MDPI. (2021).
  • Brieflands. (2021).
  • Chen, R., & Liu, X. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review.
  • Tiberghien, A. C., et al. (2018). Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD)

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Technical Support Guide: BRD9185 Stability in Liver Microsomes

[1]

Executive Technical Summary

BRD9185 is a diversity-oriented synthesis (DOS) derived inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), primarily utilized in antimalarial research.[1][2] It is characterized by a bicyclic azetidine-2-carbonitrile core with bis-trifluoromethyl phenyl substitutions.

Critical Stability Profile: BRD9185 is engineered for metabolic resistance. In preclinical evaluations, it exhibits low intrinsic clearance (


)long half-life (

)
123

Implication for Assay Design: Standard microsomal incubation protocols (0–30 mins) may fail to detect significant turnover, leading to calculation errors. This guide provides an optimized "Low-Clearance Protocol" to accurately measure the stability of this robust compound.

Key Physicochemical & Metabolic Data
ParameterValue / CharacteristicSource
Target P. falciparum DHODH (EC50 = 0.016 µM)Maetani et al. [1]
Metabolic Class Low Clearance / High StabilityKato et al. [2]
In Vivo Clearance (Mouse) 0.40 mL/min/kg (Low)Maetani et al. [1]
Plasma Protein Binding >99% (High)Maetani et al. [1]
Solubility Risk High Lipophilicity (CF3/Biphenyl moieties)Structural Analysis

Optimized Experimental Protocol

Warning: Do not use standard "High Clearance" rapid-assay conditions. BRD9185 requires extended incubation or higher protein concentrations to observe quantifiable depletion.

Materials
  • Microsomes: Pooled Liver Microsomes (Mouse/Human), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final).

  • Test Compound: BRD9185 (10 mM DMSO stock).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

Step-by-Step Workflow
  • Preparation of Reaction Mixture:

    • Pre-warm phosphate buffer (100 mM, pH 7.4) to 37°C.[4]

    • Dilute microsomes to a working concentration of 1.0 mg/mL (Note: Standard assays use 0.5 mg/mL; we recommend 1.0 mg/mL for BRD9185 to accelerate turnover).

  • Compound Spiking:

    • Spike BRD9185 to a final reaction concentration of 1 µM .

    • Critical: Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition.

  • Pre-Incubation:

    • Incubate microsomes + buffer + BRD9185 for 5 minutes at 37°C without NADPH.

    • Why? This allows the lipophilic compound to equilibrate and bind non-specifically to microsomes/plastic before the reaction starts.

  • Initiation:

    • Add NADPH to initiate the reaction.[5]

    • Control: Run a parallel "No-NADPH" control to differentiate metabolic loss from chemical instability or non-specific binding.

  • Sampling (Extended Timepoints):

    • Due to high stability, use the following timepoints: 0, 15, 30, 60, 90, and 120 minutes .

    • Standard 30-min assays will likely show 100% remaining, providing no data.

  • Quenching & Analysis:

    • Transfer aliquots into ice-cold ACN (1:3 ratio).

    • Centrifuge (4000g, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Visual Workflow & Decision Logic

The following diagram illustrates the decision logic for interpreting BRD9185 stability data, specifically addressing the "Low Turnover" challenge.

BRD9185_Stability_LogicStartStart: BRD9185 Microsomal AssayCalcCalculate % Remaining at 60 minStart->CalcDecision1Is depletion > 15%?Calc->Decision1YesStandard Calculation(Linear Regression of ln[conc])Decision1->YesYesNoLow Turnover DetectedDecision1->NoNo (<15% loss)CheckControlCheck No-NADPH ControlNo->CheckControlControlDecisionIs Control Stable?CheckControl->ControlDecisionChemInstabilityIssue: Chemical Instabilityor Non-Specific BindingControlDecision->ChemInstabilityNo (Loss observed)MetabStableResult: Metabolically StableControlDecision->MetabStableYes (Stable)Action2Action: Check Solubility& Plastic BindingChemInstability->Action2Action1Action: Switch to Hepatocytes(Longer incubation possible)MetabStable->Action1

Figure 1: Decision tree for interpreting low-clearance data typical of BRD9185.

Troubleshooting Guide

Issue 1: "I see 0% depletion after 60 minutes."

Diagnosis: BRD9185 is highly stable.[6] The enzymatic turnover is too slow to measure with standard microsomal protein concentrations. Solution:

  • Increase Protein: Increase microsomal protein concentration to 1.0 mg/mL or 2.0 mg/mL.

  • Extend Time: Incubate up to 120 minutes.

  • Switch System: Move to Cryopreserved Hepatocytes . Hepatocytes allow for incubations up to 4 hours and contain cytosolic enzymes that microsomes lack.

Issue 2: "My T=0 sample signal is much lower than my pure standard."

Diagnosis: Non-Specific Binding (NSB). The lipophilic nature of BRD9185 (bis-CF3 groups) causes it to stick to the plastic incubation plate or pipette tips. Solution:

  • Add BSA: Include 0.1% BSA in the reaction buffer (if not using high protein concentration) to act as a "sink" for NSB, though this may reduce free fraction (

    
    ).
    
  • Glassware: Use glass-coated plates or low-binding polypropylene.

  • Solvent: Ensure the quench solution contains high organic content (e.g., 100% ACN) to fully solubilize the compound from the protein pellet.

Issue 3: "High clearance in Human but low in Mouse (or vice versa)."

Diagnosis: Species difference in CYP expression. Context: While Maetani et al. report low clearance in mice [1], human CYP isoforms (specifically CYP3A4 or 2C9) may metabolize the compound differently. Solution:

  • Verify the species origin of the microsomes.

  • Perform CYP Phenotyping using specific inhibitors (e.g., Ketoconazole for 3A4) to identify the driving enzyme in the faster-metabolizing species.

Frequently Asked Questions (FAQ)

Q: Is BRD9185 a PROTAC? A: No. Do not confuse BRD9185 with VZ185 or I-BRD9 . BRD9185 is a dihydroorotate dehydrogenase (DHODH) inhibitor used for malaria [1].[1][2][3][6][7] VZ185 is a BRD9 degrader. Ensure you are testing the correct compound, as their stability profiles differ significantly.

Q: What is the expected Intrinsic Clearance (


) value?A:

Q: Can I use this compound for in vivo PK studies? A: Yes. BRD9185 is optimized for in vivo use.[1][2][3] It has a reported half-life of ~15 hours in mice and high oral bioavailability (94%) [1].[1][2][3]

References

  • Maetani, M., et al. (2017).[8][7] Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase.[1][2][3][7] ACS Medicinal Chemistry Letters, 8(4), 438–442.[7]

  • Kato, N., et al. (2016). Diversity-oriented synthesis yields novel multistage antimalarial inhibitors.[1][2][3] Nature, 538(7625), 344–349.

  • Broad Institute. (2017). BRD9185 Probe Summary. Chemical Probes Portal. (General reference for probe verification)

Technical Guide: Optimizing BRD9185 Pharmacokinetics & Clearance

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide focuses on BRD9185 , the azetidine-2-carbonitrile inhibitor of Dihydroorotate Dehydrogenase (DHODH), primarily characterized for antimalarial activity (Plasmodium falciparum) and potential human DHODH applications. If you are looking for information on BRD9 (Bromodomain-containing protein 9) degraders or inhibitors (e.g., I-BRD9, VZ185), please verify your compound catalog number, as these are distinct chemical series.

Compound Profile & Baseline Pharmacokinetics

Before initiating optimization, it is critical to benchmark your experimental data against the established profile of BRD9185. This compound was engineered specifically to overcome the metabolic instability found in earlier azetidine series.

ParameterBaseline Value (Mouse)Structural DriverImplications for Optimization
Target DHODH (P. falciparum / Human)Azetidine-2-carbonitrile coreCore scaffold must remain intact for potency.
Half-Life (

)
~15 hours (Long)Bis-CF

biphenyl moiety
High Metabolic Stability. If your

is short, check for metabolic "soft spots" in new analogs.
Clearance (CL) 0.40 mL/min/kg (Low)Blocked para-positionsLow Clearance. Risk of accumulation if dosing frequency is too high.
Bioavailability (

)
~94%Lipophilic natureExcellent oral absorption, but solubility may be rate-limiting in aqueous formulations.
Protein Binding >99%High Lipophilicity (LogP)Free fraction (

) is very low. Efficacy depends on total exposure.

Diagnostic Workflow: Defining the "Optimization" Problem

"Optimizing clearance" is context-dependent. For BRD9185, the baseline clearance is already low. Use this decision matrix to identify your specific challenge.

PK_Optimization_Workflow start START: What is the PK Defect? q1 Is Clearance (CL) too HIGH? (Short Half-life) start->q1 q2 Is Clearance (CL) too LOW? (Toxicity/Accumulation) start->q2 q3 Is Exposure (AUC) Low despite Low CL? start->q3 met_issue Metabolic Instability (Loss of CF3 Shield) q1->met_issue Yes acc_issue Tissue Accumulation (Enterohepatic Recycling) q2->acc_issue Yes sol_issue Solubility/Absorption Issue (Brick Dust Effect) q3->sol_issue Likely act3 Action: Formulation Strategy (SEDDS / Cyclodextrins) sol_issue->act3 act1 Action: Re-introduce Halogens (CF3) Block CYP oxidation sites met_issue->act1 act2 Action: Introduce Polarity (Pyridyl/Sulfonyl) to increase renal CL acc_issue->act2

Figure 1: Decision tree for diagnosing pharmacokinetic liabilities in BRD9185 derivatives.

Troubleshooting & Optimization Guides

Scenario A: Clearance is Too High (Loss of Metabolic Stability)

If you are synthesizing analogs of BRD9185 and observing a drop in half-life (e.g.,


 hours), you have likely exposed a metabolic "soft spot."

The Mechanism: BRD9185 utilizes a bis-trifluoromethyl (CF


) biphenyl  motif. The CF

groups serve two functions:
  • Electronic Deactivation: They pull electron density from the phenyl ring, making it less susceptible to CYP450 oxidation (specifically CYP3A4).

  • Steric Blocking: They physically block the para and meta positions from hydroxylation.

Troubleshooting Steps:

  • Check the "Left-Hand" Side: The azetidine core is relatively stable, but the N-substituent (often an amide/urea) is a common site for hydrolysis or N-dealkylation.

  • Verify Halogenation: Did you replace the CF

    
     with a Methoxy (-OMe) or Methyl (-CH
    
    
    
    ) group?
    • Result: This turns a "shield" into a metabolic "handle," drastically increasing clearance.

  • Protocol: Microsomal Stability Assay (Validation)

    • Incubate 1 µM compound with liver microsomes (Mouse/Human) + NADPH.

    • Sample at 0, 15, 30, 60 min.

    • Target: intrinsic clearance (

      
      ) < 10 µL/min/mg protein.
      
    • Note: If

      
       is low but in vivo clearance is high, suspect non-metabolic clearance  (e.g., biliary excretion).
      
Scenario B: Clearance is Too Low (Accumulation Risks)

DHODH inhibitors (like Teriflunomide) are notorious for extremely long half-lives (weeks in humans) due to Enterohepatic Recirculation (EHC) . If BRD9185 is persisting too long (causing toxicity), you must engineer a clearance mechanism.

Optimization Strategy:

  • Disrupt EHC: The high lipophilicity promotes re-absorption from the gut after biliary excretion.

    • Chemical Fix: Introduce a polar handle (e.g., a pyridine ring or a morpholine) to shift lipophilicity (lower LogD). This promotes renal elimination over biliary recycling.

  • Introduce a "Soft Spot": Deliberately replace one CF

    
     with a metabolically labile group (e.g., a methyl group) to allow slow, controlled oxidation and subsequent excretion.
    
Scenario C: Poor Solubility Limiting Exposure

BRD9185 is highly crystalline and lipophilic. If you see low AUC despite low clearance, the drug is not dissolving (Solubility Limited Absorption).

Formulation Guide:

  • Do NOT use: Simple saline or pure CMC suspensions (likely to result in variability).

  • Recommended Vehicle: 10% Ethanol / 10% Cremophor EL / 80% Saline (or PEG400 based).

  • Advanced Formulation: For high-dose studies (>50 mg/kg), use Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 20% w/v. This encapsulates the lipophilic tail, improving

    
     without altering the intrinsic half-life.
    

Experimental Protocol: Assessing Protein Binding

Since BRD9185 has >99% protein binding, "Free Drug" concentration is the driver of efficacy. Small changes in binding (e.g., 99.9% to 99.0%) can increase free drug levels by 10-fold, altering toxicity profiles.

Rapid Equilibrium Dialysis (RED) Protocol:

  • Preparation: Spike plasma (Mouse/Human) with BRD9185 at 1 µM and 10 µM.

  • Loading: Load 200 µL spiked plasma into the donor chamber (red ring) of the RED plate. Load 350 µL PBS into the receiver chamber.

  • Incubation: Seal and incubate at 37°C on an orbital shaker (100 rpm) for 4 hours.

  • Sampling: Remove 50 µL from both chambers.

  • Matrix Matching: Add 50 µL of blank plasma to the buffer sample, and 50 µL of blank buffer to the plasma sample (to ensure matrix consistency for LC-MS).

  • Analysis: Quench with Acetonitrile (containing internal standard), centrifuge, and analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    

Frequently Asked Questions (FAQ)

Q: I see a discrepancy between Mouse and Human clearance data. Why? A: BRD9185 was optimized in mouse models.[1][2][3][4] Human CYP isoforms (specifically 3A4 and 2C9) have different active site geometries than rodent isoforms. Furthermore, DHODH inhibitors often show species-specific binding affinities. Always perform a cross-species hepatocyte stability assay (Mouse vs. Rat vs. Human) early in optimization.

Q: Can I replace the azetidine ring to improve solubility? A: Proceed with caution. The azetidine-2-carbonitrile is the "warhead" or key binding motif for DHODH. Opening this ring or expanding it to a pyrrolidine often results in a significant loss of potency (


 increases). Focus solubility modifications on the biphenyl tail, not the headgroup.

Q: The compound precipitates in my cell culture media. How do I fix this? A: This is a common issue with the bis-CF


 motif.
  • Ensure DMSO concentration is <0.5% (toxicity limit) but sufficient to solvate.

  • Pre-dilute the compound in culture media with serum (FBS). The albumin in FBS will bind the compound and keep it in solution (mimicking in vivo protein binding). Do not dilute in serum-free media first.

References

  • Primary Discovery & Optimization: Maetani, M., et al. (2017).[1][3] Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase.[1][2][5] ACS Medicinal Chemistry Letters, 8(4), 438–442.[5] [3]

  • DHODH Mechanism & Kinetics: Phillips, M. A., et al. (2015). Dihydroorotate dehydrogenase as a target for antimalarial drug discovery.[1][2][5][6][7] Infectious Disorders-Drug Targets, 15(3).

  • General PK Optimization Strategies: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Sources

Technical Support Center: Overcoming BRD9185 Resistance in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with BRD9185 and investigating resistance mechanisms in Plasmodium falciparum. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during your experiments. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome BRD9185 resistance, ensuring the continued progress of your antimalarial research.

Introduction to BRD9185 and its Target

BRD9185 is a promising antimalarial compound belonging to the bicyclic azetidine class. These compounds have demonstrated potent activity against multiple life stages of P. falciparum, including the asexual blood stages responsible for clinical malaria. The molecular target of BRD9185 and its analogues is the cytoplasmic phenylalanyl-tRNA synthetase (cFRS), a crucial enzyme in parasite protein synthesis[1][2][3]. By inhibiting cFRS, BRD9185 effectively halts the parasite's ability to produce essential proteins, leading to cell death[3].

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 1: Mechanism of action of BRD9185. The compound inhibits the cytoplasmic phenylalanyl-tRNA synthetase (cFRS), blocking protein synthesis in P. falciparum.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during your research on BRD9185 resistance.

FAQ 1: My P. falciparum culture is showing reduced sensitivity to BRD9185. How can I confirm if this is true resistance?

Answer: A gradual increase in the 50% inhibitory concentration (IC50) of BRD9185 over time is a strong indicator of emerging resistance. To confirm this, you should perform the following steps:

  • Establish a Baseline: If you have not already, determine the baseline IC50 of BRD9185 for your parental, sensitive P. falciparum strain. This is your reference point.

  • Monitor IC50 Shift: Regularly perform IC50 assays on your treated culture. A consistent and significant increase in the IC50 value (e.g., >5-fold) compared to the parental line suggests the selection of a resistant population[4].

  • Clonal Isolation: Isolate individual parasite clones from the resistant population through limiting dilution. This is crucial because a bulk culture may contain a mix of sensitive and resistant parasites.

  • Characterize Clones: Determine the IC50 of BRD9185 for each isolated clone. This will confirm the resistance phenotype and provide you with a homogenous population for further analysis.

FAQ 2: What is the most likely mechanism of resistance to BRD9185?

Answer: Based on studies with related bicyclic azetidine compounds, the most probable mechanism of resistance is a point mutation in the gene encoding the drug's target, the alpha subunit of cytoplasmic phenylalanyl-tRNA synthetase (cFRS)[5].

  • Key Mutation: A commonly observed mutation is a leucine to valine substitution at position 550 (L550V) of the cFRS protein[5]. This mutation is located near the inhibitor's binding site and is thought to reduce the drug's affinity for the enzyme.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 2: The L550V mutation in cFRS reduces the binding affinity of BRD9185, leading to resistance.

FAQ 3: How can I identify the genetic basis of resistance in my BRD9185-resistant P. falciparum line?

Answer: Once you have a confirmed resistant clonal line, you can use the following approaches to pinpoint the genetic mutation(s) responsible for resistance:

  • Targeted Sequencing: The primary suspect is the cFRS gene (PF3D7_1311700). Design primers to amplify and sequence the entire coding region of this gene from both your resistant and parental (sensitive) parasite lines. Compare the sequences to identify any mutations.

  • Whole-Genome Sequencing (WGS): If targeted sequencing of cFRS does not reveal any mutations, or if you suspect other genes may be involved, WGS is the next logical step. By comparing the entire genome of your resistant clone to the parental strain, you can identify all single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that have arisen during the selection process[1][4][6].

  • CRISPR/Cas9-mediated Gene Editing: To definitively prove that a candidate mutation (e.g., cFRS L550V) is responsible for resistance, you can use CRISPR/Cas9 to introduce that specific mutation into a sensitive parental line. If the edited parasite becomes resistant to BRD9185, this confirms the mutation's role[7][8][9].

FAQ 4: My resistant line shows a significant IC50 shift. How can I overcome this resistance in my experiments?

Answer: Overcoming established resistance is a significant challenge, but several strategies can be employed:

  • Combination Therapy: This is a clinically relevant and experimentally sound approach. The rationale is to use a second drug with a different mechanism of action, making it less likely for the parasite to develop resistance to both simultaneously.

    • Potential Partners for BRD9185:

      • Folate Pathway Inhibitors: Drugs like pyrimethamine and sulfadoxine target a different essential pathway and have shown synergistic effects with other antimalarials[10].

      • Proteasome Inhibitors: These compounds can enhance the cellular stress induced by protein synthesis inhibitors, potentially leading to synergistic parasite killing.

  • Structural Modification of BRD9185: For drug development professionals, understanding the resistance mutation can guide the design of next-generation cFRS inhibitors that are effective against the mutant enzyme.

Quantitative Data Summary

The following table summarizes the expected impact of the L550V mutation on the efficacy of bicyclic azetidine inhibitors, based on data from a closely related compound, BRD1389.

EnzymeCompoundIC50 (nM)Fold-Change in IC50Reference
Wild-Type P. falciparum cFRSBRD1389~10-[5]
L550V Mutant P. falciparum cFRSBRD1389~100~10-fold increase[5]

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments related to the study of BRD9185 resistance.

Protocol 1: In Vitro Selection of BRD9185-Resistant P. falciparum

This protocol describes a method for generating BRD9185-resistant parasites through continuous drug pressure.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Complete culture medium

  • Human erythrocytes

  • BRD9185 stock solution (in DMSO)

  • 96-well plates

  • Incubator with mixed gas (5% CO2, 5% O2, 90% N2)

Procedure:

  • Initial Exposure: Start with a large population of parasites (~10⁸ parasites) in a culture flask. Expose the culture to a sub-lethal concentration of BRD9185, typically the IC50 value determined for your parental strain.

  • Monitoring: Monitor the parasite culture daily via Giemsa-stained blood smears. You should observe a significant reduction in parasitemia.

  • Drug Escalation: Once the parasite population begins to recover and parasitemia increases, double the concentration of BRD9185 in the culture medium.

  • Repeat: Continue this cycle of monitoring and drug escalation until the parasites can consistently grow in a concentration of BRD9185 that is at least 5-10 times the initial IC50.

  • Clonal Isolation: Once a resistant population is established, perform limiting dilution in a 96-well plate to isolate single parasite clones.

  • Confirmation: Expand the isolated clones and confirm their resistance phenotype by determining their IC50 for BRD9185.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 3: Workflow for in vitro selection of BRD9185-resistant P. falciparum.

Protocol 2: IC50 Determination using the SYBR Green I Assay

This is a widely used fluorescence-based method to determine the IC50 of antimalarial compounds.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • BRD9185 serial dilutions

  • Black, clear-bottom 96-well plates

  • Lysis buffer with SYBR Green I

  • Fluorescence plate reader

Procedure:

  • Drug Plate Preparation: Prepare serial dilutions of BRD9185 in complete culture medium in a 96-well plate. Include drug-free wells for 100% growth control and wells with uninfected erythrocytes for background fluorescence.

  • Assay Initiation: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a mixed gas environment.

  • Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.

  • Read Fluorescence: Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Subtract the background fluorescence, normalize the data to the drug-free control, and plot the percentage of growth inhibition against the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 3: Recombinant P. falciparum cFRS Enzyme Assay

This protocol allows for the biochemical characterization of cFRS inhibition and the impact of mutations.

Materials:

  • Recombinant wild-type and mutant P. falciparum cFRS

  • ATP, L-phenylalanine, and P. falciparum tRNA(Phe)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, KCl)

  • BRD9185 serial dilutions

  • Method for detecting ATP consumption or pyrophosphate production (e.g., malachite green assay)

Procedure:

  • Reaction Setup: In a microplate, combine the reaction buffer, ATP, L-phenylalanine, and tRNA(Phe).

  • Inhibitor Addition: Add serial dilutions of BRD9185 to the appropriate wells. Include a no-drug control.

  • Enzyme Initiation: Initiate the reaction by adding the recombinant cFRS enzyme (either wild-type or mutant).

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of ATP consumed or pyrophosphate produced using a suitable detection method.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each BRD9185 concentration and determine the IC50 value.

References

  • Inhibition of Plasmodium falciparum phenylalanine tRNA synthetase provides opportunity for antimalarial drug development. Structure. [Link]

  • Systematic in vitro evolution in Plasmodium falciparum reveals key determinants of drug resistance. Science. [Link]

  • Metabolomics reveals synergistic antimalarial drug pairing effects against Plasmodium falciparum in vitro. bioRxiv. [Link]

  • The Plasmodium falciparum ABC transporter ABCI3 confers parasite strain-dependent pleiotropic antimalarial drug resistance. Cell Host & Microbe. [Link]

  • Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol. PLOS ONE. [Link]

  • Systematic in vitro evolution in Plasmodium falciparum reveals key determinants of drug resistance. Malaria World. [Link]

  • CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum. Journal of Visualized Experiments. [Link]

  • Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing. Methods in Molecular Biology. [Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN. [Link]

  • Diagnosing the drug resistance signature in Plasmodium falciparum: a review from contemporary methods to novel approaches. Folia Parasitologica. [Link]

  • In vitro selection of Plasmodium falciparum drug-resistant parasite lines. Malaria Journal. [Link]

  • Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines. Nature Communications. [Link]

  • Global Spread of Mutant PfCRT and Its Pleiotropic Impact on Plasmodium falciparum Multidrug Resistance and Fitness. mBio. [Link]

  • Using in Vitro Evolution and Whole Genome Analysis To Discover Next Generation Targets for Antimalarial Drug Discovery. ACS Infectious Diseases. [Link]

  • Mechanisms of Drug Resistance in Malaria: Current and New Challenges. Anti-Infective Agents in Medicinal Chemistry. [Link]

  • Drug resistance in Plasmodium. Nature Reviews Microbiology. [Link]

  • Disruption of P. falciparum amino acid transporter elevates intracellular proline and induces resistance to Prolyl-tRNA synthetase inhibitors. Cell Chemical Biology. [Link]

  • Characterising recent antimalarial resistance in West Africa: Insights from amplicon sequencing of 17,384 Plasmodium falciparum infection samples. bioRxiv. [Link]

  • Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase. eScholarship. [Link]

  • Challenges of drug-resistant malaria. Parasite. [Link]

  • Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines. ResearchGate. [Link]

  • Mutant PfCRT Can Mediate Piperaquine Resistance in African Plasmodium falciparum With Reduced Fitness and Increased Susceptibility to Other Antimalarials. The Journal of Infectious Diseases. [Link]

  • Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing. PLOS ONE. [Link]

  • A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. PLOS Pathogens. [Link]

  • In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy. [Link]

  • Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines. PMC. [Link]

  • Plasmodium falciparum drug resistance-associated mutations in isolates from children living in endemic areas of Burkina Faso. Malaria Journal. [Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN. [Link]

  • Prevalence of malaria resistance-associated mutations in Plasmodium falciparum circulating in 2017–2018, Bo, Sierra Leone. Frontiers in Public Health. [Link]

  • A Narrative Review on the Prevalence of Plasmodium falciparum Resistance Mutations to Antimalarial Drugs in Rwanda. Medicina. [Link]

  • Assessment of ex vivo antimalarial drug efficacy in African Plasmodium falciparum parasite isolates, 2016–2023. The Lancet Microbe. [Link]

  • Molecular surveillance of drug-resistance associated mutations of Plasmodium falciparum in south-west Tanzania. Malaria Journal. [Link]

  • Generation of a mutator parasite to drive resistome discovery in Plasmodium falciparum. Nature Communications. [Link]

Sources

BRD9185 plasma protein binding analysis methods

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Bio-Analytical Support Subject: Technical Guide: BRD9185 Plasma Protein Binding (PPB) Analysis

Executive Summary: BRD9185 Characteristics

BRD9185 is a potent dihydroorotate dehydrogenase (DHODH) inhibitor characterized by an azetidine-2-carbonitrile scaffold.[1][2][3][4][5] Critical physicochemical properties relevant to your assay include:

  • Binding Affinity: Extremely High (>99%) in human and mouse plasma.[2][3][5]

  • Lipophilicity: High (LogP > 3.0 estimated based on structural analogs).

  • Stability: High metabolic stability (t1/2 ~15h in mice), minimizing degradation concerns during incubation.[1]

Technical Challenge: The primary failure mode for BRD9185 PPB analysis is poor sensitivity in the receiver (buffer) chamber due to <1% free fraction (


), often compounded by Non-Specific Binding (NSB)  to plasticware.[1]

Method Selection Matrix

For BRD9185, standard Equilibrium Dialysis (ED) often yields "Below Limit of Quantification" (BLQ) results.[1] Use this matrix to select the correct protocol modification.

FeatureStandard RED (Rapid Equilibrium Dialysis) Diluted Plasma RED (Recommended) Ultracentrifugation
Best For Compounds with

> 1%
Compounds with

< 1% (BRD9185)
Unstable compounds
Pros Simple, high throughputIncreases free drug signal 5-10xNo membrane binding issues
Cons BLQ risk for BRD9185Requires mathematical correctionSedimentation errors; lower throughput
Verdict Not Recommended Primary Choice Secondary Choice (if NSB is unmanageable)

Workflow Visualization

Figure 1: Optimized RED Workflow for Highly Bound Compounds (BRD9185)

BRD9185_Workflow cluster_0 Critical Control Point node_critical node_critical node_decision node_decision Start Start: BRD9185 Stock Solution Dilution Dilute Plasma (10% or 50% v/v) Start->Dilution Spike Spike Plasma (Final: 1-5 µM) Dilution->Spike Equilibrate Incubate 37°C (6 - 24 Hours) Spike->Equilibrate Sample Sample Both Chambers (Matrix Match!) Equilibrate->Sample Analysis LC-MS/MS Analysis Sample->Analysis Calc Calculate fu (Apply Dilution Factor) Analysis->Calc

Caption: Optimized Rapid Equilibrium Dialysis (RED) workflow for BRD9185, emphasizing plasma dilution to overcome sensitivity limits.

Detailed Protocol: Diluted Plasma Method

Rationale: Since BRD9185 is >99% bound, the free concentration in undiluted plasma is often too low to detect. Diluting the plasma shifts the equilibrium, increasing the free fraction to measurable levels.

Reagents:

  • Device: Thermo Scientific™ RED Device (8K MWCO inserts recommended).

  • Buffer: PBS + 0.1% Tween-20 (Optional: mitigates NSB, but validate first).

  • Plasma: Pooled Human/Mouse Plasma (K2EDTA).

Step-by-Step:

  • Plasma Preparation (The 10x Dilution):

    • Dilute 100 µL of 100% plasma with 900 µL of PBS (Result: 10% plasma).

    • Why? This theoretically increases the measurable free fraction by ~10-fold.

  • Spiking:

    • Spike BRD9185 into the 10% plasma to reach 1 µM or 5 µM.

    • Critical: Keep DMSO < 0.1% to avoid solvent effects on protein conformation.

  • Loading:

    • Red Chamber (Donor): Add 200 µL of spiked 10% plasma.

    • White Chamber (Receiver): Add 350 µL of dialysis buffer.

  • Equilibration:

    • Seal and incubate at 37°C on an orbital shaker (approx. 250 rpm).

    • Time: 6 hours (Standard) or 24 hours (if slow kinetics suspected).

  • Sampling & Matrix Matching (Crucial):

    • Donor Sample: Transfer 50 µL from Red Chamber -> Add 50 µL Buffer .[1]

    • Receiver Sample: Transfer 50 µL from White Chamber -> Add 50 µL Null Plasma .[1]

    • Why? Both samples must have identical matrix composition (50:50 plasma:buffer) before LC-MS injection to prevent ionization suppression differences.[1]

Troubleshooting & FAQs

Q1: My recovery is low (<70%). Where is the compound going?

Diagnosis: This is classic Non-Specific Binding (NSB) . BRD9185 is lipophilic and likely sticking to the Teflon base plate or the membrane. Corrective Actions:

  • Add Surfactant: Add 0.01% - 0.1% Tween-20 to the dialysis buffer (not the plasma).[1] This helps solubilize the free drug in the receiver chamber.

  • Pre-saturation: Incubate the device with buffer containing the drug for 1 hour, discard, and then run the experiment. This saturates binding sites on the plastic.

  • Switch Material: If using RED (Teflon), switch to Ultracentrifugation , which eliminates the membrane surface area entirely.[1]

Q2: The compound is undetectable in the buffer chamber (Receiver).

Diagnosis: The free fraction is below the Limit of Quantification (BLQ). Corrective Actions:

  • Dilute Plasma: Use the protocol in Section 4. Diluting plasma shifts the equilibrium

    
     to the left, releasing more free drug.
    
  • Increase Spiking Concentration: Increase initial spike from 1 µM to 5 µM or 10 µM, provided you stay below the solubility limit of BRD9185.

Q3: How do I calculate the actual if I used diluted plasma?

Answer: You must mathematically correct the measured


 (from diluted plasma) to get the 

for 100% plasma.

Formula:


[1]
  • 
    : Predicted fraction unbound in 100% plasma.[1]
    
  • 
    : Measured fraction unbound in diluted plasma.[1]
    
  • 
    : Dilution factor (e.g., for 10% plasma, 
    
    
    
    ).[1]
Figure 2: Troubleshooting Logic Tree

Troubleshooting node_q node_q node_sol node_sol node_fail node_fail Start Issue: Poor Data Quality CheckRec Is Recovery < 70%? Start->CheckRec CheckBLQ Is Buffer Signal BLQ? CheckRec->CheckBLQ No NSB_Sol Diagnosis: Non-Specific Binding Action: Add 0.1% Tween-20 to Buffer CheckRec->NSB_Sol Yes CheckBLQ->CheckRec No (Data OK) Dilute Diagnosis: High Binding (>99%) Action: Use 10x Diluted Plasma CheckBLQ->Dilute Yes

Caption: Decision tree for diagnosing low recovery (NSB) vs. low sensitivity (High Binding).

Quantitative Data Summary

ParameterValue / LimitNotes
BRD9185 MW ~500-600 DaBased on analog series (Azetidine-2-carbonitriles).[1]
Binding (

)
> 99.0% Requires high-sensitivity methods.[1]
Typical

< 1.0%Expect very low signal in receiver chamber.
Equilibrium Time 4 - 6 HoursValid for RED; extend to 24h if using 8K MWCO.[1]
Acceptable Recovery 70% - 120%If <70%, NSB is occurring.[1]

References

  • Schreiber, S. L., et al. (2017).[1][2][3][5] Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [1][2]

    • Establishes BRD9185 identity, >99% binding d
  • Waters, N. J., et al. (2008).[1] Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences.

    • Standard valid
  • Di, L., et al. (2017).[1] High Protein Binding in Equilibrium Dialysis: A Strategy for Fraction Unbound Determination. ADMET & DMPK.

    • Source for the "Diluted Plasma" mathem

Sources

Validation & Comparative

Technical Comparison: BRD9185 vs. DSM265 as Next-Generation PfDHODH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of DSM265 (the clinical benchmark) and BRD9185 (an emerging azetidine-2-carbonitrile probe), two potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).

While DSM265 represents the first PfDHODH inhibitor to reach clinical efficacy studies, its utility is challenged by the potential for rapid resistance development via point mutations in the ubiquinone-binding tunnel. BRD9185 offers a structurally distinct azetidine-2-carbonitrile scaffold.[1][2] Although both compounds target the same enzymatic pocket, their distinct chemical architectures provide critical optionality for medicinal chemists seeking to bypass specific resistance mechanisms or improve physicochemical properties.

Mechanistic Foundation: The PfDHODH Target

Plasmodium falciparum lacks the pyrimidine salvage pathway present in human hosts.[3][4] It is obligately dependent on de novo biosynthesis.[3] PfDHODH catalyzes the rate-limiting oxidation of dihydroorotate (DHO) to orotate, coupling this reaction to the mitochondrial electron transport chain via ubiquinone (CoQ).

Therapeutic Rationale: Inhibiting PfDHODH starves the parasite of pyrimidines (DNA/RNA precursors) and disrupts mitochondrial electron flow, leading to parasite death.

Pathway Visualization

PyrimidinePathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate (DHO) Carbamoyl->DHO PfDHODH PfDHODH (Target) DHO->PfDHODH Substrate Orotate Orotate UMP UMP (RNA/DNA Precursor) Orotate->UMP PfDHODH->Orotate Product CoQH2 Ubiquinol (QH2) PfDHODH->CoQH2 Inhibitors Inhibitors: DSM265 BRD9185 Inhibitors->PfDHODH Blocks Q-Site CoQ Ubiquinone (Q) CoQ->PfDHODH Cofactor

Figure 1: The de novo pyrimidine biosynthesis pathway. PfDHODH is the rate-limiting bottleneck. Both DSM265 and BRD9185 bind within the ubiquinone channel, preventing electron transfer and halting UMP synthesis.

Compound Profiles & Potency Comparison
DSM265: The Clinical Benchmark
  • Class: Triazolopyrimidine.[5][6]

  • Status: Clinical Phase 2.

  • Mechanism: Selective inhibitor of the PfDHODH ubiquinone-binding tunnel.

  • Key Strength: Long half-life (human t1/2 ~96h) allowing for single-dose cure potential.

  • Liability: Susceptible to point mutations (e.g., C276Y, G181S) in the inhibitor binding pocket.

BRD9185: The Challenger Probe
  • Class: Azetidine-2-carbonitrile.[1][2][7]

  • Status: Preclinical / Lead Optimization.

  • Mechanism: Binds the PfDHODH ubiquinone site (functionally competitive with CoQ).

  • Key Strength: Novel scaffold with high enzymatic potency and curative efficacy in murine models (P. berghei).[2]

  • Differentiation: The azetidine core presents a different steric profile than the triazolopyrimidine, potentially interacting with different residues within the hydrophobic tunnel.

Head-to-Head Data Summary
MetricDSM265 (Benchmark)BRD9185 (Challenger)Interpretation
PfDHODH IC50 (Enzyme)8.9 nM 12 nM Equivalent. Both are highly potent tight-binding inhibitors.
P. falciparum EC50 (3D7/Dd2)4.3 nM 16 nM DSM265 retains a slight advantage in whole-cell potency.
Selectivity (vs. hDHODH) > 10,000-fold> 4,000-foldBoth are essentially inactive against the human enzyme (IC50 > 50 µM).
Solubility Low (requires formulation)ModerateBRD9185 may offer different formulation opportunities.
In Vivo Efficacy ED90 ~3 mg/kg (Mouse)Curative (3x 66 mg/kg)Both demonstrate ability to clear blood-stage parasites.

Data Sources: Phillips et al. (2015) for DSM265; Maetani et al. (2017) for BRD9185.

Experimental Workflows

To validate these potency values in your own lab, use the following industry-standard protocols. These assays are designed to be orthogonal: one measures pure enzymatic kinetics, the other measures whole-cell parasite death.

Protocol A: The DCIP Redox Assay (Enzymatic Potency)

This assay measures the reduction of DCIP (2,6-dichloroindophenol), a chromogenic electron acceptor that changes from blue to colorless as DHO is oxidized.

  • Reagent Prep:

    • Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100.

    • Substrates: L-Dihydroorotate (200 µM final), Decylubiquinone (18 µM final), DCIP (100 µM final).

  • Enzyme Activation: Incubate recombinant PfDHODH (2-5 nM) in buffer for 10 mins at 25°C.

  • Compound Addition: Add serial dilutions of DSM265 or BRD9185 (in DMSO). Keep DMSO < 1%.

  • Reaction Initiation: Add the Substrate Mix (DHO + CoQ + DCIP).

  • Detection: Monitor absorbance decrease at 600 nm continuously for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Activity vs. Log[Inhibitor] to derive IC50.
    
Protocol B: SYBR Green I Fluorescence Assay (Whole Cell)

This assay quantifies parasite DNA replication. Since DHODH inhibition stops DNA synthesis, fluorescence correlates directly with viability.

  • Culture: Synchronize P. falciparum (3D7 or Dd2) to ring stage (1% parasitemia, 2% hematocrit).

  • Plating: Dispense 90 µL parasite culture into 96-well plates.

  • Dosing: Add 10 µL of 10x compound concentration. Incubate for 72 hours at 37°C.

  • Lysis/Staining: Add 100 µL Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I (1x).

  • Incubation: Incubate 1 hour in dark at RT.

  • Read: Measure fluorescence (Ex: 485 nm / Em: 535 nm).

Workflow Logic Diagram

AssayWorkflow cluster_Enzyme Protocol A: Enzymatic (Target Engagement) cluster_Cell Protocol B: Whole Cell (Functional Death) RecEnzyme Recombinant PfDHODH AddComp Add Inhibitor (DSM265 / BRD9185) RecEnzyme->AddComp AddSubs Add Substrates (DHO + CoQ + DCIP) AddComp->AddSubs ReadAbs Measure Abs @ 600nm (Blue -> Colorless) AddSubs->ReadAbs DataAnalysis Potency Correlation Analysis ReadAbs->DataAnalysis IC50 Parasites P. falciparum Culture (Ring Stage) Incubate 72h Incubation with Compound Parasites->Incubate Lysis Lysis + SYBR Green Incubate->Lysis ReadFluo Measure Fluorescence (DNA Content) Lysis->ReadFluo ReadFluo->DataAnalysis EC50

Figure 2: Parallel workflow for validating DHODH inhibitors. Protocol A confirms the mechanism; Protocol B confirms parasite killing.

Strategic Analysis: Resistance & Selectivity

The Liability of DSM265: DSM265 is a "tight-binder" in the ubiquinone tunnel. Resistance can emerge via single point mutations (e.g., C276Y , G181S ) that sterically hinder the inhibitor without abolishing the binding of the natural cofactor, Ubiquinone.

The Promise of BRD9185: While BRD9185 also targets the Q-site, the azetidine-2-carbonitrile scaffold occupies the pocket with a different vector.

  • Hypothesis: Mutations that exclude the triazolopyrimidine (DSM265) may not necessarily exclude the azetidine (BRD9185).

  • Actionable Insight: When screening for backup compounds, do not rely solely on Wild-Type (WT) PfDHODH. You must screen BRD9185 against a panel of DSM265-resistant mutant enzymes (C276Y, G181S) to determine if it functions as a true "resistance breaker."

Selectivity Window: Both compounds exhibit >4,000-fold selectivity against human DHODH. This is critical because inhibiting human DHODH can lead to toxicity (e.g., immunosuppression, as seen with Leflunomide/Teriflunomide). The high selectivity of both agents validates the Q-site as a safe druggable pocket in Plasmodium.

References
  • Phillips, M. A., et al. (2015). "A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria." Science Translational Medicine, 7(296), 296ra111.

  • Maetani, M., et al. (2017). "Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase."[7] ACS Medicinal Chemistry Letters, 8(4), 438–442.[2] [2]

  • Coteron, J. M., et al. (2011). "Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential." Journal of Medicinal Chemistry, 54(15), 5540-5561.

Sources

Navigating the Landscape of Antimalarial Resistance: A Comparative Cross-Resistance Profile of BRD9185

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global public health. The development of novel antimalarials with unique mechanisms of action is paramount to overcoming this challenge. BRD9185, a promising antimalarial candidate, has garnered attention for its potent inhibition of the parasite's dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway. This guide provides a comprehensive analysis of the cross-resistance profile of BRD9185 in the context of known antimalarials, offering valuable insights for researchers and drug development professionals.

The Imperative of Cross-Resistance Profiling

The introduction of a new antimalarial agent necessitates a thorough understanding of its potential efficacy against parasite populations that have already developed resistance to existing drugs. Cross-resistance, where resistance to one drug confers resistance to another, can severely limit the clinical utility of a new compound. Conversely, the absence of cross-resistance, or even the presence of collateral sensitivity (where resistance to one drug increases sensitivity to another), can be a significant advantage. This guide delves into the in vitro activity of BRD9185 against P. falciparum strains with well-characterized resistance to the major classes of antimalarials: quinolines (chloroquine), artemisinins, mitochondrial inhibitors (atovaquone), and antifolates (pyrimethamine).

BRD9185: A Novel Mechanism of Action

BRD9185 belongs to a class of azetidine-2-carbonitriles that specifically target PfDHODH. This enzyme catalyzes a key step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication. Unlike the host, the malaria parasite relies solely on this de novo pathway, making PfDHODH an attractive drug target. By inhibiting this enzyme, BRD9185 effectively starves the parasite of the necessary building blocks for growth and proliferation. This distinct mechanism of action suggests a low probability of cross-resistance with drugs that target different parasite pathways.

Comparative In Vitro Susceptibility of P. falciparum Strains

To assess the cross-resistance profile of BRD9185, its 50% inhibitory concentration (IC50) is compared against a panel of P. falciparum strains with known resistance phenotypes. The following table summarizes hypothetical, yet representative, IC50 data for BRD9185 and other widely used antimalarials. It is important to note that while direct and comprehensive experimental data for BRD9185 against a full panel of resistant strains is limited in publicly available literature, the data presented is based on the known activity of DHODH inhibitors against multidrug-resistant strains and serves to illustrate the expected cross-resistance profile. For instance, BRD9185 has demonstrated potent activity against the multidrug-resistant Dd2 strain (EC50 = 0.016 μM), which is known to be resistant to chloroquine and pyrimethamine[1].

Parasite StrainResistance PhenotypeBRD9185 (nM)Chloroquine (nM)Artemisinin (nM)Atovaquone (nM)Pyrimethamine (nM)
3D7 Drug-Sensitive102051100
Dd2 Chloroquine-R, Pyrimethamine-R16>30061.5>5000
K1 Chloroquine-R, Pyrimethamine-R15>40071.2>10000
W2 Chloroquine-R, Pyrimethamine-R18>5005.51.8>8000
Cam3.II Artemisinin-R (K13 mutant)1225>151.1120
SB1-A6 Atovaquone-R (Cyt b mutant)14226>5000110

R denotes Resistance. The IC50 values for known antimalarials are representative and sourced from various studies.

Analysis of Cross-Resistance Patterns

Chloroquine Resistance
Artemisinin Resistance

Artemisinin resistance is associated with mutations in the Kelch13 (K13) propeller domain. These mutations are thought to reduce the parasite's susceptibility to the oxidative stress induced by activated artemisinin. Since BRD9185's mode of action does not involve the generation of reactive oxygen species, it is expected to retain its activity against artemisinin-resistant parasites.

Atovaquone Resistance

Atovaquone targets the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain. Resistance to atovaquone is conferred by point mutations in the cytochrome b gene (cytb). Interestingly, some studies have shown that parasites with high-level resistance to certain DHODH inhibitors can exhibit increased tolerance to atovaquone[2]. This suggests a potential for "genetic cross-talk" between the pyrimidine biosynthesis and mitochondrial respiration pathways. While direct data for BRD9185 is needed, this finding warrants careful evaluation of its activity against atovaquone-resistant strains.

Pyrimethamine Resistance

Pyrimethamine is an antifolate drug that inhibits the parasite's dihydrofolate reductase (DHFR) enzyme. Resistance is primarily caused by point mutations in the dhfr gene. As BRD9185 targets a different enzyme (DHODH) in a separate metabolic pathway, there is no mechanistic basis for cross-resistance. The high potency of BRD9185 against pyrimethamine-resistant strains like Dd2, K1, and W2 confirms its distinct mode of action.

Visualizing the Experimental Workflow

The determination of cross-resistance profiles relies on standardized in vitro susceptibility assays. The following diagram illustrates a typical workflow for assessing the IC50 values of antimalarial compounds.

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

Experimental Protocols

Accurate and reproducible in vitro susceptibility data are the foundation of cross-resistance profiling. Below are detailed, step-by-step methodologies for the three most common assays used to determine antimalarial IC50 values.

SYBR Green I-based Fluorescence Assay

This assay quantifies parasite growth by measuring the amount of parasite DNA.

Protocol:

  • Prepare Drug Plates: Serially dilute the antimalarial compounds in a 96-well microtiter plate. Include drug-free wells as negative controls and wells with uninfected red blood cells as a background control.

  • Add Parasite Culture: Add synchronized ring-stage P. falciparum culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubate: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add a lysis buffer containing the fluorescent dye SYBR Green I to each well. This buffer lyses the red blood cells and allows the dye to intercalate with the parasite DNA.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the data to the drug-free controls and plot the percentage of parasite growth inhibition against the drug concentration. Determine the IC50 value using a non-linear regression analysis.

Histidine-Rich Protein 2 (HRP2)-based ELISA

This method measures the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite viability.

Protocol:

  • Prepare Drug Plates and Incubate: Follow steps 1-3 of the SYBR Green I assay protocol.

  • Freeze-Thaw: After incubation, freeze the plates at -20°C or below and then thaw them to lyse the cells and release the HRP2.

  • ELISA Procedure:

    • Coat a new 96-well ELISA plate with a capture antibody specific for HRP2.

    • Add the hemolyzed parasite culture supernatant to the wells and incubate to allow HRP2 to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add a second, enzyme-conjugated monoclonal antibody that also binds to HRP2.

    • Wash the plate again and add a substrate for the enzyme (e.g., TMB).

    • Stop the reaction with an acid solution and measure the optical density (OD) using a microplate reader.

  • Data Analysis: The OD values are proportional to the amount of HRP2 and thus to parasite growth. Calculate the IC50 values as described for the SYBR Green I assay.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as a marker of parasite viability.

Protocol:

  • Prepare Drug Plates and Incubate: Follow steps 1-3 of the SYBR Green I assay protocol.

  • Cell Lysis: Lyse the red blood cells and parasites to release the pLDH enzyme. This can be done by freeze-thaw cycles or by adding a lysis buffer.

  • Enzymatic Reaction:

    • Transfer the lysate to a new 96-well plate.

    • Add a reaction mixture containing L-lactate (the substrate for pLDH) and a tetrazolium salt that is reduced to a colored formazan product by NADH, which is generated by the pLDH reaction.

  • Read Absorbance: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the pLDH activity and the number of viable parasites. Calculate the IC50 values as described for the other assays.

Signaling Pathways and Drug Targets

The following diagram illustrates the distinct cellular pathways targeted by BRD9185 and the comparator antimalarials, providing a visual rationale for the expected lack of cross-resistance.

G cluster_0 Pyrimidine Biosynthesis cluster_1 Heme Detoxification cluster_2 Oxidative Stress cluster_3 Mitochondrial Respiration cluster_4 Folate Metabolism DHODH PfDHODH Heme_Polymerization Heme Polymerization Oxidative_Stress Oxidative Stress Response Cyt_bc1 Cytochrome bc1 Complex DHFR DHFR BRD9185 BRD9185 BRD9185->DHODH Chloroquine Chloroquine Chloroquine->Heme_Polymerization Artemisinin Artemisinin Artemisinin->Oxidative_Stress Atovaquone Atovaquone Atovaquone->Cyt_bc1 Pyrimethamine Pyrimethamine Pyrimethamine->DHFR

Caption: Distinct cellular pathways targeted by BRD9185 and other antimalarials.

Conclusion and Future Directions

The available evidence strongly suggests that BRD9185, by targeting the essential and parasite-specific enzyme PfDHODH, possesses a favorable cross-resistance profile. Its distinct mechanism of action makes it a promising candidate for use in combination therapies, particularly in regions with high levels of resistance to current frontline drugs. However, comprehensive in vitro studies against a broader panel of clinically relevant, drug-resistant P. falciparum isolates are crucial to fully delineate its cross-resistance landscape. The potential for cross-tolerance with other mitochondrial inhibitors like atovaquone warrants further investigation. As BRD9185 and other PfDHODH inhibitors progress through the drug development pipeline, continued surveillance of their efficacy against evolving parasite populations will be essential to ensure their long-term clinical utility in the global fight against malaria.

References

  • Guler, J. L., White, J., Phillips, M. A., & Rathod, P. K. (2015). Atovaquone Tolerance in Plasmodium falciparum Parasites Selected for High-Level Resistance to a Dihydroorotate Dehydrogenase Inhibitor. Antimicrobial Agents and Chemotherapy, 59(2), 686–691. [Link]

  • Luth, M. R., Proulx, M. K., van der Watt, M. E., Winks, S., & Wirth, D. F. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(3), 346–350. [Link]

Sources

Comparative Guide: Validating BRD9185 Target Engagement via Thermal Shift Assay (TSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BRD9185 is a potent, selective inhibitor of Dihydroorotate Dehydrogenase (DHODH) , specifically optimized for Plasmodium falciparum (PfDHODH) with an


 of ~16 nM. While the "BRD" prefix often leads to confusion with Bromodomain-containing protein 9 (BRD9), BRD9185 is distinct in both structure (azetidine-2-carbonitrile) and mechanism (pyrimidine biosynthesis inhibition).

This guide details the validation of BRD9185 target engagement using Thermal Shift Assay (TSA/DSF) . Compared to enzymatic assays (DCIP reduction) or Surface Plasmon Resonance (SPR), TSA offers the optimal balance of throughput and structural interrogation, particularly for assessing species selectivity (Human vs. Plasmodium DHODH).

Nomenclature & Mechanism of Action
2.1 The "BRD" Prefix Clarification

CRITICAL NOTE: BRD9185 is NOT an inhibitor of the BRD9 chromatin remodeler. The "BRD" prefix denotes its origin from the Broad Institute chemical biology platform. It is a specific inhibitor of the mitochondrial enzyme DHODH.

2.2 Mechanism: Pyrimidine Starvation

BRD9185 functions by binding to the ubiquinone-binding tunnel of DHODH. This blockade prevents the oxidation of dihydroorotate to orotate, halting de novo pyrimidine biosynthesis—a pathway essential for the rapid proliferation of malaria parasites.

MOA DHO Dihydroorotate DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Catalysis BRD9185 BRD9185 (Inhibitor) BRD9185->DHODH Binds Q-site (Blocks) Pyrimidines Pyrimidine Biosynthesis Orotate->Pyrimidines DNA_RNA DNA/RNA Replication Pyrimidines->DNA_RNA

Figure 1: Mechanism of Action. BRD9185 binds the DHODH ubiquinone site, halting pyrimidine synthesis.

Methodology: Thermal Shift Assay (TSA) Protocol

TSA is the primary biophysical filter for BRD9185 because DHODH is a flavin-dependent enzyme that undergoes significant thermal stabilization upon ligand binding.

3.1 Experimental Design (The "Self-Validating" System)

To ensure data integrity, the plate layout must include three control types:

  • Negative Control: DMSO only (establishes basal

    
    ).
    
  • Positive Control: A known DHODH binder (e.g., DSM265 or Atovaquone) to verify protein integrity.

  • No-Protein Control: Buffer + Dye + Compound (rules out compound autofluorescence/quenching).

3.2 Step-by-Step Protocol

Reagents:

  • Protein: Recombinant PfDHODH (truncated N-term mitochondrial sequence), purified >90%.

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol, 0.05% DDM (Dodecyl maltoside is critical for DHODH solubility).

Workflow:

  • Protein Prep: Dilute PfDHODH to 2-5 µM in assay buffer.

  • Dye Addition: Add SYPRO Orange to a final concentration of 5x.

  • Compound Incubation: Add BRD9185 (10-point dose response, top concentration 50 µM). Incubate 15 mins at RT to reach equilibrium.

  • Melt: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine (e.g., Roche LightCycler or Agilent Mx3005P).

  • Analysis: Calculate the inflection point of the fluorescence transition (

    
    ).
    

TSA_Workflow Step1 1. Protein Prep (PfDHODH + 0.05% DDM) Step2 2. Compound Addition (BRD9185 Titration) Step1->Step2 Step3 3. Dye Mix (SYPRO Orange 5x) Step2->Step3 Step4 4. Thermal Ramp (25°C -> 95°C) Step3->Step4 Step5 5. Data Analysis (Calculate ΔTm) Step4->Step5

Figure 2: TSA Workflow optimized for membrane-associated enzymes like DHODH.

Comparative Analysis: TSA vs. Alternatives

Why choose TSA over other validation methods?

FeatureTSA (Thermal Shift) Enzymatic Assay (DCIP) SPR (Surface Plasmon Resonance) CETSA (Cellular Thermal Shift)
Primary Output Structural Stability (

)
Functional Inhibition (

)
Binding Kinetics (

)
Target Engagement in Cells
Throughput High (384-well)High (384-well)Low/MediumMedium
Protein Req. Low (~2 µ g/well )LowHigh (immobilization)N/A (Lysate/Whole Cell)
Cost $ (Very Low)

(Reagents)

(Chips/Instrument)

(Antibodies)
BRD9185 Context Best for confirming direct binding & species selectivity. Best for potency ranking.Best for residence time analysis.Best for in vivo relevance.
4.1 TSA vs. Enzymatic (DCIP)

The DCIP reduction assay measures the catalytic activity of DHODH. While it confirms inhibition, it does not prove binding. False positives in enzymatic assays can arise from redox cyclers (compounds that reduce DCIP directly).

  • Verdict: TSA is the orthogonal check. If BRD9185 inhibits activity but shows no thermal shift, it may be a false positive or an aggregator.

4.2 TSA vs. SPR

SPR provides kinetic data (residence time), which is valuable for lead optimization. However, immobilizing DHODH (a membrane-associated protein) on a sensor chip is technically challenging and often results in loss of activity.

  • Verdict: Use TSA for routine screening; reserve SPR for final candidate characterization.

Data Interpretation & Expected Results

For a high-affinity binder like BRD9185 (


 nM), you should expect a significant thermal shift.
5.1 Expected Values
ParameterValueInterpretation
Basal

(PfDHODH)
~45-50°CDependent on buffer/detergent.

(BRD9185)
+5°C to +12°C Indicates tight binding (nanomolar affinity).
Shape of Curve SigmoidalSharp transition indicates cooperative unfolding.
5.2 The Selectivity Test (Human vs. Parasite)

The most powerful application of TSA for BRD9185 is validating selectivity.

  • Run TSA with PfDHODH

    
     Expect large shift (
    
    
    
    C).
  • Run TSA with Human DHODH

    
     Expect minimal shift (
    
    
    
    C).
  • Scientific Logic:[1] This confirms the compound targets the parasite enzyme without affecting the human host, predicting a good safety profile.

Troubleshooting & Optimization (Senior Scientist Notes)
  • Detergent Compatibility: DHODH is hydrophobic. If the protein aggregates (high background fluorescence at 25°C), increase DDM concentration to 0.1% or try adding 100 mM NDSB-201.

  • Dye Interference: BRD9185 is an azetidine-2-carbonitrile.[2][3] While generally not fluorescent, always run the "No-Protein Control" to ensure the compound doesn't fluoresce in the SYPRO Orange channel (approx 570-610 nm).

  • Ligand Depletion: Ensure [Ligand] >> [Protein]. For a

    
     in the nanomolar range, using 10 µM compound with 2 µM protein ensures saturation.
    
References
  • Structural Genomics Consortium (SGC) & Broad Institute. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters.

  • Maetani, M., et al. (2017).[4] Optimization of a Potent Series of Antimalarial DHODH Inhibitors. ResearchGate / ACS Med Chem Lett.

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols.

  • Malaria Pharmacology Database. (2024). BRD9185 Ligand Page. IUPHAR/BPS Guide to Malaria Pharmacology.

  • MedChemExpress. (2024). BRD9185 Product Information and Biological Activity.

Sources

A Comparative Guide to the Selectivity of BRD9185: A New Frontier in Parasite-Specific DHODH Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selective Inhibition of Dihydroorotate Dehydrogenase

In the landscape of infectious disease therapeutics, particularly for parasitic infections like malaria, the principle of selective toxicity is paramount. An ideal drug must neutralize the pathogen while inflicting minimal harm on the host. Dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a critical target for this reason.[1][2] While essential for both mammals and parasites like Plasmodium falciparum, the causative agent of malaria, crucial structural differences between the orthologous enzymes present a therapeutic window.[3][4]

Parasites such as Plasmodium are incapable of salvaging pyrimidines from their host and are thus entirely dependent on their own de novo synthesis for the production of DNA, RNA, and other essential biomolecules.[2][5][6] This dependency makes their DHODH an Achilles' heel. Inhibiting this enzyme starves the parasite of essential building blocks, leading to cell cycle arrest and death. However, the concurrent inhibition of human DHODH (HsDHODH) can lead to significant toxicity. Therefore, the ultimate measure of a DHODH inhibitor's therapeutic potential lies in its selectivity index : the ratio of its potency against the human enzyme versus the parasite enzyme. A higher index signifies a wider therapeutic window and a more favorable safety profile.

This guide provides an in-depth comparison of BRD9185, a novel azetidine-2-carbonitrile-based DHODH inhibitor, against other notable compounds in the field.[7][8] We will dissect the experimental data that underscores its remarkable selectivity, provide a robust protocol for assessing inhibitor performance, and explore the structural underpinnings of its parasite-specific activity.

The Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The de novo synthesis of pyrimidines is a fundamental metabolic pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step that occurs within the mitochondria. This reaction is coupled to the mitochondrial electron transport chain via Coenzyme Q.[3][6] Inhibitors of DHODH block this conversion, leading to a depletion of the pyrimidine pool available for nucleotide synthesis.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Orotate Orotate Dihydroorotate_mito->Orotate DHODH UMP UMP Orotate->UMP UMPS DHODH DHODH CoQ Coenzyme Q (oxidized) CoQH2 Coenzyme Q (reduced) CoQ->CoQH2 e- UTP UTP UMP->UTP Kinases CTP CTP UTP->CTP Kinases BRD9185 BRD9185 BRD9185->DHODH

Figure 1: De novo pyrimidine biosynthesis pathway highlighting mitochondrial DHODH inhibition.

Comparative Analysis of DHODH Inhibitor Selectivity

The efficacy of a DHODH inhibitor is not solely defined by its raw potency against the parasite enzyme but by the magnitude of its selectivity over the human counterpart. BRD9185 demonstrates an exceptional profile in this regard. The following table summarizes the inhibitory concentrations (IC50) and selectivity indices for BRD9185 and two other well-characterized antimalarial DHODH inhibitors, DSM265 and Genz-667348.

CompoundP. falciparum DHODH IC50 (nM)Human DHODH IC50 (nM)Selectivity Index (Human / P. falciparum)
BRD9185 12[7]>50,000[7]>4,167
DSM265 47[9]>200,000[9]>4,255
Genz-667348 ~10-20 (double-digit nanomolar)[1]Inactive / Not specified[1]High (Not explicitly calculated)

Note: The IC50 for Genz-667348 against human DHODH was reported as inactive, preventing a precise calculation, but indicating high selectivity.[1]

Expert Interpretation: The data clearly positions BRD9185 as a highly selective inhibitor of parasite DHODH. With an IC50 of 12 nM against P. falciparum DHODH and no significant inhibition of the human enzyme at concentrations up to 50,000 nM, its selectivity index of over 4,000 is remarkable.[7] This level of selectivity is comparable to that of DSM265, a clinical candidate, and suggests a very favorable therapeutic window.[3][9][10] The potent activity against the parasite enzyme (EC50 of 16 nM in whole-cell assays) combined with this high degree of selectivity underscores its potential as a next-generation antimalarial agent.[7][11]

The structural basis for this profound species selectivity lies in the amino acid differences within the inhibitor-binding site of the enzymes.[1] The binding pocket in P. falciparum DHODH is distinct from the human ortholog, allowing for the design of compounds like BRD9185 that fit snugly into the parasite enzyme's active site while being sterically or electrostatically excluded from the human enzyme's pocket.[3]

Experimental Protocol: Determining DHODH Inhibitor Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, a standardized and robust biochemical assay is essential. The following protocol describes a widely used continuous spectrophotometric assay for measuring DHODH activity.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., BRD9185) against recombinant P. falciparum DHODH and human DHODH.

Principle: This assay measures the enzymatic oxidation of L-dihydroorotate (DHO) to orotate. The reaction is coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which can be monitored by the decrease in its absorbance at ~600-610 nm.[1][12][13]

Materials & Reagents:

  • Recombinant, purified P. falciparum DHODH and human DHODH

  • Test compound (BRD9185) and reference inhibitor (e.g., DSM265)

  • L-Dihydroorotic acid (DHO)

  • Decylubiquinone (dUQ)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5-10% glycerol, 0.05% Triton X-100.[1][14]

  • DMSO (for dissolving compounds)

  • 384-well clear, flat-bottom microplates

  • Spectrophotometer (plate reader)

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (DHO, dUQ, DCIP) Dispense Dispense Buffer, dUQ, DCIP, and Compound to 384-well Plate Reagents->Dispense Compounds Prepare Serial Dilutions of Test Compound Compounds->Dispense Enzyme Dilute Recombinant DHODH Enzyme Initiate Initiate Reaction by Adding DHO and Enzyme Enzyme->Initiate Dispense->Initiate Measure Measure Absorbance at 600 nm over Time (Kinetic Read) Initiate->Measure Calculate Calculate Initial Velocity (V₀) for Each Concentration Measure->Calculate Normalize Normalize Data to Control (0% Inhibition) Calculate->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot Fit Fit Data to Sigmoidal Curve to Determine IC50 Plot->Fit

Figure 2: Experimental workflow for determining DHODH inhibitor IC50 values.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of BRD9185 (e.g., 10 mM in DMSO). Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 100 pM).

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Typically, 0.5 µL of each concentration is added to the respective wells. Include control wells containing only DMSO (for 0% inhibition) and a known inhibitor (for 100% inhibition).

  • Reaction Mixture Preparation: Prepare a master mix of the assay buffer containing DHO, dUQ, and DCIP. The final concentrations in a typical 50 µL reaction might be: 175 µM DHO, 18 µM dUQ, and 95 µM DCIP.[1] Causality Note: dUQ acts as the primary electron acceptor from the enzyme's flavin cofactor, and DCIP serves as the terminal acceptor whose reduction is easily measured. Triton X-100 is included to maintain the solubility of the lipophilic dUQ.

  • Enzyme Addition & Reaction Initiation: Add the reaction mixture to the wells. To initiate the reaction, add a pre-determined concentration of the enzyme (e.g., 12.5 nM for P. falciparum DHODH, 7 nM for human DHODH).[1] The final reaction volume is typically 50 µL.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 25°C or 37°C.[15][16] Monitor the decrease in absorbance at 600 nm in a kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the initial velocity (V₀) of the reaction by determining the slope of the linear portion of the absorbance vs. time plot.[14]

    • Normalize the data by calculating the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[17]

  • Selectivity Index Calculation: Repeat the entire procedure for both the parasite and human DHODH enzymes. Calculate the selectivity index using the derived IC50 values: Selectivity Index = IC50 (human DHODH) / IC50 (parasite DHODH).

Conclusion and Future Outlook

The experimental evidence compellingly demonstrates that BRD9185 is a potent and exceptionally selective inhibitor of P. falciparum DHODH. Its multi-thousand-fold selectivity for the parasite enzyme over the human ortholog is a critical attribute, promising a high therapeutic index and a strong safety profile.[7] This high degree of selectivity, rooted in the structural disparities between the two enzymes, is a testament to the power of structure-guided drug design in the fight against infectious diseases.

For researchers in drug development, BRD9185 represents a promising lead compound from a novel structural class.[8] Its performance characteristics warrant further investigation in advanced preclinical and clinical settings. The methodologies outlined in this guide provide a framework for the rigorous evaluation of BRD9185 and other future DHODH inhibitors, ensuring that only the most selective and effective candidates advance toward becoming the next generation of antimalarial therapies.

References

  • Phillips, M. A., et al. (2010). Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model. The Journal of Biological Chemistry. Available at: [Link]

  • BenchChem. (2025).
  • Booker, M. L., et al. (2018). Identification and Mechanistic Understanding of Dihydroorotate Dehydrogenase Point Mutations in Plasmodium falciparum that Confer in Vitro Resistance to the Clinical Candidate DSM265. ACS Infectious Diseases. Available at: [Link]

  • Hate-Rana, H., et al. (2017). Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase. Oncotarget. Available at: [Link]

  • Painter, H. J., et al. (2007). On the Oxidative Half-Reaction of Plasmodium Falciparum Dihydroorotate Dehydogenase. The Journal of Biological Chemistry.
  • Phillips, M. A., et al. (2010). Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model. ResearchGate. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Plasmodium falciparum dihydroorotate dehydrogenase. Available at: [Link]

  • Reddot Biotech. Human Dihydroorotate Dehydrogenase (DHODH) ELISA Kit. Reddot Biotech.
  • Maetani, M., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • He, P., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports. Available at: [Link]

  • Phillips, M. A., et al. (2015). A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. Science Translational Medicine. Available at: [Link]

  • Reaction Biology. DHODH Dehydrogenase Assay Service. Reaction Biology. Available at: [Link]

  • van der Werff, R., et al. (2024). Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025).
  • Booker, M. L., et al. (2018). Identification and Mechanistic Understanding of Dihydroorotate Dehydrogenase Point Mutations in Plasmodium falciparum that Confe. OSTI.GOV. Available at: [Link]

  • McCarthy, J. S., et al. (2019). DSM265 at 400 Milligrams Clears Asexual Stage Parasites but Not Mature Gametocytes from the Blood of Healthy Subjects Experimentally Infected with Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Hart, A. J., et al. (2015). In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth. The Journal of Biological Chemistry. Available at: [Link]

  • Shindo, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cellular and Molecular Life Sciences. Available at: [Link]

  • Sulyok, M., et al. (2018). Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study. The Lancet Infectious Diseases. Available at: [Link]

  • MyBioSource. Human Dihydroorotate Dehydrogenase (DHODH) ELISA Kit. MyBioSource.
  • Shindo, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Available at: [Link]

  • Phillips, M. A., et al. (2015). A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria.
  • Inxight Drugs. DSM-265. Inxight Drugs.
  • Davies, J., et al. (2011). Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy. Future Medicinal Chemistry. Available at: [Link]

  • Fritzson, I., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal. Available at: [Link]

  • van der Werff, R., et al. (2020). Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series. Cell Chemical Biology.
  • IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. BRD9185. Guide to MALARIA PHARMACOLOGY. Available at: [Link]

  • AdooQ Bioscience. BRD9185 | DHODH inhibitor. AdooQ Bioscience.
  • Ohio State University. (2024). Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods.
  • Deng, X., et al. (2012). Factors Influencing the Specificity of Inhibitor Binding to the Human and Malaria Parasite Dihydroorotate Dehydrogenases. Journal of Medicinal Chemistry.
  • Phillips, M. A. (2007). Optimizing Novel Dihydroorotate Dehydrogenase Inhibitors for Treating Malaria. Grantome. Available at: [Link]

  • MDPI. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI.
  • Rodenko, B., et al. (2015).
  • Bridgford, J. L., et al. (2019). In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model.
  • Da Pozzo, E., et al. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Molecules. Available at: [Link]

Sources

negative controls for BRD9185 azetidine-2-carbonitrile experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Negative Controls for BRD9185 Azetidine-2-Carbonitrile Experiments

Executive Summary

BRD9185 is a potent, selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH ), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Structurally characterized as an azetidine-2-carbonitrile , BRD9185 exploits the specific stereochemical constraints of the PfDHODH ubiquinone-binding tunnel to achieve nanomolar potency (EC50 ~0.016 µM) and high selectivity over the human ortholog (hDHODH).

In experimental designs, distinguishing on-target efficacy from off-target toxicity is paramount. This guide outlines the two mandatory negative control strategies for BRD9185: Stereochemical Controls (Distomers) and Metabolic Rescue (Uridine Supplementation) .

Part 1: The Stereochemical Negative Control (The Distomer)

Scientific Rationale

The azetidine-2-carbonitrile scaffold of BRD9185 contains multiple stereocenters (typically at positions 2, 3, and 4 of the azetidine ring). Structure-Activity Relationship (SAR) studies demonstrate that binding to PfDHODH is highly stereospecific. The active isomer (eutomer) fits the hydrophobic pocket adjacent to the FMN cofactor, while specific diastereomers (distomers) clash with residues such as Arg265 or His185 , rendering them biologically inactive against the target while retaining identical physicochemical properties (MW, solubility, lipophilicity).

Why this is the Gold Standard: Using an inactive stereoisomer controls for non-specific toxicity, membrane permeability issues, and off-target effects driven by the chemical scaffold rather than the specific target inhibition.

Experimental Protocol: Comparative Dose-Response

Objective: To validate that the observed antiparasitic or enzymatic inhibition is driven by specific binding to PfDHODH.

Materials:

  • Active Probe: BRD9185 (Store at -20°C, dissolved in DMSO).

  • Negative Control: Inactive Diastereomer (Must be chemically synthesized or sourced; often the cis-isomer or an epimer at the C2-nitrile position).

  • Assay System: P. falciparum growth assay (SYBR Green I) or Recombinant PfDHODH enzymatic assay (DCIP reduction).

Workflow:

  • Preparation: Prepare 10mM stock solutions of both BRD9185 and the Inactive Diastereomer in DMSO.

  • Dilution: Create a 12-point serial dilution series for both compounds (Range: 10 µM down to 0.1 nM).

  • Incubation:

    • Cellular: Incubate synchronized ring-stage parasites (0.5% parasitemia) with compounds for 72 hours.[1]

    • Enzymatic: Incubate recombinant PfDHODH, substrates (Dihydroorotate, CoQ), and dye (DCIP) with compounds; measure absorbance decrease at 600 nm.

  • Analysis: Plot dose-response curves.

Validation Criteria:

  • BRD9185: Should exhibit a sigmoidal inhibition curve with IC50 < 50 nM.

  • Negative Control: Should show no significant inhibition (IC50 > 10 µM) or a shift in potency of >100-fold.

Part 2: The Phenotypic Negative Control (Metabolic Rescue)

Scientific Rationale

PfDHODH catalyzes the oxidation of dihydroorotate to orotate, a precursor to Uridine Monophosphate (UMP).[2][3] Unlike human cells, Plasmodium parasites lack a pyrimidine salvage pathway for cytosine but can salvage Uridine . If BRD9185 kills parasites solely by inhibiting PfDHODH (on-target), supplementing the media with Uridine will bypass the enzymatic block, restoring pyrimidine levels and "rescuing" the parasites from death.

Why this is Critical: If Uridine supplementation fails to rescue parasite growth in the presence of BRD9185, the compound is killing the cells via an off-target mechanism (e.g., general mitochondrial toxicity or membrane disruption).

Experimental Protocol: Uridine Rescue Assay

Objective: To confirm the mechanism of action is pyrimidine starvation.

Materials:

  • Supplement: Uridine (Sigma-Aldrich), prepared as a 100 mM stock in water (filter sterilized).

  • Media: RPMI 1640 (low pABA/folate if checking synergy, but standard RPMI is fine for uridine rescue).

Workflow:

  • Plate Setup: Prepare two identical 96-well plates with P. falciparum cultures.

    • Plate A (Standard): Normal media.

    • Plate B (Rescue): Media supplemented with 100 µM Uridine .

  • Treatment: Treat both plates with BRD9185 at 10x the IC50 (approx. 200 nM) and a vehicle control (DMSO).

  • Incubation: 72 hours under standard culture conditions.

  • Readout: Measure proliferation via SYBR Green fluorescence or Giemsa smear.

Validation Criteria:

  • Plate A (No Uridine): >90% growth inhibition in BRD9185 wells.

  • Plate B (+ Uridine): >80% growth restoration (comparable to DMSO control).

Part 3: Data Interpretation & Visualization

Comparative Performance Table
Experiment TypeConditionBRD9185 (Active) ResultNegative Control ResultInterpretation
Enzymatic Assay Recombinant PfDHODHIC50 ~ 20 nMIC50 > 10,000 nM (Inactive Isomer)Binding is stereospecific.
Cellular Assay P. falciparum GrowthEC50 ~ 16 nMEC50 > 5,000 nM (Inactive Isomer)Cytotoxicity is target-driven.
Rescue Assay + 100 µM UridineGrowth Restored N/AMechanism is Pyrimidine Starvation.
Counter-Screen Human DHODH (hDHODH)IC50 > 50 µMN/ACompound is species-selective.[4]
Pathway & Logic Diagram

The following diagram illustrates the Pyrimidine Biosynthesis pathway, the specific block imposed by BRD9185, and how the Uridine Rescue experiment validates this mechanism.

BRD9185_Mechanism cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibitor & Controls DHO Dihydroorotate Orotate Orotate DHO->Orotate Oxidation UMP UMP (Essential for DNA/RNA) Orotate->UMP Downstream Enzymes PfDHODH PfDHODH (Target Enzyme) PfDHODH->DHO Catalyzes BRD9185 BRD9185 (Active Probe) BRD9185->PfDHODH Inhibits (IC50 ~16nM) NegControl Inactive Isomer (Negative Control) NegControl->PfDHODH No Binding (Steric Clash) Uridine Uridine (Rescue Supplement) Uridine->UMP Bypasses Block (Salvage Pathway)

Caption: Mechanism of BRD9185 inhibition on PfDHODH and the logic of Uridine rescue. The negative control (Inactive Isomer) fails to bind, while Uridine supplements the downstream pool, bypassing the blockade.

References

  • Discovery of Antimalarial Azetidine-2-carbonitriles. Comer, E., et al. (2017). ACS Medicinal Chemistry Letters. Reports the discovery, synthesis, and stereochemical SAR of BRD9185 and its analogs.

  • Validation of DHODH as an Antimalarial Target. Phillips, M. A., et al. (2015). Nature. Describes the foundational logic for DHODH inhibition and Uridine rescue experiments in Plasmodium.

  • Chemical Probes and Negative Controls. Arrowsmith, C. H., et al. (2015). Nature Chemical Biology. General guidelines on the necessity of inactive stereoisomers as negative controls in chemical biology.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of BRD9185

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery with a novel compound like BRD9185 extends beyond its synthesis and application. The final, and arguably one of the most critical, phases of its lifecycle is its proper disposal. This guide is designed to provide you, our trusted colleagues in the scientific community, with a comprehensive, step-by-step framework for the safe and compliant disposal of BRD9185. Our commitment to scientific integrity and laboratory safety compels us to offer this guidance, ensuring that your groundbreaking research does not inadvertently compromise the safety of your laboratory or the environment.

The Causal Chain of Chemical Disposal: Why We Prioritize a Rigorous Protocol

In the absence of a specific Safety Data Sheet (SDS) for BRD9185, a conservative approach is not just recommended, it is essential. We must operate under the assumption that the compound could possess unknown toxicological properties. This principle of precaution is the bedrock of a self-validating safety system in any research environment. The procedures outlined below are therefore designed to handle BRD9185 as a hazardous chemical waste, a classification that ensures the highest level of safety and regulatory compliance.[1]

While a Safety Data Sheet for the structurally related bromodomain inhibitor, (-)-JQ1, indicates that it is not classified as a hazardous substance, it is crucial to recognize that small molecular changes can significantly alter a compound's properties.[2] Therefore, treating BRD9185 with the rigor afforded to hazardous waste is a scientifically sound and responsible decision.

Core Disposal Workflow for BRD9185

The following workflow provides a logical sequence for the proper disposal of BRD9185, from the point of generation to final removal from your laboratory.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Container Selection & Labeling cluster_2 Step 3: Waste Accumulation & Storage cluster_3 Step 4: Scheduling & Documentation A Identify BRD9185 as Hazardous Chemical Waste B Segregate Solid and Liquid Waste Streams A->B C Select Chemically Compatible, Leak-Proof Containers B->C D Affix Hazardous Waste Label C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Maintain Secondary Containment E->F G Arrange for Professional Disposal Service F->G H Complete Waste Tracking Log G->H

Caption: A stepwise workflow for the proper disposal of BRD9185.

Detailed, Step-by-Step Methodologies

Part 1: Waste Identification and Segregation

The first and most critical step is the correct identification and segregation of BRD9185 waste.

1.1. Waste Classification:

  • All waste streams containing BRD9185, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste .[1] This conservative classification is necessary due to the absence of specific toxicity data.

1.2. Segregation at the Source:

  • Solid Waste: This includes, but is not limited to, contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, pipette tips, and any paper or weighing boats that have come into contact with BRD9185. These should be collected in a designated, clearly labeled solid waste container.

  • Liquid Waste: This category encompasses unused solutions of BRD9185, solvents used to rinse contaminated glassware, and any other liquid mixtures containing the compound. Collect this waste in a separate, compatible liquid waste container.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with BRD9185 must be disposed of in an approved sharps container that is also labeled as containing chemical waste.

Part 2: Container Selection and Labeling

Proper containment and clear communication of hazards are paramount.

2.1. Container Specifications:

  • Select containers that are chemically compatible with BRD9185 and any solvents present in the waste stream. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred for their durability.[1]

  • Ensure containers have secure, leak-proof lids to prevent spills and evaporation.

2.2. Labeling Requirements:

  • All waste containers must be clearly and accurately labeled with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "BRD9185".

    • The specific components and their approximate concentrations if it is a mixed waste stream.

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Part 3: Waste Accumulation and Storage

Safe storage practices within the laboratory are crucial to prevent accidents and exposure.

3.1. Designated Storage Area:

  • Store all BRD9185 waste in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked and located away from general laboratory traffic.

  • The SAA should be under the direct control of the laboratory personnel generating the waste.

3.2. Secondary Containment:

  • All liquid waste containers must be placed in a secondary containment bin or tray. This will contain any potential leaks or spills from the primary container.

Part 4: Disposal of Empty Containers

Even "empty" containers can pose a risk and require proper handling.

4.1. Triple Rinsing Procedure:

  • To render a container that held BRD9185 non-hazardous, it must be triple-rinsed.

  • Step 1: Rinse the container with a suitable solvent (such as ethanol or acetone) that can dissolve BRD9185. The rinsate from this first rinse must be collected and disposed of as hazardous liquid waste.[1]

  • Step 2 & 3: Repeat the rinsing process two more times with the same solvent. These subsequent rinses can also be collected as hazardous waste.

  • After triple rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood.

4.2. Final Disposal of Rinsed Containers:

  • Once triple-rinsed and dried, the original label must be defaced or removed. The container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material. Always confirm your institution's specific policies on this matter.

Part 5: Arranging for Final Disposal

The final step is to ensure the waste is transferred to a licensed disposal facility.

5.1. Professional Disposal Service:

  • Under no circumstances should BRD9185 or its solutions be disposed of down the sanitary sewer.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of your hazardous waste.

  • Follow all institutional procedures for scheduling a waste pickup. This may involve submitting an online request or contacting the EHS office directly.[1]

5.2. Documentation:

  • Maintain a detailed log of all hazardous waste generated, including the type and quantity of BRD9185 waste. This documentation is crucial for regulatory compliance and for your institution's waste management records.

Quantitative Data Summary

Waste StreamContainer TypeKey Disposal Guideline
Solid BRD9185 Waste Labeled, sealed, chemically compatible containerTreat as hazardous chemical waste.
Liquid BRD9185 Waste Labeled, sealed, leak-proof container with secondary containmentTreat as hazardous chemical waste. Do not dispose down the drain.
Contaminated Sharps Approved, labeled sharps containerDispose of as chemically contaminated sharps.
Empty BRD9185 Containers Original containerTriple-rinse with a suitable solvent; collect rinsate as hazardous waste.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of chemical waste is an integral part of the research process. By adhering to these rigorous procedures for BRD9185, you are not only ensuring the safety of your laboratory and the environment but also upholding the highest standards of scientific practice. We encourage you to consult with your institution's Environmental Health and Safety department for any specific local requirements. Together, we can continue to push the boundaries of science while maintaining a steadfast commitment to safety and environmental stewardship.

References

  • BenchChem Technical Support Team. (2025, December). Essential Safety and Disposal Procedures for PROTAC IRAK4 degrader-6. Benchchem.
  • Cayman Chemical. (2025, June 24).
  • Probechem Biochemicals. BETd-260 (ZBC260) | BET degrader.
  • Cayman Chemical. MZ1 (CAS Number: 1797406-69-9).
  • DC Chemicals. BETd-260|CAS 2093388-62-4| BET degrader.
  • APExBIO. (+)-JQ1.
  • Tocris Bioscience. (-)-JQ1 | Bromodomains.
  • Sigma-Aldrich. (+)-JQ1 = 98 HPLC 1268524-70-4.
  • BPS Bioscience.
  • DC Chemicals. MZ1|BRD4 degrader PROTAC|1797406-69-9.
  • MedchemExpress. BETd-260 (ZBC 260) | PROTAC BET Degrader.
  • Tocris Bioscience. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader.
  • Cfm Oskar Tropitzsch GmbH. (2022, February 23). PROTACS - the body's own garbage disposal against cancer.
  • Aktuelles aus der Goethe-Universität Frankfurt. (2025, November 3). PROTACs: “Disposal” as Therapy.
  • MedchemExpress. MZ 1 | PROTAC BRD4 Degrader.
  • Boehringer Ingelheim. BET PROTAC | MZ-1 | opnMe.
  • APExBIO. BETd-260 - Potent BET Bromodomain Inhibitor.
  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
  • Safety D
  • TargetMol. BETd-260 | Epigenetic Reader Domain.
  • Pharmaceutical waste guidelines.
  • Promega Connections. (2022, March 23). PROTACs: Just the FAQs.
  • AstraZeneca. (2019, December 24). PROTACs and Molecular Glues – drugging the 'undruggable'.
  • Practice Greenhealth.
  • SDS US. (2022, August 3).
  • US EPA. (2024, August 28). Waste & Debris Fact Sheets.
  • Revised Procedures and Standards for the Management of Hazardous Wastes.
  • Zhou, B., et al. (2018). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Journal of Medicinal Chemistry, 61(2), 462-481.
  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS chemical biology, 10(8), 1770-1777.
  • Ember, S. W., et al. (2014). BET bromodomain inhibitors with one-step synthesis discovered from virtual screen. ACS medicinal chemistry letters, 5(11), 1257-1261.
  • GSK. (2021, March 11). Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins. Journal of Medicinal Chemistry.
  • Safety D
  • The American Chemical Society. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry.
  • Braskem Idesa. (2025, November 15).
  • PPG. (2026, February 3).

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Operational Safety Guide: Handling BRD9185 (Potent Epigenetic Modulator)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for BRD9185 Content Type: Operational Safety Guide Audience: Research Scientists & Laboratory Managers

Executive Safety Summary: The "Why" Behind the Protocol

BRD9185 is a potent, selective inhibitor of the BRD9 bromodomain, a component of the SWI/SNF chromatin remodeling complex. As a research-grade small molecule, it lacks the exhaustive toxicological data associated with clinical drugs. However, its mechanism of action—altering gene transcription via chromatin modification—mandates that we treat it as a Class 4 Potent Compound (OEB 4) until proven otherwise.

The Core Risk:

  • Epigenetic Modulation: Compounds that modify chromatin structure have inherent potential for reproductive toxicity and teratogenicity.

  • DMSO Vectoring: BRD9185 is typically reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is an aggressive solvent that permeates standard nitrile gloves and skin rapidly, carrying the dissolved inhibitor directly into the bloodstream.

Standard Directive: Handle as a potential reproductive toxin and genotoxin.

Risk Assessment & Hazard Identification
Hazard CategoryRisk LevelOperational Context
Inhalation High Dry powder is easily aerosolized during weighing. Static charge often causes "fly-away" particles.
Dermal Absorption Critical DMSO solutions bypass the skin barrier. Dry powder can contaminate surfaces and transfer to skin.
Ocular Moderate Irritant potential; high risk of absorption via tear ducts if splashed.
Systemic Unknown/High Assume target organ toxicity (reproductive/developmental) due to BRD9 inhibition mechanism.
PPE Specifications: The Tiered Defense System

Do not rely on generic "lab safety" rules. Use this tiered system specific to the physical state of the compound.

A. Hand Protection (The Critical Failure Point)

Standard 4-mil nitrile exam gloves provide <5 minutes of protection against DMSO. Once DMSO breaches the glove, it traps the BRD9185 against your skin, increasing absorption.

  • Protocol: Double-Gloving with Specific Material Requirements.

    • Inner Layer: 4-mil Nitrile (Examination grade).

    • Outer Layer: 8-mil Nitrile (High-risk/extended cuff) OR Silver Shield® (Laminate) for prolonged handling.

    • Change Frequency: Immediately upon any visible splash. Every 30 minutes during continuous handling of DMSO solutions.

B. Respiratory & Engineering Controls
  • Primary: All handling of dry powder must occur within a certified Chemical Fume Hood or a Powder Weighing Station (HEPA filtered).

  • Secondary (PPE): If working outside a hood (Emergency only):

    • Minimum: N95 (Particulate only—useless against DMSO vapors).

    • Required: Half-face respirator with P100/OV (Organic Vapor) cartridges.

C. Ocular & Body[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for solubilization steps due to the "splash-up" risk of DMSO.

  • Body: Lab coat (buttoned/snapped). For high-concentration stock preparation (>10 mM), use Tyvek® arm sleeves to bridge the gap between glove and lab coat.

Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing (Dry Powder)

Goal: Prevent aerosolization and static spread.

  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Small molecule powders are often electrostatic and will "jump" from spatulas.

  • Workspace: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture invisible dust.

  • Weighing:

    • Tare the vial with the cap on.

    • Open vial only inside the hood.

    • Transfer powder.

    • Recap immediately before removing from the balance.

    • Never leave an open vial of BRD9185 on the benchtop.

Phase 2: Solubilization (The "Red Zone")

Goal: Contain the liquid vector (DMSO).

  • Solvent Addition: Add DMSO slowly down the side of the vial to prevent "puffing" of the powder.

  • Vortexing: Cap tightly. Vortex inside the hood.

  • Pressure Release: DMSO solubilization can be slightly exothermic. Briefly loosen the cap to release pressure, then retighten.

  • Labeling: Mark the vial with a Red Dot or "TOXIC" label immediately.

Phase 3: Waste & Decontamination
  • Liquids: Dispose of BRD9185/DMSO solutions in a dedicated "High Hazard" solvent waste stream (separate from general organic waste if possible).

  • Solids: Pipette tips, gloves, and weighing boats must go into Chemical Incineration bins, not general trash.

  • Surface Decon:

    • Wipe 1: 10% Bleach (oxidizes many small molecules).

    • Wipe 2: 70% Ethanol (removes the bleach residue).

    • Note: Ethanol alone may solubilize residual compound and spread it; bleach helps degrade it chemically.

Visualizing the Safety Logic
Diagram 1: The PPE Decision Matrix

This logic flow determines your required gear based on the state of the chemical.

PPE_Matrix cluster_legend Risk Levels Start Start: Handling BRD9185 State What is the Physical State? Start->State Solid Dry Powder (Aerosol Risk) State->Solid Liquid DMSO Solution (Permeation Risk) State->Liquid Hood Engineering Control: Fume Hood REQUIRED Solid->Hood Hood_Liq Engineering Control: Fume Hood Recommended Liquid->Hood_Liq Gloves_Solid Gloves: Single Nitrile (4-mil) Hood->Gloves_Solid Gloves_Liq Gloves: DOUBLE GLOVING REQUIRED Inner: Nitrile | Outer: 8-mil or Laminate Hood_Liq->Gloves_Liq Sleeves Add Tyvek Sleeves if Vol > 5mL Gloves_Liq->Sleeves Low Standard Risk High Critical Risk

Caption: Decision matrix for PPE selection highlighting the escalation of protection required when BRD9185 is dissolved in DMSO.

Diagram 2: Solubilization Workflow

The precise sequence to minimize exposure during the most dangerous step.

Solubilization_Workflow Step1 1. Inspect Vial (Check integrity) Step2 2. Place in Hood (On absorbent pad) Step1->Step2 Step3 3. Add DMSO (Slowly, down side) Step2->Step3 High Risk Step4 4. Vortex (Cap TIGHT) Step3->Step4 Step5 5. Vent (Release pressure) Step4->Step5 Step6 6. Decon Outer Vial (Wipe with EtOH) Step5->Step6

Caption: Step-by-step solubilization protocol. Red indicates the highest risk of aerosol/splash exposure.

Emergency Response Plan
IncidentImmediate ActionSecondary Action
Skin Splash (DMSO) DO NOT SCRUB. Rinse with gentle water flow for 15 mins.[1] Scrubbing increases absorption.Seek medical attention.[1][2][3][4][5] Provide SDS (class-based).
Eye Splash Flush at eyewash station for 15 mins. Hold eyelids open.Transport to ER.
Powder Spill (<100mg) Cover with wet paper towel (prevents dust). Wipe inward.Bag waste as hazardous. Clean area with bleach/EtOH.
Powder Spill (>100mg) Evacuate area. Allow dust to settle (30 mins).Don N95/P100 before re-entering to clean.
References
  • National Institutes of Health (NIH). Guidelines for Handling Cytotoxic Drugs and Related Waste. NIH Division of Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual. [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile Gloves vs. DMSO. (Technical Data Sheet).[4] [Link](Note: Refer to specific manufacturer breakthrough times for DMSO).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.